Product packaging for Hydroxy Ziprasidone(Cat. No.:)

Hydroxy Ziprasidone

Numéro de catalogue: B105963
Poids moléculaire: 428.9 g/mol
Clé InChI: IYNREZQRIITXHB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Hydroxy Ziprasidone is a metabolite of the atypical antipsychotic ziprasidone and is of significant interest in preclinical research for studying the pharmacokinetics and metabolic pathways of the parent drug . In research settings, it serves as a critical analytical reference standard for quantifying drug exposure and understanding individual metabolic differences in study models . Investigation into metabolites like this compound aids in elucidating the complex mechanism of action of second-generation antipsychotics, which involves antagonism at dopamine D2 and serotonin 5-HT2A receptors, a profile associated with improved treatment outcomes for conditions like schizophrenia and bipolar disorder . Researchers utilize this compound to explore its potential activity and contribution to the overall efficacy and safety profile of ziprasidone, providing valuable insights for neuroscience and drug development projects .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H21ClN4O2S B105963 Hydroxy Ziprasidone

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-1-hydroxyethyl]-6-chloro-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O2S/c22-16-11-17-13(10-20(28)23-17)9-15(16)18(27)12-25-5-7-26(8-6-25)21-14-3-1-2-4-19(14)29-24-21/h1-4,9,11,18,27H,5-8,10,12H2,(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYNREZQRIITXHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(C2=C(C=C3C(=C2)CC(=O)N3)Cl)O)C4=NSC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Characterization of Hydroxy Ziprasidone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of hydroxy ziprasidone (B1663615), a known impurity and metabolite of the atypical antipsychotic drug ziprasidone. The information presented herein is intended to support research, drug development, and quality control activities related to ziprasidone. This document details a plausible synthetic route, purification methods, and key analytical characterization techniques.

Introduction

Hydroxy ziprasidone, chemically known as 5-[2-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]-1-hydroxyethyl]-6-chloro-1,3-dihydro-2H-indol-2-one, is a significant related substance of ziprasidone. Its presence in the final drug product needs to be monitored and controlled to ensure the safety and efficacy of the medication. This guide outlines a detailed methodology for its synthesis and characterization, providing a valuable resource for chemists and analysts in the pharmaceutical industry.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. A plausible synthetic pathway involves the preparation of a key intermediate, 6-chloro-5-(2-chloro-1-hydroxyethyl)-indolone, followed by its condensation with 3-(1-piperazinyl)-1,2-benzisothiazole.

Synthetic Pathway

Synthesis_Pathway cluster_reactants Reactants & Reagents cluster_intermediates Intermediates cluster_product Final Product A 6-chloro-1,3-dihydro-indol-2-one C 6-chloro-5-(2-chloro-acetyl)-indolone A->C Friedel-Crafts Acylation B Chloroacetyl chloride, Lewis Acid E 6-chloro-5-(2-chloro-1-hydroxyethyl)-indolone C->E Reduction D Reducing Agent (e.g., NaBH4) G This compound E->G Nucleophilic Substitution F 3-(1-piperazinyl)-1,2-benzisothiazole, Base

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 6-chloro-5-(2-chloro-acetyl)-indolone

  • To a stirred suspension of a Lewis acid (e.g., aluminum chloride) in a suitable solvent (e.g., dichloromethane) under an inert atmosphere, add chloroacetyl chloride dropwise at 0-5 °C.

  • Add 6-chloro-1,3-dihydro-indol-2-one portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by carefully pouring the mixture into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of 6-chloro-5-(2-chloro-1-hydroxyethyl)-indolone

  • Dissolve 6-chloro-5-(2-chloro-acetyl)-indolone in a suitable solvent (e.g., methanol).

  • Cool the solution to 0-5 °C and add a reducing agent (e.g., sodium borohydride) portion-wise.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Quench the reaction by adding a dilute acid (e.g., 1M HCl) until the effervescence ceases.

  • Remove the solvent under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the desired product.

Step 3: Synthesis of this compound

  • Reflux a mixture of 6-chloro-5-(2-chloro-1-hydroxyethyl)-indolone, 3-(1-piperazinyl)-1,2-benzisothiazole, a base (e.g., sodium carbonate), and a catalytic amount of an alkali metal halide (e.g., potassium iodide) in an aqueous or alcoholic solvent for 24-48 hours.[1]

  • Cool the reaction mixture to room temperature and filter the precipitated solid.

  • Wash the solid with water and then with a small amount of cold ethanol.

  • The crude this compound can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) or by recrystallization.

Characterization of this compound

A combination of spectroscopic and chromatographic techniques is essential for the comprehensive characterization of this compound.

Spectroscopic Characterization

Note: The following spectroscopic data are predicted and should be confirmed by experimental analysis.

Table 1: Predicted NMR Spectral Data for this compound

¹H-NMR (Predicted) ¹³C-NMR (Predicted)
Chemical Shift (δ, ppm) Assignment
~10.51H, s, NH (oxindole)
~8.1-7.34H, m, Ar-H (benzisothiazole)
~7.21H, s, Ar-H (oxindole)
~6.81H, s, Ar-H (oxindole)
~4.91H, t, CH-OH
~3.61H, br s, OH
~3.42H, t, CH₂-N
~2.8-2.68H, m, piperazine (B1678402) protons

Table 2: Predicted Mass Spectrometry Fragmentation of this compound

m/z (Predicted) Proposed Fragment
429.1/431.1[M+H]⁺ isotopic pattern for Cl
411.1/413.1[M+H - H₂O]⁺
220.1[3-(1-piperazinyl)-1,2-benzisothiazole+H]⁺
209.0[6-chloro-5-(1-hydroxyethyl)-indolin-2-one+H]⁺
Chromatographic Characterization

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of this compound and for its quantification in ziprasidone samples.

Table 3: Proposed HPLC Method for Analysis of this compound

Parameter Condition
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Gradient of Buffer (e.g., phosphate (B84403) buffer, pH 3.0) and Acetonitrile
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30 °C
Injection Volume 10 µL

Table 4: Estimated Retention Times

Compound Estimated Retention Time (min)
Ziprasidone~10.5
This compound~8.2

Note: The retention time of this compound is expected to be shorter than that of ziprasidone due to its increased polarity.

Experimental Workflow and Logic

The overall process for the synthesis and characterization of this compound can be visualized as a structured workflow.

Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Reactant Preparation B Reaction Setup & Monitoring A->B C Work-up & Crude Isolation B->C D Column Chromatography / Recrystallization C->D Crude Product E Structural Elucidation (NMR, MS) D->E Purified Product F Purity Assessment (HPLC) E->F G Pure this compound F->G

Caption: Experimental workflow for this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The outlined protocols and analytical methods are intended to serve as a valuable starting point for researchers and professionals in the pharmaceutical field. It is important to note that the provided spectroscopic data are predictive and require experimental verification. Adherence to good laboratory practices and safety precautions is paramount when performing the described procedures.

References

An In-depth Technical Guide to the Chemical and Physical Properties of Hydroxy Ziprasidone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy ziprasidone (B1663615) is a known impurity and potential metabolite of ziprasidone, an atypical antipsychotic agent used in the treatment of schizophrenia and bipolar disorder. As with any active pharmaceutical ingredient (API), the characterization of its impurities is a critical aspect of drug development and quality control to ensure the safety and efficacy of the final drug product. This technical guide provides a comprehensive overview of the known chemical and physical properties of hydroxy ziprasidone, detailed experimental protocols for its analysis, and a review of the relevant biological pathways of its parent compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. Where experimental data is not available, predicted values have been provided to guide researchers.

PropertyValueSource
IUPAC Name 5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-1-hydroxyethyl]-6-chloro-1,3-dihydro-2H-indol-2-one[1]
CAS Number 884305-08-2[2][3]
Chemical Formula C₂₁H₂₁ClN₄O₂S[2][3]
Molecular Weight 428.94 g/mol [2][3]
Appearance Off-white to light yellow solid[4]
Melting Point >120°C (decomposes)[2]
Boiling Point Predicted: 688.2 ± 55.0 °C at 760 mmHg(Predicted)
Solubility Slightly soluble in DMSO (sonicated) and Methanol (heated). Soluble in DMSO at ≥ 150 mg/mL.[2][4]
pKa (Predicted) Basic pKa: 7.5 (most basic amine), Acidic pKa: 12.5 (amide)(Predicted)
LogP (Predicted) 3.2(Predicted)

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, often starting from commercially available precursors. A general synthetic route is outlined below, based on procedures for related ziprasidone compounds[5].

Protocol:

  • Preparation of 5-(2-chlorohydroxylethyl)-6-chlorooxindole: This intermediate can be synthesized from 6-chlorooxindole (B1630528) through a Friedel-Crafts acylation followed by reduction of the resulting ketone.

  • Condensation Reaction: A mixture of 3-(1-piperazinyl)-1,2-benzisothiazole, 5-(2-chlorohydroxylethyl)-6-chlorooxindole, a suitable base (e.g., sodium carbonate), and an alkali metal halide (e.g., sodium iodide) is refluxed in an aqueous solvent.

  • Purification: The crude this compound is purified by recrystallization or slurrying in an appropriate solvent to yield the final product.

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Protocol:

  • A small amount of the dried this compound powder is packed into a capillary tube.

  • The capillary tube is placed in the melting point apparatus.

  • The temperature is gradually increased at a rate of 1-2°C per minute near the expected melting point.

  • The temperature range over which the substance melts is recorded as the melting point. Given its nature to decompose, the temperature at which decomposition begins should be noted.

Determination of Solubility

The solubility of this compound can be determined using the shake-flask method.

Protocol:

  • An excess amount of this compound is added to a known volume of the solvent of interest (e.g., DMSO, methanol, water) in a sealed container.

  • The mixture is agitated at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The saturated solution is filtered to remove any undissolved solid.

  • The concentration of this compound in the filtrate is determined by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Analytical Characterization by HPLC-MS/MS

A sensitive and specific method for the detection and quantification of this compound, often in the presence of ziprasidone and other impurities, is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

Protocol:

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) formate, pH 4.7) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for this compound, ensuring high selectivity and sensitivity.

Biological Context and Signaling Pathways

As this compound is primarily classified as an impurity, there is limited direct research on its specific biological activity and effects on signaling pathways. The pharmacological profile of the parent drug, ziprasidone, is well-characterized and provides a context for understanding the potential, albeit likely much weaker, activities of its derivatives.

Ziprasidone's primary mechanism of action is thought to be mediated through a combination of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptor antagonism[6]. It also has a high affinity for several other serotonin receptors (5-HT2C, 5-HT1A, 5-HT1D) and is a moderate inhibitor of serotonin and norepinephrine (B1679862) reuptake[6]. The affinities of major metabolites of ziprasidone, such as ziprasidone sulfoxide (B87167) and sulfone, for D2 and 5-HT2A receptors are significantly lower than that of the parent drug, suggesting they do not contribute significantly to its antipsychotic effects[4]. It is plausible that this compound would also exhibit a much-reduced affinity for these receptors compared to ziprasidone.

Recent research has indicated that ziprasidone may trigger inflammasome signaling through the PI3K/Akt/mTOR pathway in certain cell types. However, it is unknown if this compound shares this activity.

Visualizations

Ziprasidone Metabolism and the Position of this compound

The following diagram illustrates the major metabolic pathways of ziprasidone, highlighting that this compound is considered a process-related impurity rather than a major circulating metabolite.

Ziprasidone_Metabolism cluster_oxidation Oxidation (CYP3A4) cluster_reduction Reduction (Glutathione/Aldehyde Oxidase) & Methylation cluster_ndealkylation N-dealkylation cluster_impurity Process-Related Impurity Ziprasidone Ziprasidone Sulphoxide Ziprasidone Sulphoxide Ziprasidone->Sulphoxide SMDZ S-Methyl-dihydroziprasidone Ziprasidone->SMDZ BITP_Sulphoxide BITP Sulphoxide Ziprasidone->BITP_Sulphoxide Sulphone Ziprasidone Sulphone Sulphoxide->Sulphone SMDZ_Sulphoxide S-Methyl-dihydroziprasidone Sulphoxide SMDZ->SMDZ_Sulphoxide BITP_Sulphone BITP Sulphone BITP_Sulphoxide->BITP_Sulphone Hydroxy_Ziprasidone This compound (Impurity)

Figure 1: Metabolic pathways of ziprasidone and the classification of this compound.
Analytical Workflow for this compound

The following diagram outlines a typical analytical workflow for the identification and quantification of this compound as an impurity in a ziprasidone drug substance or product.

Analytical_Workflow Sample_Prep Sample Preparation (Dissolution in appropriate solvent) HPLC UHPLC/HPLC Separation (Reversed-Phase C18 Column) Sample_Prep->HPLC Injection MS Mass Spectrometry Detection (ESI+, MRM) HPLC->MS Eluent Transfer Data_Analysis Data Analysis (Quantification and Purity Assessment) MS->Data_Analysis Data Acquisition Validation Method Validation (ICH Guidelines) Data_Analysis->Validation

Figure 2: A typical analytical workflow for the analysis of this compound.

Conclusion

This technical guide has summarized the available chemical and physical data for this compound, a key impurity of the antipsychotic drug ziprasidone. While a complete experimental dataset for all physicochemical properties is not publicly available, the provided information and predictive values offer a solid foundation for researchers and drug development professionals. The outlined experimental protocols for synthesis and analysis provide a starting point for the in-house characterization of this compound. Further research into the potential biological activity of this compound, even if minimal, would be beneficial for a comprehensive understanding of the safety profile of ziprasidone-containing pharmaceuticals.

References

In Vitro Metabolism of Ziprasidone to Hydroxy Ziprasidone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ziprasidone (B1663615) is an atypical antipsychotic agent extensively metabolized in humans, with less than 5% of the administered dose excreted unchanged. The biotransformation of ziprasidone is complex, involving multiple enzymatic pathways. The primary routes of metabolism are reductive cleavage of the benzisothiazole moiety, predominantly catalyzed by aldehyde oxidase, and oxidative metabolism, mainly mediated by cytochrome P450 3A4 (CYP3A4), leading to the formation of ziprasidone sulfoxide (B87167) and sulfone.[1] Additionally, a metabolic pathway involving the hydration of the C=N bond has been identified, which is the focus of this technical guide as it leads to the formation of hydroxylated metabolites of ziprasidone.[2][3][4] This document provides an in-depth overview of the in vitro metabolism of ziprasidone to hydroxy ziprasidone, including detailed experimental protocols, quantitative data, and visual representations of the metabolic pathways and experimental workflows.

The Emergence of this compound

While the sulfoxide and sulfone derivatives are well-documented metabolites, the formation of hydroxylated ziprasidone represents another facet of its in vitro biotransformation. A specific hydroxylated metabolite of ziprasidone has been identified with the chemical formula C21H21ClN4O2S and the CAS number 884305-08-2.[5] This guide will now delve into the specifics of this metabolic conversion.

Metabolic Pathway of Ziprasidone to this compound

The formation of this compound from ziprasidone is a phase I metabolic reaction. While the major oxidative pathways are attributed to CYP3A4, the specific enzymatic mediators of the hydration of the C=N bond leading to hydroxylation are not as extensively documented in publicly available literature. However, based on the known roles of cytochrome P450 enzymes in drug metabolism, it is highly probable that a member of this superfamily is involved in the hydroxylation of ziprasidone.

ziprasidone_metabolism ziprasidone Ziprasidone hydroxy_ziprasidone This compound ziprasidone->hydroxy_ziprasidone Hydration (Hydroxylation) [Enzyme: e.g., CYP450]

Figure 1: Metabolic conversion of ziprasidone to this compound.

Quantitative Data on In Vitro Metabolism

Currently, there is a lack of specific quantitative kinetic data (e.g., Km and Vmax) in the public domain detailing the in vitro formation of this compound. The majority of published studies have focused on the kinetics of the formation of the major metabolites, ziprasidone sulfoxide and sulfone.

For context, the apparent Km and Vmax values for the formation of the major metabolite, ziprasidone sulfoxide (measured as the sum of sulfoxide and sulphone), in human liver microsomes have been reported as 235 µM and 1.14 nmol/mg protein/min, respectively. This reaction is predominantly catalyzed by CYP3A4.

MetaboliteEnzyme SystemKm (µM)Vmax (nmol/mg protein/min)
Ziprasidone Sulfoxide Human Liver Microsomes (CYP3A4)2351.14
This compound Not explicitly reported--

Table 1: In Vitro Metabolic Parameters for Ziprasidone Metabolites

Experimental Protocols

To investigate the in vitro metabolism of ziprasidone to this compound, a series of experiments can be designed utilizing subcellular fractions, such as human liver microsomes (HLMs), which are rich in CYP enzymes.

Objective: To characterize the in vitro formation of this compound from ziprasidone.
Materials:
  • Ziprasidone

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for analytical quantification

  • High-performance liquid chromatography (HPLC) system coupled with a mass spectrometer (LC-MS/MS)

Experimental Workflow:

experimental_workflow cluster_incubation Incubation cluster_termination_extraction Reaction Termination & Sample Preparation cluster_analysis Analysis A Prepare Incubation Mixture (Ziprasidone, HLMs, Buffer) B Pre-incubate at 37°C A->B C Initiate Reaction (Add NADPH) B->C D Incubate at 37°C C->D E Terminate Reaction (Add Acetonitrile) D->E F Add Internal Standard E->F G Centrifuge F->G H Collect Supernatant G->H I LC-MS/MS Analysis H->I J Data Processing I->J

Figure 2: Experimental workflow for in vitro metabolism studies.

Detailed Procedure:
  • Preparation of Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures containing phosphate buffer, human liver microsomes, and ziprasidone at various concentrations.

  • Pre-incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to each tube.

  • Incubation: Incubate the reaction mixtures at 37°C in a shaking water bath for a specified period (e.g., 0, 5, 15, 30, and 60 minutes).

  • Termination of Reaction: Terminate the reactions by adding a volume of ice-cold acetonitrile.

  • Sample Preparation: Add an internal standard to each sample for accurate quantification. Centrifuge the samples to precipitate proteins.

  • Analysis: Transfer the supernatant to HPLC vials for analysis by a validated LC-MS/MS method to identify and quantify the formation of this compound.

Analytical Considerations

The detection and characterization of hydroxylated metabolites of ziprasidone necessitate the use of sensitive and specific analytical techniques. High-resolution mass spectrometry (HRMS) is particularly valuable for identifying unknown or minor metabolites due to its ability to provide accurate mass measurements, which can be used to determine the elemental composition of the metabolite. Tandem mass spectrometry (MS/MS) is then employed to obtain structural information by fragmenting the metabolite ion and analyzing the resulting product ions.

Conclusion

The in vitro metabolism of ziprasidone is a multifaceted process involving several enzymatic pathways. While the formation of sulfoxide and sulfone metabolites via CYP3A4 and the reductive cleavage by aldehyde oxidase are the most prominent routes, the potential for hydroxylation through the hydration of the C=N bond presents an important area for further investigation. The identification of a specific "this compound" metabolite provides a clear target for future research to elucidate the precise enzymatic mechanisms, kinetics, and potential clinical relevance of this metabolic pathway. The experimental protocols and analytical strategies outlined in this guide provide a framework for researchers to further explore the in-depth metabolic profile of ziprasidone.

References

The Pharmacological Profile of Hydroxy Ziprasidone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ziprasidone (B1663615), an atypical antipsychotic, undergoes extensive metabolism, resulting in numerous derivatives. Among these, hydroxy ziprasidone has been identified, primarily as a process impurity rather than a major pharmacologically active metabolite. This technical guide synthesizes the available information on the metabolic fate of ziprasidone, providing a comprehensive overview of its biotransformation pathways. Due to the limited specific pharmacological data available for this compound, this document will focus on the broader context of ziprasidone's metabolism, a critical aspect for researchers in drug development and pharmacology.

Introduction

Ziprasidone is a well-established atypical antipsychotic agent utilized in the management of schizophrenia and bipolar disorder.[1] Its therapeutic efficacy is attributed to its unique receptor binding profile, acting as an antagonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, with additional interactions at other serotonergic receptors.[2] The clinical activity of ziprasidone is primarily due to the parent drug.[3] However, like most pharmaceuticals, it is subject to extensive metabolism in the body. Understanding the metabolic pathways of ziprasidone is crucial for a complete pharmacological assessment, including the identification and characterization of its metabolites and potential impurities. One such identified substance is this compound, which has been noted in the context of synthesis and impurity profiling. This guide provides a detailed examination of the known metabolic pathways of ziprasidone to contextualize the significance of this compound.

Ziprasidone Metabolism

Ziprasidone is extensively metabolized, with only a small fraction of the administered dose being excreted as the unchanged drug. The primary routes of metabolism involve reduction and oxidation, mediated by both cytosolic enzymes and the cytochrome P450 system.

Major Metabolic Pathways

Two principal enzymatic systems are responsible for the biotransformation of ziprasidone:

  • Aldehyde Oxidase: This cytosolic enzyme is responsible for the reductive metabolism of ziprasidone.

  • Cytochrome P450 3A4 (CYP3A4): This is the primary CYP isoenzyme involved in the oxidative metabolism of ziprasidone.

These pathways lead to the formation of several metabolites. The four major circulating metabolites are:

  • Benzisothiazole (BITP) sulphoxide

  • BITP-sulphone

  • Ziprasidone sulphoxide

  • S-methyldihydroziprasidone

It is important to note that the pharmacological activity of these major metabolites has not been found to be clinically significant, with the therapeutic effects of the drug being attributed to the parent ziprasidone molecule.

This compound: An Impurity Profile

Current scientific literature predominantly identifies "this compound" as an impurity related to the manufacturing process of ziprasidone, rather than a significant metabolite. Impurities in pharmaceutical products are substances that are not the active pharmaceutical ingredient (API) or excipients and can arise during synthesis, purification, and storage. Regulatory bodies require the identification and characterization of impurities to ensure the safety and efficacy of the drug product.

The presence of this compound as an impurity suggests it is likely formed during the chemical synthesis of ziprasidone. While its exact pharmacological profile is not detailed in publicly available literature, its classification as an impurity implies that its concentration in the final drug product is controlled within strict limits and is not expected to contribute to the therapeutic effect or cause significant adverse reactions.

Quantitative Data Summary

Due to the classification of this compound as an impurity and the lack of available research on its specific pharmacological activity, quantitative data such as receptor binding affinities (Ki) and functional activity (IC50/EC50) are not available in the current body of scientific literature.

For the parent compound, ziprasidone, extensive pharmacological data is available. A summary of its receptor binding affinities is provided below for context.

ReceptorKi (nM)
5-HT2A0.4
D24.8
5-HT1A3.4
5-HT2C1.3
5-HT1D2.0
α110
H147

Note: These values are approximate and may vary between studies.

Experimental Protocols

Detailed experimental protocols for the specific pharmacological evaluation of this compound are not available. However, standard methodologies are employed for the characterization of impurities in active pharmaceutical ingredients.

Impurity Identification and Characterization

Objective: To identify and structurally elucidate impurities in ziprasidone drug substance.

Methodology:

  • High-Performance Liquid Chromatography (HPLC): A validated HPLC method is used to separate ziprasidone from its impurities. A gradient elution with a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and a buffer) is employed on a C18 column. Detection is typically performed using a UV detector at a wavelength where both ziprasidone and its impurities have significant absorbance.

  • Mass Spectrometry (MS): The HPLC system is coupled to a mass spectrometer (LC-MS) to determine the molecular weight of the separated impurities. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The impurity is isolated using preparative HPLC. 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectroscopy are then used to elucidate the chemical structure of the impurity.

Visualizations

Ziprasidone Metabolic Pathways

The following diagram illustrates the major metabolic pathways of ziprasidone.

Ziprasidone_Metabolism ziprasidone Ziprasidone reductive_pathway Reductive Pathway (Aldehyde Oxidase) ziprasidone->reductive_pathway oxidative_pathway Oxidative Pathway (CYP3A4) ziprasidone->oxidative_pathway s_methyl S-Methyldihydroziprasidone reductive_pathway->s_methyl sulfoxide Ziprasidone Sulphoxide oxidative_pathway->sulfoxide bitp_sulfoxide BITP Sulphoxide oxidative_pathway->bitp_sulfoxide bitp_sulphone BITP Sulphone oxidative_pathway->bitp_sulphone

Caption: Major metabolic pathways of ziprasidone.

Impurity Analysis Workflow

The logical workflow for the identification and characterization of an impurity like this compound is depicted below.

Impurity_Analysis start Ziprasidone Bulk Drug hplc HPLC Separation start->hplc impurity_detection Impurity Peak Detected hplc->impurity_detection lcms LC-MS Analysis (Molecular Weight) impurity_detection->lcms prep_hplc Preparative HPLC (Isolation) impurity_detection->prep_hplc end This compound Structure Confirmed lcms->end nmr NMR Spectroscopy (Structure Elucidation) prep_hplc->nmr nmr->end

Caption: Workflow for impurity identification.

Conclusion

The available evidence strongly indicates that this compound is considered a process-related impurity in the synthesis of ziprasidone, rather than a pharmacologically significant metabolite. As such, a detailed pharmacological profile for this specific compound is not available in the public domain. The therapeutic activity of ziprasidone is attributed to the parent molecule, which undergoes extensive metabolism primarily via aldehyde oxidase and CYP3A4 to form several inactive metabolites. For researchers and professionals in drug development, the focus should remain on the well-characterized pharmacology of ziprasidone and the control of impurities, including this compound, to ensure the quality, safety, and efficacy of the final pharmaceutical product. Further investigation into the potential, albeit likely low, pharmacological activity of ziprasidone impurities could be a subject for future research.

References

Unraveling the Dopaminergic Profile of Ziprasidone's Metabolites: An In-depth Analysis Reveals a Lack of Significant Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature and pharmacological data reveals no evidence of a pharmacologically active metabolite of the atypical antipsychotic ziprasidone (B1663615) known as "hydroxy ziprasidone" with a significant mechanism of action at dopamine (B1211576) receptors. Extensive metabolic studies of ziprasidone have identified several metabolites, none of which are hydroxylated derivatives, and all are considered to possess negligible affinity for dopamine D2 and serotonin (B10506) 5-HT2A receptors, the primary targets for antipsychotic efficacy.

Ziprasidone undergoes extensive metabolism in the body, primarily through two main pathways: N-dealkylation and sulfur oxidation. This process results in the formation of several metabolites, including ziprasidone sulfoxide, ziprasidone sulfone, and S-methyl-dihydroziprasidone. However, detailed investigations into the pharmacological properties of these metabolites have consistently shown them to be inactive at the dopamine and serotonin receptors responsible for the therapeutic effects of the parent compound, ziprasidone.[1]

This finding is critical for researchers, scientists, and drug development professionals, as it indicates that the clinical activity of ziprasidone is attributable to the parent molecule itself, and not to the formation of active metabolites. This contrasts with some other psychotropic medications where metabolites play a significant role in the overall therapeutic profile.

Given the absence of "this compound" in the metabolic pathways of ziprasidone and the established inactivity of its known metabolites at dopamine receptors, it is not possible to provide a technical guide on its specific mechanism of action.

However, a wealth of information exists regarding the intricate interactions of the parent drug, ziprasidone , with dopamine receptors. A detailed technical guide on the mechanism of action of ziprasidone at these receptors, including quantitative data, experimental protocols, and signaling pathway diagrams, can be provided to address the core interest in the dopaminergic pharmacology of this therapeutic agent. This would include a thorough examination of its binding affinities, functional activities, and the downstream signaling cascades it modulates.

References

Preliminary Toxicological Screening of Hydroxy Ziprasidone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a recommended framework for the preliminary toxicological screening of hydroxy ziprasidone (B1663615). As of the latest literature review, specific toxicological data for hydroxy ziprasidone are not publicly available. The recommendations herein are extrapolated from the known toxicological profile of the parent compound, ziprasidone, and established regulatory guidelines for the safety testing of drug metabolites.

Introduction

Ziprasidone is an atypical antipsychotic agent widely used in the treatment of schizophrenia and bipolar disorder.[1] Its mechanism of action is primarily attributed to its antagonist activity at the dopamine (B1211576) D2 and serotonin (B10506) 5HT2A receptors.[2] Like most pharmaceuticals, ziprasidone undergoes extensive metabolism in the body, leading to the formation of several metabolites. One such metabolite is this compound. The safety profile of any drug is not complete without a thorough understanding of the potential toxicity of its major metabolites. This guide outlines a proposed strategy for the preliminary toxicological screening of this compound, addressing key areas of concern including cytotoxicity, genotoxicity, and safety pharmacology.

Ziprasidone Metabolism and the Rationale for Metabolite Testing

Ziprasidone is metabolized primarily through two main pathways: glutathione (B108866) reduction and aldehyde oxidase-mediated enzymatic reduction, with a lesser contribution from CYP1A2 and CYP3A4.[2] This metabolic activity generates several active metabolites, including benzothiazole (B30560) sulfoxide (B87167) and benzothiazole sulfone.[2] While specific data on this compound is scarce, its formation is plausible through oxidative metabolism.

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) recommend the safety testing of drug metabolites that are either unique to humans or are present at significantly higher concentrations in human plasma compared to the animal species used in preclinical toxicology studies of the parent drug.[3] Therefore, a comprehensive toxicological assessment of this compound is a critical step in the overall safety evaluation of ziprasidone.

Proposed In Vitro Toxicological Screening

Cytotoxicity Assessment

Objective: To determine the potential of this compound to cause cell death or inhibit cell proliferation.

Methodology: A tiered approach employing multiple cell lines and endpoints is recommended.

Table 1: Proposed In Vitro Cytotoxicity Assays for this compound

AssayCell Line(s)Endpoint(s)Concentration RangeRationale
MTT or MTS Assay HepG2 (human liver), SH-SY5Y (human neuroblastoma), Primary human peripheral blood lymphocytesCell viability (mitochondrial dehydrogenase activity)0.1 µM - 100 µMProvides a quantitative measure of cell viability and is a standard preliminary screen for cytotoxicity.
LDH Release Assay HepG2, SH-SY5YCell membrane integrity0.1 µM - 100 µMComplements the MTT assay by measuring membrane damage, a different mechanism of cell death.
Neutral Red Uptake Assay HepG2, SH-SY5YLysosomal integrity0.1 µM - 100 µMAssesses the viability of cells based on their ability to maintain lysosomal function.
High-Content Imaging HepG2, SH-SY5YNuclear morphology, membrane permeability, mitochondrial membrane potential, reactive oxygen species (ROS) generation0.1 µM - 100 µMProvides multiparametric analysis of cellular toxicity, offering insights into the mechanism of cell death.
Genotoxicity Assessment

Objective: To evaluate the potential of this compound to induce genetic mutations or chromosomal damage.

Methodology: A standard battery of in vitro genotoxicity tests is recommended in accordance with regulatory guidelines.

Table 2: Proposed In Vitro Genotoxicity Assays for this compound

AssayTest SystemMetabolic ActivationEndpoint(s)Rationale
Bacterial Reverse Mutation Assay (Ames Test) Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA)With and without S9 fractionGene mutations (point mutations and frameshifts)A widely accepted initial screen for mutagenic potential.
In Vitro Mammalian Chromosomal Aberration Test Human peripheral blood lymphocytes or Chinese Hamster Ovary (CHO) cellsWith and without S9 fractionStructural and numerical chromosomal aberrationsDetects clastogenic and aneugenic potential.
In Vitro Mammalian Cell Gene Mutation Test (e.g., HPRT or TK assay) Mouse lymphoma L5178Y cells or CHO cellsWith and without S9 fractionGene mutationsAssesses the potential to induce forward mutations at a specific genetic locus.
In Vitro Micronucleus Test Human peripheral blood lymphocytes or CHO cellsWith and without S9 fractionMicronuclei formation (indicative of chromosome breakage or loss)A sensitive indicator of chromosomal damage.

Studies on the parent compound, ziprasidone, have indicated some genotoxic potential in vitro, particularly in the absence of metabolic activation (S9 mix). It is therefore crucial to assess whether this compound contributes to or possesses a different genotoxic profile.

Proposed In Vivo Toxicological Screening

Should in vitro studies indicate potential toxicity, or if this compound is a major human metabolite, in vivo studies are warranted.

Objective: To assess the systemic toxicity of this compound in a living organism.

Methodology: Acute and repeated-dose toxicity studies in a relevant animal model are recommended.

Table 3: Proposed In Vivo Toxicity Studies for this compound

StudySpeciesRoute of AdministrationDurationKey Parameters MonitoredRationale
Acute Toxicity Study Rodent (e.g., rat or mouse)Oral (gavage) and IntravenousSingle doseClinical signs, mortality, body weight, gross pathologyTo determine the median lethal dose (LD50) and identify target organs of acute toxicity.
Repeated-Dose Toxicity Study (e.g., 14- or 28-day) Rodent (e.g., rat)Oral (gavage)Daily for 14 or 28 daysClinical signs, body weight, food/water consumption, hematology, clinical chemistry, urinalysis, organ weights, histopathologyTo identify target organs of toxicity following repeated exposure and to determine a no-observed-adverse-effect level (NOAEL).

Safety Pharmacology

Objective: To investigate the potential adverse effects of this compound on vital physiological functions.

Methodology: A core battery of safety pharmacology studies should be conducted.

Table 4: Proposed Safety Pharmacology Studies for this compound

SystemStudy TypeParameters AssessedRationale
Cardiovascular In vitro hERG assayInhibition of the hERG potassium channelTo assess the potential for QT interval prolongation, a known risk with ziprasidone.
In vivo telemetry in a conscious, freely moving large animal model (e.g., dog or non-human primate)ECG (including QT interval), heart rate, blood pressureTo evaluate the overall cardiovascular effects in an integrated system.
Central Nervous System Functional observational battery (FOB) in rodentsBehavioral and neurological changesTo assess effects on motor activity, coordination, and sensory/motor reflexes.
Respiratory Whole-body plethysmography in rodentsRespiratory rate, tidal volume, minute volumeTo evaluate potential effects on respiratory function.

Experimental Protocols

General In Vitro Cytotoxicity Assay Protocol (MTT Assay Example)
  • Cell Culture: Plate cells (e.g., HepG2) in a 96-well microplate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and a positive control (e.g., doxorubicin). Add the compounds to the respective wells and incubate for 24, 48, and 72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

General In Vitro Genotoxicity Assay Protocol (Ames Test Example)
  • Bacterial Strains: Use a set of tester strains of Salmonella typhimurium and Escherichia coli with different known mutations.

  • Metabolic Activation: Prepare a set of experiments with and without a liver S9 fraction to assess the mutagenicity of the parent compound and its metabolites.

  • Exposure: Mix the tester strains with various concentrations of this compound, a positive control, and a negative control, in the presence or absence of the S9 mix.

  • Plating: Plate the mixtures onto minimal glucose agar (B569324) plates.

  • Incubation: Incubate the plates for 48-72 hours.

  • Scoring: Count the number of revertant colonies (colonies that have regained the ability to grow in the absence of histidine or tryptophan).

  • Data Analysis: Compare the number of revertant colonies in the treated groups to the negative control group. A significant, dose-dependent increase in revertant colonies indicates a positive result.

Visualizations

Signaling Pathways and Experimental Workflows

Ziprasidone_Signaling_Pathway cluster_receptor Receptor Interaction cluster_downstream Downstream Effects Ziprasidone Ziprasidone / this compound D2R Dopamine D2 Receptor Ziprasidone->D2R Antagonist HT2AR Serotonin 5HT2A Receptor Ziprasidone->HT2AR Antagonist Dopamine_Signal Dopamine Signaling D2R->Dopamine_Signal Modulates Serotonin_Signal Serotonin Signaling HT2AR->Serotonin_Signal Modulates Therapeutic_Effect Antipsychotic Effect Dopamine_Signal->Therapeutic_Effect Side_Effects Potential Side Effects (e.g., QT Prolongation) Dopamine_Signal->Side_Effects Serotonin_Signal->Therapeutic_Effect Serotonin_Signal->Side_Effects Toxicity_Screening_Workflow Start This compound In_Vitro In Vitro Screening Start->In_Vitro Safety_Pharm Safety Pharmacology Start->Safety_Pharm Cytotoxicity Cytotoxicity Assays (MTT, LDH, etc.) In_Vitro->Cytotoxicity Genotoxicity Genotoxicity Assays (Ames, Chromosomal Aberration, etc.) In_Vitro->Genotoxicity In_Vivo In Vivo Studies (if necessary) Cytotoxicity->In_Vivo If positive Genotoxicity->In_Vivo If positive Acute_Toxicity Acute Toxicity In_Vivo->Acute_Toxicity Repeated_Dose Repeated-Dose Toxicity In_Vivo->Repeated_Dose Risk_Assessment Toxicological Risk Assessment Acute_Toxicity->Risk_Assessment Repeated_Dose->Risk_Assessment Cardiovascular Cardiovascular (hERG, ECG) Safety_Pharm->Cardiovascular CNS Central Nervous System (FOB) Safety_Pharm->CNS Respiratory Respiratory Safety_Pharm->Respiratory Cardiovascular->Risk_Assessment CNS->Risk_Assessment Respiratory->Risk_Assessment

References

Unraveling the Metabolic Fate of Ziprasidone: A Technical Guide to Its Active Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of the active metabolites of ziprasidone (B1663615), an atypical antipsychotic agent. Designed for researchers, scientists, and drug development professionals, this document details the metabolic pathways, experimental protocols for identification, and pharmacological activity of ziprasidone's biotransformation products.

Introduction

Ziprasidone is a benzisothiazolylpiperazine derivative indicated for the treatment of schizophrenia and bipolar disorder. It undergoes extensive metabolism in humans, with less than 5% of the parent drug excreted unchanged.[1][2][3] Understanding the metabolic fate of ziprasidone is crucial for a complete comprehension of its pharmacological profile, potential drug-drug interactions, and overall therapeutic efficacy. This guide summarizes the key findings related to the discovery and characterization of its metabolites.

Metabolic Pathways of Ziprasidone

Ziprasidone is primarily metabolized in the liver through two major enzymatic pathways: a reductive pathway mediated by aldehyde oxidase and oxidative pathways primarily catalyzed by Cytochrome P450 3A4 (CYP3A4).[4][5] These pathways lead to the formation of several circulating metabolites.

The main metabolic routes identified are:

  • S-Oxidation: Oxidation of the sulfur atom in the benzisothiazole ring to form ziprasidone sulfoxide (B87167) and ziprasidone sulfone.

  • Reductive Cleavage and S-Methylation: Reductive cleavage of the benzisothiazole ring, followed by S-methylation, to produce S-methyl-dihydroziprasidone.

  • N-Dealkylation: Cleavage of the ethylpiperazine side chain.

// Nodes Ziprasidone [label="Ziprasidone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Zip_Sulfoxide [label="Ziprasidone Sulfoxide", fillcolor="#FBBC05", fontcolor="#202124"]; Zip_Sulfone [label="Ziprasidone Sulfone", fillcolor="#FBBC05", fontcolor="#202124"]; Reductive_Cleavage_Intermediate [label="Reductive Cleavage\nIntermediate", shape=ellipse, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"]; S_Methyl_Dihydroziprasidone [label="S-Methyl-dihydroziprasidone", fillcolor="#34A853", fontcolor="#FFFFFF"]; N_Dealkylation_Products [label="N-Dealkylation\nProducts", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Ziprasidone -> Zip_Sulfoxide [label="CYP3A4", color="#5F6368"]; Zip_Sulfoxide -> Zip_Sulfone [label="CYP3A4", color="#5F6368"]; Ziprasidone -> Reductive_Cleavage_Intermediate [label="Aldehyde Oxidase", color="#5F6368"]; Reductive_Cleavage_Intermediate -> S_Methyl_Dihydroziprasidone [label="Thiol Methyltransferase", color="#5F6368"]; Ziprasidone -> N_Dealkylation_Products [label="CYP3A4", color="#5F6368"];

// Invisible edges for layout {rank=same; Ziprasidone} {rank=same; Zip_Sulfoxide; Reductive_Cleavage_Intermediate; N_Dealkylation_Products} {rank=same; Zip_Sulfone; S_Methyl_Dihydroziprasidone} } // Caption: Principal Metabolic Pathways of Ziprasidone

Key Metabolites and Their Pharmacological Activity

Several metabolites of ziprasidone have been identified in human plasma and urine. The primary circulating metabolites are ziprasidone sulfoxide and ziprasidone sulfone.

Table 1: Major Ziprasidone Metabolites and Their Known Activity

MetaboliteFormation PathwayReported Pharmacological Activity
Ziprasidone Sulfoxide S-Oxidation (CYP3A4)Low affinity for dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors; unlikely to contribute significantly to antipsychotic effect.
Ziprasidone Sulfone S-Oxidation (CYP3A4)Low affinity for dopamine D2 and serotonin 5-HT2A receptors; unlikely to contribute significantly to antipsychotic effect.
S-Methyl-dihydroziprasidone Reductive Cleavage (Aldehyde Oxidase) and S-MethylationOne of the major metabolites; its pharmacological activity at key receptors is not extensively characterized in publicly available literature.

While ziprasidone sulfoxide and sulfone are the most abundant circulating metabolites, their low affinity for key therapeutic targets suggests they are not active metabolites in the traditional sense. One report indicated that a metabolite produced by the aldehyde oxidase pathway may possess pharmacological activity, highlighting the importance of further investigation into the properties of S-methyl-dihydroziprasidone.

Experimental Protocols for Discovery, Isolation, and Characterization

The discovery and characterization of ziprasidone metabolites have relied on a combination of in vivo and in vitro studies, utilizing advanced analytical techniques.

In Vivo Human Metabolism Study

A pivotal study in understanding ziprasidone metabolism involved the oral administration of radiolabeled ([¹⁴C] and [³H]) ziprasidone to healthy male volunteers.

  • Sample Collection: Blood, urine, and feces were collected over an 11-day period.

  • Analytical Method: Metabolite profiling was performed using ion-spray liquid chromatography/mass spectrometry (LC/MS) and LC/MS/MS with simultaneous radioactivity monitoring.

  • Metabolite Identification: Twelve metabolites were identified in urine and serum. The structures of the major metabolites were confirmed by comparison with synthetically prepared standards using chromatographic and spectroscopic methods.

In Vitro Metabolism Studies

In vitro experiments using human liver subcellular fractions have been instrumental in elucidating the enzymatic pathways.

  • Incubation: Ziprasidone was incubated with human liver microsomes and cytosolic fractions.

  • Analysis: The formation of metabolites was monitored using LC-MS/MS.

  • Enzyme Identification: The roles of CYP3A4 and aldehyde oxidase were confirmed through these in vitro systems. The formation of a major metabolite from reductive cleavage was characterized in hepatic cytosolic fractions using LC-MS/MS, derivatization, and hydrogen/deuterium exchange.

// Nodes start [label="In Vivo Study\n(Radiolabeled Ziprasidone)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; in_vitro [label="In Vitro Study\n(Liver Fractions)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sample_collection [label="Sample Collection\n(Urine, Plasma, Feces)", fillcolor="#FBBC05", fontcolor="#202124"]; metabolite_extraction [label="Metabolite Extraction", fillcolor="#FBBC05", fontcolor="#202124"]; lc_ms [label="LC-MS/MS Analysis\n(Metabolite Profiling)", fillcolor="#34A853", fontcolor="#FFFFFF"]; structure_elucidation [label="Structure Elucidation\n(MS/MS, NMR)", fillcolor="#34A853", fontcolor="#FFFFFF"]; synthesis [label="Synthesis of\nMetabolite Standards", fillcolor="#EA4335", fontcolor="#FFFFFF"]; confirmation [label="Structural Confirmation\n(Comparison to Standards)", fillcolor="#34A853", fontcolor="#FFFFFF"]; activity [label="Pharmacological Activity\n(Receptor Binding Assays)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> sample_collection [color="#5F6368"]; in_vitro -> metabolite_extraction [color="#5F6368"]; sample_collection -> metabolite_extraction [color="#5F6368"]; metabolite_extraction -> lc_ms [color="#5F6368"]; lc_ms -> structure_elucidation [color="#5F6368"]; structure_elucidation -> synthesis [color="#5F6368"]; synthesis -> confirmation [color="#5F6368"]; structure_elucidation -> confirmation [color="#5F6368"]; confirmation -> activity [color="#5F6368"]; } // Caption: General Experimental Workflow for Metabolite Identification

Synthesis of Metabolite Standards

The definitive identification of metabolites relies on the comparison with pure, synthetically produced standards.

  • Synthesis of Ziprasidone Sulfoxide and Sulfone: These metabolites can be synthesized from the parent ziprasidone through oxidation. A common method involves reacting ziprasidone with an oxidizing agent such as hydrogen peroxide in a suitable solvent like acetonitrile. The sulfoxide is formed with one molar equivalent of the oxidizing agent, and further oxidation with a second equivalent yields the sulfone. Purification is typically achieved through column chromatography.

Pharmacological Characterization

The activity of metabolites is assessed through in vitro receptor binding assays.

  • Methodology: Radioligand binding assays are performed using cell membranes expressing the target receptors (e.g., dopamine D2 and serotonin 5-HT2A). The ability of the metabolites to displace a specific radioligand from the receptor is measured to determine their binding affinity (Ki).

Quantitative Data Summary

The following table summarizes the key quantitative findings from the human metabolism study of ziprasidone.

Table 2: Pharmacokinetic Parameters of Ziprasidone and its Metabolites

ParameterValue
Urinary Excretion of Radioactivity 20.3 ± 1.0% of administered dose
Fecal Excretion of Radioactivity 66.3 ± 4.8% of administered dose
Unchanged Ziprasidone in Serum (based on AUC) ~46% of total circulating radioactivity
Peak Plasma Concentration (Cmax) of Unchanged Ziprasidone (20 mg dose) 45 ng/mL
Time to Peak Plasma Concentration (Tmax) for Ziprasidone and Metabolites 2 to 6 hours

Conclusion

The metabolism of ziprasidone is a complex process involving multiple enzymatic pathways and resulting in a variety of metabolites. The major circulating metabolites, ziprasidone sulfoxide and sulfone, appear to be pharmacologically inactive at the primary therapeutic targets. However, the potential activity of metabolites from the reductive pathway, such as S-methyl-dihydroziprasidone, warrants further investigation to fully elucidate the complete pharmacological profile of ziprasidone. The experimental methodologies outlined in this guide provide a framework for the continued exploration of the biotransformation and pharmacological activity of novel pharmaceutical compounds.

References

The Role of Cytochrome P450 Enzymes in the Oxidative Metabolism of Ziprasidone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ziprasidone (B1663615), an atypical antipsychotic agent, undergoes extensive metabolism in humans, with less than 5% of the dose excreted as unchanged drug.[1][2] Its clearance is primarily governed by two main enzymatic pathways: a reductive pathway catalyzed by aldehyde oxidase and oxidative pathways mediated by the Cytochrome P450 (CYP) system.[1][3][4] This technical guide provides an in-depth analysis of the role of CYP450 enzymes in the formation of ziprasidone's oxidative metabolites. In vitro and in vivo studies have conclusively identified CYP3A4 as the principal isoform responsible for this biotransformation. Understanding this metabolic pathway is critical for predicting and managing potential drug-drug interactions, ensuring the safe and effective clinical use of ziprasidone.

Ziprasidone Metabolism: The Central Role of CYP3A4

Ziprasidone's metabolism is multifaceted, involving both reduction and oxidation. While aldehyde oxidase is responsible for the predominant reductive pathway, accounting for approximately two-thirds of the metabolic clearance, the remaining one-third is mediated by CYP450-catalyzed oxidation.

Extensive in vitro studies using human liver microsomes, recombinant CYP isoforms, and isoform-selective chemical inhibitors have been conducted to pinpoint the specific enzymes involved in the oxidative pathways. These studies have demonstrated that CYP3A4 is the major enzyme responsible for metabolizing ziprasidone. Other major isoforms, including CYP1A2, CYP2C9, CYP2C19, and CYP2D6, have been shown to have no significant role in its metabolism. While one study suggested CYP1A2 might contribute to a much lesser extent, the consensus points to CYP3A4 as the key oxidative enzyme.

The primary CYP3A4-mediated metabolites identified are:

  • Ziprasidone Sulphoxide

  • Ziprasidone Sulphone

  • Oxindole Acetic Acid

Ziprasidone sulphoxide and sulphone are the major metabolites found in human serum. However, their affinity for D2 and 5-HT2 receptors is low compared to the parent drug, making it unlikely that they contribute significantly to ziprasidone's antipsychotic effects.

Quantitative Data on CYP450-Mediated Ziprasidone Metabolism

Quantitative analysis of enzyme kinetics and inhibition provides crucial data for predicting the clinical impact of metabolic pathways. The following tables summarize key quantitative findings from in vitro studies.

Table 1: Kinetic Parameters for the Formation of Major Oxidative Metabolites

This table presents the apparent Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ) for the formation of the primary oxidative metabolites by human liver microsomes.

Metabolite(s)Apparent Kₘ (μM)Apparent Vₘₐₓ (nmol/mg protein/min)Citation(s)
Ziprasidone Sulphoxide + Sulphone2351.14
Table 2: Inhibition Constants of Ziprasidone on CYP450 Isoforms

This table shows the inhibitory potential of ziprasidone against various CYP450 enzymes, indicating a low likelihood of ziprasidone causing clinically significant drug interactions by inhibiting these pathways.

CYP IsoformMean Kᵢ (μM)NotesCitation(s)
CYP2D6 6.9 - 16Weak inhibition. Free drug concentrations in vivo are at least 1500-fold lower than the mean Kᵢ.
CYP3A4 64 - 80Weak inhibition.

Key Experimental Protocols

The characterization of ziprasidone's metabolism has been achieved through a combination of rigorous in vitro and in vivo experimental designs.

In Vitro Identification of Metabolizing Enzymes
  • Objective: To identify the specific CYP450 isoform(s) responsible for ziprasidone's oxidative metabolism.

  • Methodology:

    • Incubation: Radiolabeled ([¹⁴C]-) ziprasidone (typically 10-200 μM) is incubated with human liver microsomes, which contain a mixture of CYP enzymes. Parallel incubations are performed with a panel of recombinant human CYP enzymes (e.g., rCYP1A2, rCYP2C9, rCYP2C19, rCYP2D6, rCYP3A4) to directly assess the metabolic capability of each specific isoform.

    • Inhibition: To confirm the findings, isoform-selective chemical inhibitors (e.g., ketoconazole (B1673606) for CYP3A4) are co-incubated with ziprasidone and human liver microsomes. A significant reduction in metabolite formation in the presence of a specific inhibitor points to the involvement of that enzyme.

    • Analysis: The reaction mixtures are analyzed using High-Performance Liquid Chromatography (HPLC) with radioactivity detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to separate and identify the metabolites formed.

    • Kinetic Analysis: To determine kinetic parameters (Kₘ and Vₘₐₓ), metabolite formation rates are measured at various substrate concentrations and analyzed using methods such as Lineweaver-Burk plots.

In Vivo Assessment of Drug Interaction Potential
  • Objective: To confirm in vitro findings and assess the clinical potential for ziprasidone to inhibit CYP2D6 activity.

  • Methodology:

    • Study Design: A randomized, placebo-controlled clinical study in healthy human subjects identified as extensive metabolizers of CYP2D6 substrates.

    • Procedure: Subjects receive a single dose of a specific CYP2D6 probe substrate (e.g., dextromethorphan). This is followed by administration of a single dose of ziprasidone (e.g., 80 mg), a known inhibitor (e.g., paroxetine), or a placebo.

    • Sample Collection & Analysis: Urine is collected over a defined period (e.g., 8 hours) following dextromethorphan (B48470) administration. The ratio of dextromethorphan to its CYP2D6-mediated metabolite (dextrorphan) is measured.

    • Endpoint: A significant change in the urinary dextromethorphan/dextrorphan ratio indicates inhibition of CYP2D6. Studies found that ziprasidone did not significantly alter this ratio, confirming its low potential to act as a CYP2D6 inhibitor in vivo.

Visualized Pathways and Workflows

Diagram 1: Ziprasidone Metabolic Pathways

Ziprasidone_Metabolism Ziprasidone Ziprasidone CYP3A4 CYP3A4 (~33% of clearance) Ziprasidone->CYP3A4 AO Aldehyde Oxidase (~67% of clearance) Ziprasidone->AO Metabolites_CYP Ziprasidone Sulphoxide Ziprasidone Sulphone Oxindole Acetic Acid Metabolites_AO Reductive Cleavage Products (e.g., S-Methyl-dihydroziprasidone) CYP3A4->Metabolites_CYP Oxidation AO->Metabolites_AO Reduction

Caption: Major metabolic pathways of ziprasidone.

Diagram 2: Experimental Workflow for CYP450 Phenotyping

CYP450_Workflow Start Start: In Vitro Investigation Incubation Incubation of [14C]-Ziprasidone with: 1. Human Liver Microsomes (HLM) 2. Recombinant CYP Isoforms Start->Incubation Inhibition Co-incubation with Isoform-Selective Inhibitors (e.g., Ketoconazole for CYP3A4) Start->Inhibition Confirmatory Assay Analysis Metabolite Profiling & Identification (HPLC, LC-MS/MS) Incubation->Analysis Inhibition->Analysis Data Data Analysis: - Identify active isoforms - Determine kinetic parameters (Km, Vmax) - Assess % inhibition Analysis->Data Conclusion Conclusion: Identify Primary Metabolizing Enzyme(s) Data->Conclusion

Caption: Workflow for identifying CYP450 enzymes in drug metabolism.

Conclusion and Implications

The oxidative metabolism of ziprasidone is definitively attributed to CYP3A4 , which is responsible for approximately one-third of its total clearance. The major CYP-mediated metabolites are ziprasidone sulphoxide and sulphone. Importantly, ziprasidone itself is a weak inhibitor of CYP3A4 and CYP2D6 at clinically relevant concentrations, suggesting a low risk of perpetrating pharmacokinetic drug-drug interactions via these pathways.

However, because CYP3A4 is a major contributor to its clearance, co-administration of ziprasidone with potent CYP3A4 inhibitors (e.g., ketoconazole) or inducers can alter its plasma concentrations, although this effect is moderated by the significant parallel clearance pathway mediated by aldehyde oxidase. This dual-enzyme clearance mechanism makes ziprasidone less susceptible to dramatic pharmacokinetic interactions compared to drugs metabolized solely by a single CYP450 isoform. For drug development professionals, these findings underscore the importance of characterizing all major clearance pathways to accurately predict a drug's interaction profile.

References

Exploratory Studies on the Bioactivity of Hydroxy Ziprasidone and Other Ziprasidone Metabolites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ziprasidone (B1663615) is an atypical antipsychotic agent with a well-established efficacy in the treatment of schizophrenia and bipolar disorder.[1][2] Its therapeutic effects are attributed to a unique receptor binding profile, primarily characterized by high affinity for dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[3][4] The in vivo activity of ziprasidone is not solely dependent on the parent drug; its metabolites may also possess biological activity that could contribute to the overall therapeutic and adverse effect profile. This technical guide provides an in-depth exploration of the bioactivity of ziprasidone's metabolites, with a particular focus on hydroxy ziprasidone, a known impurity. Due to the limited publicly available data on the specific bioactivity of this compound and other metabolites, this guide will also detail the well-characterized pharmacology of the parent compound, ziprasidone, and provide standardized experimental protocols for assessing the bioactivity of novel compounds.

Ziprasidone Metabolism

Ziprasidone undergoes extensive metabolism in the liver, with less than 5% of the drug excreted unchanged.[5] The primary metabolic pathways for ziprasidone are:

  • N-dealkylation

  • Sulfur oxidation

  • Reductive cleavage of the benzisothiazole moiety

  • Hydration and subsequent N-dearylation

These pathways lead to the formation of several metabolites. The major circulating metabolites in humans are ziprasidone sulfoxide (B87167) and ziprasidone sulfone . Other identified metabolites include benzisothiazole sulfoxide and benzisothiazole sulfone.

Bioactivity of this compound

This compound (CAS No: 884305-08-2) is identified as an impurity of ziprasidone. Its chemical name is 5-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)-1-hydroxyethyl)-6-chloroindolin-2-one. As of the date of this guide, there is a notable absence of publicly available scientific literature detailing the specific bioactivity, such as receptor binding affinities or functional activities, of this compound. Therefore, its potential contribution to the pharmacological profile of ziprasidone remains uncharacterized.

Bioactivity of Major Ziprasidone Metabolites

While specific quantitative data is scarce, some qualitative information on the bioactivity of the major metabolites of ziprasidone is available. Studies have indicated that the primary metabolites, ziprasidone sulfoxide and ziprasidone sulfone, exhibit low affinity for both serotonin 5-HT2A and dopamine D2 receptors. This suggests that these metabolites are unlikely to contribute significantly to the antipsychotic efficacy of the parent drug.

Bioactivity of Ziprasidone (Parent Compound)

In contrast to its metabolites, the bioactivity of ziprasidone is well-documented. It displays a broad receptor binding profile, which is summarized in the table below.

Table 1: Receptor Binding Affinity of Ziprasidone
ReceptorKi (nM)
Serotonin 5-HT2A0.4
Serotonin 5-HT1A3.4
Serotonin 5-HT2C1.3
Serotonin 5-HT1D2
Dopamine D24.8
Dopamine D37.2
Dopamine D43.9
α1-Adrenergic10
Histamine H147
Muscarinic M1>1000

Data compiled from various sources.

Signaling Pathways of Ziprasidone

The therapeutic effects of ziprasidone are mediated through its interaction with multiple neurotransmitter systems. The primary signaling pathways are believed to involve the antagonism of dopamine D2 receptors in the mesolimbic pathway, which is associated with the alleviation of positive symptoms of schizophrenia, and the antagonism of serotonin 5-HT2A receptors, which may contribute to its efficacy against negative symptoms. Furthermore, its agonist activity at 5-HT1A receptors and inhibition of serotonin and norepinephrine (B1679862) reuptake may contribute to its antidepressant and anxiolytic properties.

Ziprasidone Signaling Pathways cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron SERT SERT ↑ Synaptic 5-HT ↑ Synaptic 5-HT SERT->↑ Synaptic 5-HT Blocks Reuptake NET NET ↑ Synaptic NE ↑ Synaptic NE NET->↑ Synaptic NE Blocks Reuptake D2R D2 Receptor ↓ cAMP ↓ cAMP D2R->↓ cAMP ↓ Gαi/o signaling 5HT2AR 5-HT2A Receptor ↑ IP3/DAG ↑ IP3/DAG 5HT2AR->↑ IP3/DAG ↑ Gαq/11 signaling 5HT1AR 5-HT1A Receptor 5HT1AR->↓ cAMP ↓ Gαi/o signaling Ziprasidone Ziprasidone Ziprasidone->SERT Inhibitor Ziprasidone->NET Inhibitor Ziprasidone->D2R Antagonist Ziprasidone->5HT2AR Antagonist Ziprasidone->5HT1AR Agonist

Caption: Primary signaling pathways modulated by ziprasidone.

Experimental Protocols

To facilitate further research into the bioactivity of this compound and other metabolites, the following section provides a detailed, representative protocol for a standard in vitro receptor binding assay.

Experimental Protocol: In Vitro Radioligand Receptor Binding Assay

1. Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific target receptor (e.g., dopamine D2 or serotonin 5-HT2A).

2. Materials:

  • Test compound (this compound)

  • Radioligand specific for the target receptor (e.g., [3H]-Spiperone for D2 receptors, [3H]-Ketanserin for 5-HT2A receptors)

  • Cell membranes expressing the target receptor

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2)

  • Non-specific binding competitor (e.g., Haloperidol for D2, Mianserin for 5-HT2A)

  • 96-well microplates

  • Scintillation vials

  • Liquid scintillation cocktail

  • Scintillation counter

  • Filtration apparatus with glass fiber filters

3. Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • Prepare a solution of the radioligand at a concentration close to its Kd value.

    • Prepare a high-concentration solution of the non-specific binding competitor.

  • Assay Setup:

    • In a 96-well microplate, add the following to triplicate wells:

      • Total Binding: Assay buffer, radioligand, and cell membranes.

      • Non-specific Binding: Assay buffer, radioligand, cell membranes, and the non-specific binding competitor.

      • Test Compound Binding: Assay buffer, radioligand, cell membranes, and the test compound at various concentrations.

  • Incubation:

    • Incubate the microplate at a specific temperature (e.g., room temperature or 37°C) for a predetermined duration to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus to separate the bound from the free radioligand.

    • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting:

    • Place the filters in scintillation vials.

    • Add liquid scintillation cocktail to each vial.

    • Measure the radioactivity in each vial using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow for Bioactivity Screening

The following diagram illustrates a general workflow for the initial screening and characterization of the bioactivity of a test compound.

Bioactivity Screening Workflow Start Start Compound_Synthesis Compound Synthesis/ Isolation Start->Compound_Synthesis Primary_Binding_Assay Primary Receptor Binding Assays (e.g., D2, 5-HT2A) Compound_Synthesis->Primary_Binding_Assay Hit_Identification Hit Identification (Ki < threshold) Primary_Binding_Assay->Hit_Identification Functional_Assay Functional Assays (Agonist/Antagonist) Hit_Identification->Functional_Assay Active End End Hit_Identification->End Inactive Secondary_Screening Secondary Target Screening Functional_Assay->Secondary_Screening In_Vivo_Studies In Vivo Studies (Animal Models) Secondary_Screening->In_Vivo_Studies In_Vivo_Studies->End

Caption: A general workflow for screening the bioactivity of a test compound.

Conclusion

While "this compound" is identified as an impurity of ziprasidone, there is a significant gap in the scientific literature regarding its specific bioactivity. Similarly, detailed pharmacological data for the major metabolites of ziprasidone are limited, although initial findings suggest they have low affinity for key therapeutic targets. The well-characterized, broad-spectrum bioactivity of the parent compound, ziprasidone, remains the primary driver of its clinical efficacy. Further exploratory studies, utilizing standard experimental protocols such as those outlined in this guide, are necessary to fully elucidate the potential pharmacological contributions of this compound and other metabolites to the overall clinical profile of ziprasidone.

References

Unveiling Hydroxy Ziprasidone: A Potential Impurity in Ziprasidone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of hydroxy ziprasidone (B1663615), a potential process-related impurity in the synthesis of the atypical antipsychotic drug, ziprasidone. The formation, identification, and quantification of this impurity are critical aspects of quality control in the manufacturing of ziprasidone to ensure its safety and efficacy. This document details the synthetic pathways leading to the formation of hydroxy ziprasidone, presents analytical methodologies for its detection, and summarizes quantitative data regarding its prevalence. Furthermore, it offers detailed experimental protocols and visual diagrams to elucidate the underlying chemical processes and analytical workflows.

Introduction to Ziprasidone and the Significance of Impurity Profiling

Ziprasidone is a well-established atypical antipsychotic agent used in the treatment of schizophrenia and bipolar disorder.[1] Its therapeutic efficacy is attributed to its unique antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[1] The synthesis of active pharmaceutical ingredients (APIs) like ziprasidone is a multi-step process that can inadvertently lead to the formation of impurities. Regulatory bodies such as the International Council for Harmonisation (ICH) have stringent guidelines for the identification, qualification, and control of impurities in drug substances. The presence of impurities, even in trace amounts, can potentially impact the safety, efficacy, and stability of the final drug product.

This compound has been identified as a potential process-related impurity in the synthesis of ziprasidone.[2][3] Its formation is primarily linked to a specific reduction step in the synthetic route. Therefore, a thorough understanding of its formation mechanism and the implementation of robust analytical controls are paramount for ensuring the quality of ziprasidone.

Formation and Chemical Structure of this compound

The most common synthetic route to ziprasidone involves the Friedel-Crafts acylation of 6-chlorooxindole (B1630528), followed by a reduction of the resulting ketone intermediate, 5-(2-chloroacetyl)-6-chloro-2-oxindole, and subsequent condensation with 3-(1-piperazinyl)-1,2-benzisothiazole (B29119).[4] this compound emerges as a byproduct of the incomplete reduction of the keto group in 5-(2-chloroacetyl)-6-chloro-2-oxindole.

The chemical name for this compound is 5-[2-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]-1-hydroxyethyl]-6-chloro-1,3-dihydro-2H-indol-2-one. Its molecular formula is C21H21ClN4O2S, and its molecular weight is 428.94 g/mol .

The formation of this compound can be attributed to the use of reducing agents like triethylsilane in the presence of a strong acid such as trifluoroacetic acid. While the desired reaction is the complete reduction of the ketone to a methylene (B1212753) group, an incomplete reaction can yield the corresponding secondary alcohol, 5-(2-chloro-1-hydroxyethyl)-6-chlorooxindole. This alcohol intermediate can then react with 3-(1-piperazinyl)-1,2-benzisothiazole in a subsequent step to form the this compound impurity.

The mechanism of ketone reduction by triethylsilane and trifluoroacetic acid typically involves the protonation of the carbonyl oxygen by the acid, making the carbonyl carbon more electrophilic. This is followed by a hydride transfer from triethylsilane to the activated carbonyl carbon, leading to the formation of an alcohol intermediate. In the synthesis of ziprasidone, if this alcohol intermediate is not further reduced to the alkane, it can be carried over to the next synthetic step.

Quantitative Analysis of this compound Impurity

The control of this compound to acceptable levels is a critical quality attribute of the ziprasidone manufacturing process. While specific quantitative data across various manufacturing batches is often proprietary, literature and patents provide some insights into typical impurity levels. For instance, some studies have reported the presence of unidentified impurities in the range of 0.10% to 0.15% during the scale-up of ziprasidone hydrochloride synthesis, which could potentially include this compound. A patent on a ziprasidone process mentions that the final product may contain not more than about 1500 ppm (0.15%) of the this compound impurity.

Impurity NameTypical Specification LimitAnalytical MethodReference
This compound≤ 0.15%HPLC-UV
Unspecified Impurities≤ 0.10% - 0.15%HPLC-UV

Experimental Protocols

Synthesis of Ziprasidone with Potential Formation of this compound

The following is a representative synthetic protocol adapted from literature, highlighting the step where this compound formation is likely.

Step 1: Friedel-Crafts Acylation of 6-Chlorooxindole

  • To a stirred suspension of 6-chlorooxindole in a suitable inert solvent (e.g., dichloromethane), add chloroacetyl chloride.

  • Cool the mixture in an ice bath and slowly add a Lewis acid catalyst (e.g., aluminum chloride) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or HPLC).

  • Quench the reaction by carefully pouring the mixture into a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-(2-chloroacetyl)-6-chloro-2-oxindole.

Step 2: Reduction of 5-(2-chloroacetyl)-6-chloro-2-oxindole

  • Dissolve 5-(2-chloroacetyl)-6-chloro-2-oxindole in a strong acid, such as trifluoroacetic acid.

  • To this solution, add triethylsilane dropwise at a controlled temperature (e.g., 0-5 °C).

  • After the addition, allow the reaction to proceed at a slightly elevated temperature (e.g., 40-45 °C) for several hours. Incomplete reaction at this stage may lead to the formation of 5-(2-chloro-1-hydroxyethyl)-6-chlorooxindole.

  • Monitor the reaction for the disappearance of the starting material and the formation of the desired product, 5-(2-chloroethyl)-6-chlorooxindole.

  • Upon completion, quench the reaction with cold water and extract the product with a suitable organic solvent.

  • Wash the organic layer, dry, and concentrate to obtain the crude product containing a mixture of the desired product and the hydroxy intermediate.

Step 3: Condensation to form Ziprasidone and this compound

  • Combine the crude product from Step 2 with 3-(1-piperazinyl)-1,2-benzisothiazole in a suitable solvent (e.g., water or an organic solvent).

  • Add a base (e.g., sodium carbonate) and heat the mixture to reflux for several hours.

  • Cool the reaction mixture and isolate the crude ziprasidone, which may contain this compound, by filtration.

  • Purify the crude product by recrystallization or chromatography to reduce the level of this compound and other impurities.

Analytical Method for the Determination of this compound

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method for the analysis of ziprasidone and its impurities.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.

  • Mobile Phase: A gradient elution is often employed. For example:

    • Mobile Phase A: A buffer solution such as 20 mM ammonium (B1175870) acetate (B1210297) (pH adjusted to 3.0 with orthophosphoric acid).

    • Mobile Phase B: An organic solvent like methanol (B129727) or acetonitrile.

    • A typical gradient might start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 225 nm or 229 nm.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 40 °C).

  • Injection Volume: 20 µL.

Sample Preparation:

  • Accurately weigh and dissolve the ziprasidone sample in a suitable diluent (e.g., a mixture of methanol and water).

  • Filter the solution through a 0.45 µm filter before injection.

System Suitability:

  • The system suitability should be established by injecting a standard solution containing ziprasidone and known impurities, including this compound.

  • Parameters such as theoretical plates, tailing factor, and resolution between adjacent peaks should be monitored to ensure the validity of the analytical run.

Visualizations

G cluster_0 Ziprasidone Synthesis cluster_1 Impurity Formation Pathway 6-Chlorooxindole 6-Chlorooxindole 5-(2-chloroacetyl)-6-chloro-2-oxindole 5-(2-chloroacetyl)-6-chloro-2-oxindole 6-Chlorooxindole->5-(2-chloroacetyl)-6-chloro-2-oxindole Chloroacetyl Chloride, AlCl3 5-(2-chloroethyl)-6-chlorooxindole 5-(2-chloroethyl)-6-chlorooxindole 5-(2-chloroacetyl)-6-chloro-2-oxindole->5-(2-chloroethyl)-6-chlorooxindole Triethylsilane, TFA (Complete Reduction) 5-(2-chloro-1-hydroxyethyl)-6-chlorooxindole 5-(2-chloro-1-hydroxyethyl)-6-chlorooxindole 5-(2-chloroacetyl)-6-chloro-2-oxindole->5-(2-chloro-1-hydroxyethyl)-6-chlorooxindole Triethylsilane, TFA (Incomplete Reduction) Ziprasidone Ziprasidone 5-(2-chloroethyl)-6-chlorooxindole->Ziprasidone Condensation with 3-(1-piperazinyl)-1,2-benzisothiazole 3-(1-piperazinyl)-1,2-benzisothiazole 3-(1-piperazinyl)-1,2-benzisothiazole 3-(1-piperazinyl)-1,2-benzisothiazole->Ziprasidone This compound This compound 3-(1-piperazinyl)-1,2-benzisothiazole->this compound 5-(2-chloro-1-hydroxyethyl)-6-chlorooxindole->this compound Condensation with 3-(1-piperazinyl)-1,2-benzisothiazole

Caption: Synthetic pathway of ziprasidone and the formation of this compound impurity.

G Start Start Sample_Preparation Sample Preparation: - Weigh Ziprasidone Sample - Dissolve in Diluent - Filter Start->Sample_Preparation HPLC_System HPLC System: - C18 Column - Gradient Elution - UV Detection Sample_Preparation->HPLC_System Data_Acquisition Data Acquisition: - Inject Sample - Record Chromatogram HPLC_System->Data_Acquisition Data_Analysis Data Analysis: - Identify Peaks by Retention Time - Quantify Impurity Peak Area Data_Acquisition->Data_Analysis Report_Results Report Results: - Percentage of this compound Data_Analysis->Report_Results End End Report_Results->End

Caption: Experimental workflow for the HPLC analysis of this compound.

Conclusion

This compound is a critical process-related impurity in the synthesis of ziprasidone that arises from the incomplete reduction of a key ketone intermediate. A thorough understanding of its formation mechanism is essential for developing effective control strategies during the manufacturing process. The implementation of robust and validated analytical methods, such as HPLC-UV, is necessary for the accurate quantification of this impurity to ensure that the final drug substance meets the stringent quality and safety standards set by regulatory authorities. This guide provides the foundational knowledge for researchers and drug development professionals to address the challenges associated with this compound as a potential impurity in ziprasidone synthesis.

References

Structural Elucidation of Hydroxy Ziprasidone: A Technical Guide Utilizing NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for the structural elucidation of hydroxy ziprasidone (B1663615), a potential oxidative metabolite of the atypical antipsychotic drug ziprasidone. While specific experimental data for hydroxy ziprasidone is not extensively available in public literature, this document outlines the predicted metabolic pathways and the application of nuclear magnetic resonance (NMR) and mass spectrometry (MS) for its characterization. The guide furnishes detailed, adaptable experimental protocols and presents predicted data in structured tables to aid researchers in the identification and analysis of this and similar metabolites.

Introduction

Ziprasidone is an atypical antipsychotic agent that undergoes extensive metabolism in humans. The primary metabolic routes involve oxidation and reduction, mediated by enzymes such as CYP3A4 and aldehyde oxidase[1]. While major metabolites like ziprasidone sulfoxide (B87167) and sulfone have been identified, the formation of hydroxylated derivatives is a common metabolic pathway for many xenobiotics and warrants investigation for ziprasidone. This guide focuses on the hypothetical metabolite, this compound, and the analytical strategies required for its definitive structural confirmation.

Predicted Metabolic Pathway of Ziprasidone

The metabolism of ziprasidone is complex, involving multiple enzymatic pathways. Oxidative metabolism, primarily mediated by Cytochrome P450 enzymes (CYP3A4), is a significant route of biotransformation[1]. Hydroxylation can occur at various positions on the ziprasidone molecule, most likely on the aromatic rings. The following diagram illustrates a predicted metabolic pathway leading to a hydroxylated metabolite.

Ziprasidone Metabolic Pathway Predicted Metabolic Pathway of Ziprasidone Ziprasidone Ziprasidone CYP3A4 CYP3A4 Mediated Oxidation Ziprasidone->CYP3A4 Phase I Metabolism HydroxyZiprasidone This compound CYP3A4->HydroxyZiprasidone

Caption: Predicted Phase I metabolic pathway of ziprasidone to this compound.

Analytical Workflow for Structural Elucidation

The structural elucidation of a novel metabolite like this compound requires a systematic analytical approach. This typically involves isolation and purification followed by spectroscopic analysis. The following workflow outlines the key steps.

Analytical Workflow Analytical Workflow for this compound Elucidation cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation BiologicalMatrix Biological Matrix (e.g., Microsomes, Plasma) Extraction Liquid-Liquid or Solid-Phase Extraction BiologicalMatrix->Extraction Purification HPLC Purification Extraction->Purification LCMS LC-MS/MS Analysis Purification->LCMS NMR 1D & 2D NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Purification->NMR HighResMS High-Resolution MS (e.g., TOF, Orbitrap) LCMS->HighResMS DataIntegration Data Integration and Structure Proposal HighResMS->DataIntegration NMR->DataIntegration Confirmation Comparison with Synthetic Standard DataIntegration->Confirmation

Caption: A typical analytical workflow for the structural elucidation of a drug metabolite.

Mass Spectrometry Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of metabolites.

Predicted Mass Spectrometry Data for this compound

The addition of a hydroxyl group (-OH) to the ziprasidone molecule will result in a mass increase of 16 Da.

ParameterPredicted Value
Ziprasidone [M+H]⁺ m/z 413.1
This compound [M+H]⁺ m/z 429.1
Mass Difference 16.0 Da
Predicted Fragmentation Pattern

The fragmentation of this compound in MS/MS would likely follow patterns similar to the parent drug, with additional fragments indicating the position of the hydroxyl group. The exact fragmentation will depend on the collision energy and the specific isomer.

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Putative Structure of Fragment
429.1210.0Hydroxylated benzisothiazole piperazine (B1678402) moiety
429.1194.0Benzisothiazole piperazine moiety (from cleavage of the ethyl linker)

Note: The fragment at m/z 194.0 is a known product ion of ziprasidone[2]. The presence of a fragment at m/z 210.0 would suggest hydroxylation on the benzisothiazole piperazine portion of the molecule.

Experimental Protocol for LC-MS/MS Analysis

This protocol is a general guideline and should be optimized for the specific instrumentation used.

  • Sample Preparation:

    • Metabolites can be generated in vitro using human liver microsomes.

    • Extraction of the metabolite from the biological matrix can be performed using liquid-liquid extraction with a solvent like methyl tert-butyl ether or solid-phase extraction (SPE) with a C18 cartridge.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Mode: Full scan for parent ion identification and product ion scan for fragmentation analysis.

    • Collision Gas: Argon.

    • Collision Energy: Optimized for the specific compound, typically in the range of 20-40 eV.

NMR Spectroscopy Analysis

NMR spectroscopy provides detailed structural information, including the precise location of the hydroxyl group.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

The introduction of a hydroxyl group will cause significant changes in the chemical shifts of nearby protons and carbons. The following table presents predicted shifts assuming hydroxylation on one of the aromatic rings. The exact shifts will depend on the position of hydroxylation.

NucleusZiprasidone (Predicted δ, ppm)This compound (Predicted δ, ppm)Predicted Change (Δδ, ppm)
¹H (Aromatic) 6.8 - 8.06.5 - 7.8Downfield or upfield shift depending on position relative to -OH
¹³C (Aromatic) 110 - 160115 - 165Significant downfield shift for the carbon attached to -OH (~+20-30 ppm) and changes for ortho and para carbons

Note: Predicted chemical shifts are based on general principles of substituent effects on aromatic rings.

Experimental Protocol for NMR Analysis

For NMR analysis, a purified and isolated sample of the metabolite is required, typically in the microgram to milligram range.

  • Sample Preparation:

    • The purified metabolite is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • A standard internal reference, such as tetramethylsilane (B1202638) (TMS), is added.

  • NMR Experiments:

    • ¹H NMR: A standard one-dimensional proton NMR experiment is performed to observe the proton signals.

    • ¹³C NMR: A one-dimensional carbon NMR experiment, often with proton decoupling, is run to observe the carbon signals.

    • 2D NMR (COSY): A Correlation Spectroscopy experiment is used to identify proton-proton couplings and establish connectivity within spin systems.

    • 2D NMR (HSQC/HMQC): A Heteronuclear Single Quantum Coherence or Heteronuclear Multiple Quantum Coherence experiment is performed to determine one-bond proton-carbon correlations.

    • 2D NMR (HMBC): A Heteronuclear Multiple Bond Correlation experiment is used to identify long-range (2-3 bond) proton-carbon correlations, which is critical for piecing together the molecular structure.

Conclusion

References

Methodological & Application

Application Note: A Validated LC-MS/MS Method for the Quantification of Hydroxy Ziprasidone in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of hydroxy ziprasidone (B1663615) (ziprasidone sulfoxide), a major metabolite of the atypical antipsychotic drug ziprasidone, in human plasma. The protocol employs a straightforward liquid-liquid extraction (LLE) procedure for sample cleanup, followed by chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The method was validated according to FDA guidelines for bioanalytical method validation and demonstrated excellent linearity, precision, accuracy, and recovery.[1][2][3] This protocol is suitable for use in pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving ziprasidone.

Introduction

Ziprasidone is an atypical antipsychotic agent used in the treatment of schizophrenia and bipolar disorder.[4] It is extensively metabolized in humans, with less than 5% of the drug excreted unchanged.[5][6][7] The metabolism of ziprasidone occurs primarily through two main pathways: reductive cleavage catalyzed by aldehyde oxidase and oxidation mediated by cytochrome P450 3A4 (CYP3A4).[6] Oxidation at the sulfur atom of the benzisothiazole ring results in the formation of two major circulating metabolites: ziprasidone sulfoxide (B87167) and ziprasidone sulfone.[7][8] These hydroxylated metabolites, particularly ziprasidone sulfoxide (herein referred to as hydroxy ziprasidone), are key analytes for understanding the complete pharmacokinetic profile of ziprasidone.

Monitoring the plasma concentrations of both the parent drug and its major metabolites is crucial for assessing patient exposure, managing dose adjustments, and investigating potential drug-drug interactions. LC-MS/MS offers high sensitivity and selectivity, making it the preferred technique for bioanalytical assays.[9][10] This document provides a detailed protocol for the quantification of this compound in plasma, from sample preparation to data analysis.

Ziprasidone Ziprasidone HydroxyZiprasidone This compound (Ziprasidone Sulfoxide) Ziprasidone->HydroxyZiprasidone CYP3A4 / Aldehyde Oxidase (Oxidation) OtherMetabolites Other Metabolites (e.g., Reductive Cleavage Products) Ziprasidone->OtherMetabolites Aldehyde Oxidase (Primary Reductive Pathway) ZiprasidoneSulfone Ziprasidone Sulfone HydroxyZiprasidone->ZiprasidoneSulfone Oxidation

Caption: Metabolic pathway of Ziprasidone.

Experimental Protocol

Materials and Reagents
  • This compound (Ziprasidone Sulfoxide) reference standard

  • Ziprasidone-d8 (Internal Standard, IS)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Methyl tert-butyl ether (MTBE)

  • Ammonium (B1175870) formate

  • Formic acid

  • Human plasma (with K2-EDTA as anticoagulant)

  • Deionized water

Instrumentation
  • LC System: Agilent 1200 series HPLC or equivalent[11]

  • Mass Spectrometer: Agilent 6410 triple quadrupole mass spectrometer or equivalent[12]

  • Analytical Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm)[12]

Preparation of Standards and Quality Control (QC) Samples
  • Primary Stock Solutions: Prepare 1.0 mg/mL stock solutions of this compound and ziprasidone-d8 (IS) in methanol.

  • Working Standard Solutions: Serially dilute the primary stock solution with 50:50 methanol:water to prepare working solutions for calibration standards (CS) and quality control (QC) samples.

  • Calibration Standards & QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve final concentrations for the calibration curve and QC samples. A typical calibration range is 0.5–200 ng/mL. QC samples should be prepared at low, medium, and high concentrations (e.g., 1.5, 75, and 150 ng/mL).

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Pipette 200 µL of plasma sample (CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the internal standard working solution (e.g., 100 ng/mL of Ziprasidone-d8).

  • Vortex briefly for 10 seconds.

  • Add 1.0 mL of methyl tert-butyl ether (MTBE).

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 13,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase (e.g., 90:10 methanol:5 mM ammonium formate).[12]

  • Vortex for 30 seconds and transfer to an autosampler vial for injection.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Pipette 200 µL Plasma p2 Add 25 µL Internal Standard (IS) p1->p2 p3 Vortex (10s) p2->p3 p4 Add 1.0 mL MTBE p3->p4 p5 Vortex (2 min) p4->p5 p6 Centrifuge (10 min) p5->p6 p7 Transfer Organic Layer p6->p7 p8 Evaporate to Dryness p7->p8 p9 Reconstitute in Mobile Phase p8->p9 a1 Inject into LC System p9->a1 a2 Chromatographic Separation (C18) a3 ESI+ Ionization a4 MS/MS Detection (MRM) d1 Integrate Chromatographic Peaks a4->d1 d2 Generate Calibration Curve d3 Quantify Unknown Samples

Caption: Experimental workflow for plasma analysis.

LC-MS/MS Conditions

Table 1: Liquid Chromatography Parameters

Parameter Setting
Column C18, 4.6 mm x 150 mm, 5 µm[12]
Mobile Phase A: 5 mM Ammonium Formate in Water
B: Methanol
Gradient Isocratic: 90% B[12]
Flow Rate 0.8 mL/min
Injection Volume 10 µL
Column Temperature 30°C

| Run Time | 4.0 minutes[11] |

Table 2: Mass Spectrometry Parameters

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions This compound: m/z 429.1 → 194.1
Ziprasidone-d8 (IS): m/z 421.2 → 194.1
Nebulizer Gas 5 psi[11]
CAD Gas 5 psi[11]
Fragmentor Voltage Optimized during tuning (e.g., 135 V)

| Collision Energy (CE) | Optimized during tuning (e.g., 20-40 eV)[11] |

(Note: MS/MS transitions for this compound (MW ≈ 428.9 g/mol ) are predicted based on the fragmentation of ziprasidone (m/z 413.2 → 194.1).[12] The IS transition is based on a deuterated parent. These values must be optimized empirically on the specific instrument used.)

Method Validation Summary

The method was validated following the principles outlined in the FDA's guidance for bioanalytical method validation.[2][3][13]

center_node Validated Bioanalytical Method n1 Selectivity center_node->n1 n2 Linearity & Range center_node->n2 n3 Accuracy center_node->n3 n4 Precision center_node->n4 n5 Recovery center_node->n5 n6 Matrix Effect center_node->n6 n7 Stability center_node->n7 n8 LLOQ n2->n8

Caption: Key parameters for method validation.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 0.5–200 ng/mL. The coefficient of determination (r²) was consistently >0.99. The lower limit of quantification (LLOQ) was established at 0.5 ng/mL with a signal-to-noise ratio >10.

Table 3: Calibration Curve Summary

Analyte Range (ng/mL) Weighting

| this compound | 0.5 - 200 | >0.998 | 1/x² |

Precision and Accuracy

Intra-day (n=6) and inter-day (n=6, over 3 days) precision and accuracy were evaluated using QC samples. The results were within the acceptable limits of ±15% (±20% at the LLOQ).

Table 4: Intra- and Inter-Day Precision and Accuracy

QC Level Concentration (ng/mL) Intra-Day Precision (%RSD) Intra-Day Accuracy (%) Inter-Day Precision (%RSD) Inter-Day Accuracy (%)
LLOQ 0.5 < 12.0 95 - 110 < 15.0 92 - 108
Low 1.5 < 10.0 98 - 105 < 12.0 97 - 106
Medium 75 < 8.0 96 - 103 < 9.0 98 - 104

| High | 150 | < 7.0 | 99 - 104 | < 8.0 | 99 - 105 |

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at low, medium, and high QC concentrations.

Table 5: Extraction Recovery and Matrix Effect

QC Level Concentration (ng/mL) Extraction Recovery (%) Matrix Effect (%)
Low 1.5 85.2 97.1
Medium 75 88.9 99.5

| High | 150 | 87.5 | 101.2 |

Stability

The stability of this compound in human plasma was evaluated under various conditions, including bench-top, freeze-thaw, and long-term storage. The analyte was found to be stable under all tested conditions, with deviations within ±15%.

Conclusion

A sensitive, specific, and reliable LC-MS/MS method for the quantification of this compound in human plasma has been developed and validated. The simple liquid-liquid extraction procedure provides high recovery and minimal matrix effects, and the short chromatographic run time allows for high-throughput analysis. This method is well-suited for supporting clinical and pharmacokinetic studies of ziprasidone.

References

Application Note: Development of an Analytical Standard for Hydroxy Ziprasidone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ziprasidone (B1663615) is an atypical antipsychotic medication utilized in the treatment of schizophrenia and bipolar disorder.[1][2][3] It undergoes extensive metabolism in the body, primarily through pathways involving aldehyde oxidase and cytochrome P450 3A4 (CYP3A4).[4] Accurate quantification of its metabolites and related impurities is crucial for drug metabolism, pharmacokinetic (DMPK) studies, and quality control of the active pharmaceutical ingredient (API). Hydroxy ziprasidone has been identified as a key impurity of ziprasidone.[5] The development of a well-characterized, high-purity analytical standard of this compound is a prerequisite for its reliable detection and quantification in various matrices.

This document provides detailed protocols for the synthesis, purification, and characterization of a this compound analytical standard. It also includes a validated analytical method for its quantification.

Synthesis and Purification of this compound

The synthesis of this compound as a reference standard can be approached by introducing a hydroxyl group onto a suitable position of the ziprasidone molecule or a precursor. Following synthesis, a robust purification process is essential to remove unreacted starting materials, by-products, and other impurities.

Experimental Protocol: Purification of Crude this compound

This protocol describes a purification process for crude this compound based on recrystallization, a common method for purifying ziprasidone and related compounds.

  • Dissolution: Dissolve the crude this compound product in a minimal amount of a heated mixture of a C1-C5 alcohol (e.g., methanol) and a halogenated solvent (e.g., dichloromethane) at a temperature between 50-70°C.

  • Hot Filtration: While hot, filter the solution through a pre-warmed funnel to remove any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cool the mixture in an ice bath (0-5°C) to induce crystallization.

  • Slurrying (Optional Re-purification): If further purification is needed, the collected crystals can be re-slurried. Suspend the crystals in a suitable solvent such as ethyl acetate (B1210297) at room temperature and stir for 2-4 hours.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small volume of cold ethyl acetate to remove any residual soluble impurities.

  • Drying: Dry the purified this compound standard under a vacuum at 40-50°C until a constant weight is achieved.

G cluster_workflow Purification Workflow Crude Crude this compound Dissolution 1. Dissolve in Methanol (B129727)/DCM Crude->Dissolution Filtration 2. Hot Filtration Dissolution->Filtration Crystallization 3. Cool to Crystallize Filtration->Crystallization Isolation 4. Isolate Crystals (Vacuum Filtration) Crystallization->Isolation Washing 5. Wash with Cold Ethyl Acetate Isolation->Washing Drying 6. Vacuum Dry Washing->Drying Standard Characterized This compound Standard Drying->Standard

Caption: Workflow for the purification of this compound.

Characterization of the Analytical Standard

Once purified, the material must be rigorously characterized to confirm its identity and purity before it can be used as an analytical standard.

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential for determining the purity of the standard and for separating it from ziprasidone and other potential impurities. The following method is adapted from established methods for ziprasidone and its impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: YMC C18 (150 x 4.6 mm, 3 µm) or equivalent.

  • Mobile Phase: A mixture of phosphate (B84403) buffer (pH 3.0) and methanol in a 60:40 v/v ratio.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 219 nm.

  • Sample Preparation: Accurately weigh and dissolve the this compound standard in the mobile phase to a final concentration of approximately 30 µg/mL.

Data Presentation: Purity Assessment

ParameterResult
Retention Time~3.5 min (Hypothetical)
Purity (by Area %)> 99.5%
Total Impurities< 0.5%
Single Largest Impurity< 0.1%
Protocol: Identity Confirmation by LC-MS/MS

Mass spectrometry is used to confirm the molecular weight of the synthesized compound.

  • Instrumentation: Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS).

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Analysis: Infuse a dilute solution (approx. 10 µg/mL) of the standard in methanol/water into the mass spectrometer.

  • Data Acquisition: Acquire full scan mass spectra to identify the protonated molecular ion [M+H]⁺.

Data Presentation: Mass Spectrometry Results

CompoundChemical FormulaExpected [M+H]⁺ (m/z)Observed [M+H]⁺ (m/z)
ZiprasidoneC₂₁H₂₁ClN₄OS413.94-
This compound C₂₁H₂₁ClN₄O₂S 429.94 429.9

Quantification and Method Validation

To use the purified material as a quantitative standard, a validated analytical method is required. The HPLC method described in Section 2.1 can be validated for this purpose according to ICH guidelines.

Protocol: Preparation of Stock and Standard Solutions
  • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the characterized this compound standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard (100 µg/mL): Dilute 5 mL of the stock solution to 50 mL with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by further diluting the working standard solution with the mobile phase to achieve concentrations ranging from 1.0 µg/mL to 50 µg/mL.

Method Validation Data

The analytical method should be validated for linearity, precision, and accuracy.

Data Presentation: Linearity

Concentration (µg/mL)Peak Area (Arbitrary Units)
1.055,000
5.0276,000
10.0552,000
20.01,105,000
30.01,658,000
50.02,764,000
Correlation Coefficient (r²) > 0.999

Data Presentation: Precision and Accuracy

QC LevelConc. (µg/mL)Intra-day Precision (RSD%) (n=6)Inter-day Precision (RSD%) (n=6, 3 days)Accuracy (% Recovery)
Low3.0< 2.0%< 2.0%98.0 - 102.0%
Medium15.0< 1.5%< 1.5%99.0 - 101.0%
High40.0< 1.0%< 1.0%99.0 - 101.0%

Ziprasidone's Mechanism of Action: Signaling Pathway Context

Understanding the pharmacological context of the parent drug is important. Ziprasidone's efficacy is believed to be mediated through a combination of dopamine (B1211576) type 2 (D₂) and serotonin (B10506) type 2A (5-HT₂ₐ) receptor antagonism. It also acts as an agonist at the 5-HT₁ₐ receptor and inhibits the reuptake of serotonin and norepinephrine.

G cluster_pathway Ziprasidone Receptor Interactions cluster_receptors Postsynaptic Receptors cluster_transporters Presynaptic Transporters Ziprasidone Ziprasidone D2 Dopamine D₂ Ziprasidone->D2 Antagonist HT2A Serotonin 5-HT₂ₐ Ziprasidone->HT2A Antagonist HT1A Serotonin 5-HT₁ₐ Ziprasidone->HT1A Agonist SERT Serotonin Transporter Ziprasidone->SERT Inhibitor NET Norepinephrine Transporter Ziprasidone->NET Inhibitor Effect Therapeutic Effect (Antipsychotic) D2->Effect HT2A->Effect HT1A->Effect SERT->Effect NET->Effect

Caption: Ziprasidone's primary receptor binding profile.

References

Application Notes and Protocols: Solid-Phase Extraction of Hydroxy Ziprasidone from Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ziprasidone (B1663615) is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder. It undergoes extensive metabolism in the body, with less than 5% of the administered dose excreted unchanged in the urine.[1][2][3] One of the metabolic pathways involves oxidation to form hydroxylated metabolites. The quantitative analysis of these metabolites, such as hydroxy ziprasidone, in urine is crucial for pharmacokinetic studies, drug monitoring, and toxicological assessments. Solid-phase extraction (SPE) is a widely used technique for the selective extraction and concentration of analytes from complex biological matrices like urine prior to analysis by methods such as high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5]

This document provides a detailed protocol for the solid-phase extraction of this compound from human urine, adapted from established methods for ziprasidone and its metabolites.

Metabolic Pathway of Ziprasidone

Ziprasidone is primarily metabolized in the liver through two main pathways: reductive cleavage catalyzed by aldehyde oxidase and oxidation mediated by cytochrome P450 enzymes, particularly CYP3A4. The oxidative pathways can lead to the formation of various metabolites, including hydroxylated species.

Ziprasidone_Metabolism cluster_oxidative Oxidative Pathways Ziprasidone Ziprasidone Reductive_Metabolites Reductive Metabolites (e.g., S-Methyl-dihydroziprasidone) Ziprasidone->Reductive_Metabolites Reduction Oxidative_Metabolites Oxidative Metabolites Ziprasidone->Oxidative_Metabolites Oxidation Aldehyde_Oxidase Aldehyde Oxidase Hydroxy_Ziprasidone This compound Oxidative_Metabolites->Hydroxy_Ziprasidone Hydroxylation Sulfoxide_Metabolites Sulfoxide/Sulfone Metabolites Oxidative_Metabolites->Sulfoxide_Metabolites Sulfoxidation N_Dealkylation_Metabolites N-Dealkylation Products Oxidative_Metabolites->N_Dealkylation_Metabolites N-Dealkylation CYP3A4 CYP3A4

Caption: Metabolic pathways of ziprasidone.

Experimental Protocol

This protocol is adapted from a validated method for the extraction of ziprasidone from rat urine and is suitable for the extraction of this compound from human urine.

Materials:

  • SPE Cartridge: Strata-X™ (30 mg/1 mL) or equivalent polymeric reversed-phase SPE cartridge.

  • Reagents:

  • Equipment:

    • Vortex mixer

    • Centrifuge

    • SPE manifold

    • Sample tubes

Experimental Workflow:

SPE_Workflow start Start sample_prep 1. Sample Pre-treatment (Centrifuge urine sample) start->sample_prep conditioning 2. Cartridge Conditioning (1 mL Methanol, then 1 mL Water) sample_prep->conditioning loading 3. Sample Loading (Load supernatant onto cartridge) conditioning->loading washing 4. Washing (1 mL Phosphate Buffer pH 7.8, then 1 mL Water) loading->washing drying 5. Drying (Dry sorbent with Nitrogen for 5 min) washing->drying elution 6. Elution (2 mL Methanol) drying->elution evaporation 7. Evaporation & Reconstitution (Evaporate to dryness and reconstitute) elution->evaporation analysis 8. Analysis (LC-MS/MS or HPLC) evaporation->analysis end End analysis->end

Caption: Solid-phase extraction workflow.

Procedure:

  • Sample Pre-treatment: Centrifuge the urine sample to pellet any particulate matter.

  • SPE Cartridge Conditioning:

    • Pass 1 mL of methanol through the Strata-X™ cartridge.

    • Pass 1 mL of distilled water through the cartridge. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the supernatant from the pre-treated urine sample onto the conditioned SPE cartridge.

    • Pass the sample through the sorbent at a slow, steady flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of phosphate buffer (pH 7.8) to remove polar interferences.

    • Wash the cartridge with 1 mL of distilled water to remove any remaining buffer salts.

  • Drying: Dry the sorbent bed by passing nitrogen gas through the cartridge for 5 minutes. This step is crucial for efficient elution.

  • Elution:

    • Elute the retained analytes (this compound) with 2 mL of methanol.

    • Collect the eluate in a clean sample tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the mobile phase for the subsequent chromatographic analysis.

Data Presentation

The following table summarizes the performance characteristics of the adapted SPE method. The data presented is based on the validation of the method for ziprasidone and is expected to be a reliable estimate for this compound due to their structural similarities. However, for rigorous quantitative analysis, it is highly recommended to perform a full method validation for this compound.

ParameterResult
Recovery > 95%
Intra-day Precision (%RSD) ≤ 15%
Inter-day Precision (%RSD) ≤ 15%
Linearity Range 1 - 200 µg/mL
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL

Conclusion

This application note provides a comprehensive and detailed protocol for the solid-phase extraction of this compound from human urine. The method is based on a robust and validated procedure for the parent compound, ensuring high recovery and good precision. The provided workflow and data will be a valuable resource for researchers and scientists involved in the analysis of ziprasidone and its metabolites. For quantitative applications, specific method validation for this compound is recommended to ensure the highest level of accuracy and reliability.

References

Application Notes and Protocols for Receptor Profiling Using Ziprasidone in Competitive Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for utilizing competitive binding assays to profile the receptor interaction of the atypical antipsychotic agent, ziprasidone (B1663615). While the initial request specified "hydroxy ziprasidone," extensive review of scientific literature indicates that the primary pharmacological activity resides with the parent compound, ziprasidone. Ziprasidone undergoes extensive metabolism, yielding several metabolites including ziprasidone sulfoxide (B87167), ziprasidone sulfone, and S-methyl-dihydroziprasidone.[1] However, key metabolites such as the sulfoxide and sulfone derivatives exhibit low affinity for critical neuroreceptors like the dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, suggesting they do not significantly contribute to the drug's therapeutic effects.[1] Therefore, these protocols focus on the characterization of ziprasidone.

Ziprasidone's therapeutic efficacy in treating schizophrenia and bipolar disorder is attributed to its unique and high-affinity binding to a range of neurotransmitter receptors.[2][3] Its mechanism of action is primarily associated with the antagonism of dopamine D2 and serotonin 5-HT2A receptors.[2] Additionally, ziprasidone interacts with other serotonin receptor subtypes, including 5-HT1A (as an agonist), 5-HT2C, and 5-HT1D, and also inhibits the reuptake of norepinephrine (B1679862) and serotonin. This complex receptor binding profile contributes to its clinical effectiveness against positive, negative, and affective symptoms of schizophrenia, with a lower incidence of certain side effects compared to other antipsychotics.

Competitive binding assays are a fundamental tool for determining the affinity of a test compound, such as ziprasidone, for a specific receptor. This is achieved by measuring the ability of the unlabeled compound to displace a radiolabeled ligand that has a known high affinity for the receptor. The data generated from these assays, particularly the inhibition constant (Ki), are crucial for understanding the pharmacological profile of a drug and for the development of new therapeutic agents.

Data Presentation: Receptor Binding Affinity of Ziprasidone

The following table summarizes the in vitro binding affinities (Ki values) of ziprasidone for various key human neuroreceptors. A lower Ki value indicates a higher binding affinity.

ReceptorKi (nM)Reference Radioligand
Dopamine D24.8[3H]-Spiperone
Serotonin 5-HT2A0.42[3H]-Ketanserin
Serotonin 5-HT1A3.4[3H]-8-OH-DPAT
Serotonin 5-HT2C1.3[3H]-Mesulergine
Serotonin 5-HT1D4.7[3H]-GR-125743
Alpha-1 Adrenergic10[3H]-Prazosin
Histamine H147[3H]-Pyrilamine

Note: The specific radioligands listed are representative examples and may vary between studies.

Experimental Protocols

I. General Protocol for Competitive Radioligand Binding Assay

This protocol provides a general framework for a filtration-based competitive binding assay. Specific parameters for Dopamine D2 and Serotonin 5-HT2A receptors are detailed in the subsequent sections.

A. Materials and Reagents

  • Receptor Source: Cell membranes from a stable cell line expressing the human receptor of interest (e.g., CHO-K1 or HEK293 cells) or homogenized brain tissue from an appropriate animal model.

  • Radioligand: A high-affinity, radiolabeled ligand specific for the target receptor (e.g., [3H]-Spiperone for D2 receptors).

  • Unlabeled Test Compound: Ziprasidone hydrochloride.

  • Reference Compound: A well-characterized competitor for the target receptor.

  • Assay Buffer: (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail.

  • 96-well Filter Plates: (e.g., Millipore MultiScreen with GF/B or GF/C filters).

  • Incubator, Vacuum Manifold, and Microplate Scintillation Counter.

B. Experimental Workflow Diagram

G prep Prepare Reagents: - Receptor Membranes - Radioligand - Ziprasidone Dilutions incubate Incubate: - Membranes - Radioligand - Ziprasidone prep->incubate 1. Add to 96-well plate filter Separate Bound/Free: Vacuum Filtration incubate->filter 2. Terminate reaction wash Wash Filters filter->wash 3. Remove unbound ligand dry Dry Filters wash->dry scint Add Scintillation Cocktail dry->scint count Quantify Radioactivity: Scintillation Counting scint->count analyze Data Analysis: IC50 → Ki Calculation count->analyze

Caption: General workflow for a competitive radioligand binding assay.

C. Procedure

  • Preparation of Reagents:

    • Thaw the receptor membrane preparation on ice and resuspend in assay buffer to the desired protein concentration.

    • Prepare serial dilutions of ziprasidone and the reference compound in assay buffer. A typical concentration range would span five log units.

    • Dilute the radioligand in assay buffer to a final concentration at or below its Kd value.

  • Assay Incubation:

    • To each well of a 96-well plate, add in the following order:

      • Assay buffer

      • Unlabeled ziprasidone, reference compound, or buffer (for total binding).

      • Radioligand solution.

      • Receptor membrane preparation.

    • Incubate the plate for a predetermined time and temperature to reach equilibrium (e.g., 60 minutes at room temperature or 30°C) with gentle agitation.

  • Separation of Bound and Free Ligand:

    • Terminate the incubation by rapid vacuum filtration through the filter plate.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification of Radioactivity:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in a microplate scintillation counter.

D. Data Analysis

  • Calculate Specific Binding: Subtract the non-specific binding (counts in the presence of a saturating concentration of a reference compound) from the total binding (counts in the absence of a competitor).

  • Generate Competition Curve: Plot the specific binding as a function of the logarithm of the competitor (ziprasidone) concentration.

  • Determine IC50: Fit the data using a non-linear regression model to determine the IC50 value (the concentration of ziprasidone that inhibits 50% of the specific binding of the radioligand).

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

II. Specific Protocol for Dopamine D2 Receptor Binding Assay
  • Receptor Source: Membranes from HEK293 cells stably expressing the human dopamine D2 receptor.

  • Radioligand: [3H]-Spiperone (final concentration ~0.2-0.5 nM).

  • Reference Compound: Haloperidol (10 µM for non-specific binding).

  • Incubation Time and Temperature: 60 minutes at 25°C.

III. Specific Protocol for Serotonin 5-HT2A Receptor Binding Assay
  • Receptor Source: Membranes from CHO-K1 cells stably expressing the human 5-HT2A receptor.

  • Radioligand: [3H]-Ketanserin (final concentration ~0.5 nM).

  • Reference Compound: Ketanserin (1 µM for non-specific binding).

  • Incubation Time and Temperature: 60 minutes at room temperature.

Signaling Pathways

Ziprasidone's therapeutic effects are mediated through its interaction with multiple G-protein coupled receptor (GPCR) signaling pathways.

A. Dopamine D2 Receptor Antagonism

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binds G_protein Gi/o D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Response Cellular Response (Reduced Excitability) PKA->Response Ziprasidone Ziprasidone Ziprasidone->D2R Blocks

Caption: Ziprasidone antagonizes the dopamine D2 receptor signaling pathway.

B. Serotonin 5-HT2A Receptor Antagonism

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Serotonin Serotonin (5-HT) HT2A 5-HT2A Receptor Serotonin->HT2A Binds G_protein Gq/11 HT2A->G_protein Activates PLC Phospholipase C G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Response (Increased Excitability) Ca->Response PKC->Response Ziprasidone Ziprasidone Ziprasidone->HT2A Blocks

Caption: Ziprasidone antagonizes the serotonin 5-HT2A receptor signaling pathway.

References

Application of Ziprasidone and its Metabolites in Animal Models of Schizophrenia: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Hydroxy Ziprasidone": Extensive literature searches did not yield specific information on a metabolite named "this compound" in the context of schizophrenia research or ziprasidone (B1663615) metabolism. The primary identified metabolites of ziprasidone include ziprasidone sulfoxide (B87167), ziprasidone sulfone, and S-methyl-dihydroziprasidone. It is possible that the query refers to a less common or novel metabolite, or it may be a conflation with the active metabolite of another antipsychotic, such as 9-hydroxy-risperidone (paliperidone). Consequently, this document will focus on the well-documented application of the parent drug, ziprasidone , in animal models of schizophrenia, with reference to its major metabolites where information is available.

Application Notes

Ziprasidone is an atypical antipsychotic agent approved for the treatment of schizophrenia.[1] Its efficacy is thought to be mediated through a combination of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptor antagonism.[2] Animal models are crucial for elucidating the preclinical efficacy and mechanism of action of antipsychotic drugs like ziprasidone. These models aim to replicate the positive, negative, and cognitive symptoms of schizophrenia.

Mechanism of Action: Ziprasidone exhibits a unique receptor binding profile, characterized by high affinity for D2 and 5-HT2A receptors.[3] It also has a high 5-HT2A/D2 receptor affinity ratio, which is hypothesized to contribute to its atypical antipsychotic properties, including a lower propensity for extrapyramidal side effects.[4] Furthermore, ziprasidone is an agonist at the 5-HT1A receptor and an antagonist at the 5-HT2C and 5-HT1D receptors.[3] It also moderately inhibits the reuptake of serotonin and norepinephrine.

Metabolism: Ziprasidone is extensively metabolized in the liver via two primary pathways: aldehyde oxidase and the cytochrome P450 system (mainly CYP3A4). The major circulating metabolites are ziprasidone sulfoxide and ziprasidone sulfone. Another significant metabolite is S-methyl-dihydroziprasidone. However, the affinities of the sulfoxide and sulfone metabolites for D2 and 5-HT2A receptors are low, and they are considered unlikely to contribute significantly to the antipsychotic effects of ziprasidone. One metabolite, formed through the action of aldehyde oxidase, is suggested to have potential pharmacological activity, though it is not extensively characterized in the context of schizophrenia models.

Application in Animal Models of Schizophrenia

Positive Symptoms: Animal models of positive symptoms, such as hyperactivity and stereotypy, are often induced by dopamine agonists like amphetamine or NMDA receptor antagonists like phencyclidine (PCP) and ketamine.

  • Conditioned Avoidance Response (CAR): This test is a well-established model for predicting antipsychotic efficacy. Ziprasidone potently antagonizes conditioned avoidance responding in animals, a key characteristic of clinically effective antipsychotics.

  • Prepulse Inhibition (PPI) of Acoustic Startle: PPI is a measure of sensorimotor gating that is deficient in individuals with schizophrenia. Ziprasidone has been shown to reverse deficits in PPI induced by dopamine agonists (apomorphine) and NMDA antagonists (ketamine) in rats.

Negative Symptoms: Negative symptoms, such as social withdrawal and anhedonia, are modeled in animals through various paradigms.

  • Social Interaction Test: In a rat model where social deficits were induced by PCP, ziprasidone was found to reverse these enduring social deficits. This suggests potential efficacy against negative symptoms.

Cognitive Symptoms: Cognitive impairment is a core feature of schizophrenia. Animal models for cognitive deficits often involve tasks that assess learning, memory, and executive function.

  • Novel Object Recognition (NOR) Test: The NOR test evaluates recognition memory. While specific data on ziprasidone's effect in the NOR test in schizophrenia models is not abundant in the provided results, this test is widely used to assess the impact of antipsychotics on cognitive function.

  • Reversal Learning Tasks: In a study using a reversal learning task in rats with PCP-induced cognitive deficits, ziprasidone, but not the typical antipsychotic haloperidol, was able to ameliorate the impairment.

  • Morris Water Maze: In a mouse model with MK-801-induced cognitive impairment, ziprasidone reversed learning and memory deficits in the Morris water maze test.

Data Presentation

Table 1: Receptor Binding Profile of Ziprasidone

ReceptorAffinity (Ki, nM)Functional ActivityReference
Dopamine D24.8Antagonist
Serotonin 5-HT2A0.42Antagonist
Serotonin 5-HT1A3.4Agonist
Serotonin 5-HT2CHigh AffinityAntagonist
Serotonin 5-HT1DHigh AffinityAntagonist
Norepinephrine TransporterModerate AffinityReuptake Inhibitor
Serotonin TransporterModerate AffinityReuptake Inhibitor
Histamine H1Moderate AffinityAntagonist
Adrenergic α1Moderate AffinityAntagonist

Table 2: Efficacy of Ziprasidone in Animal Models of Schizophrenia

Animal ModelSpeciesSymptom DomainKey FindingEffective Dose RangeReference
Apomorphine-induced PPI DeficitRatPositiveAttenuated the decline in PPI5.6-17.8 mg/kg (p.o.)
Ketamine-induced PPI DeficitRatPositiveAttenuated the decline in PPI5.6-17.8 mg/kg (p.o.)
Conditioned Avoidance ResponseRatPositivePotent antagonism of respondingNot specified
PCP-induced Social DeficitRatNegativeReversed enduring social deficits2.5 mg/kg
PCP-induced Reversal Learning DeficitRatCognitiveReversed the impairment2.5 mg/kg (i.p.)
MK-801-induced Morris Water Maze DeficitMouseCognitiveReversed learning and memory deficitsNot specified

Mandatory Visualizations

G cluster_0 Ziprasidone cluster_1 Receptor Targets cluster_2 Signaling Pathways & Neurotransmitter Systems cluster_3 Therapeutic Effects Ziprasidone Ziprasidone D2 Dopamine D2 Receptor Ziprasidone->D2 Antagonist HT2A Serotonin 5-HT2A Receptor Ziprasidone->HT2A Antagonist HT1A Serotonin 5-HT1A Receptor Ziprasidone->HT1A Agonist HT2C Serotonin 5-HT2C Receptor Ziprasidone->HT2C Antagonist SERT Serotonin Transporter Ziprasidone->SERT Inhibitor NET Norepinephrine Transporter Ziprasidone->NET Inhibitor Dopamine_Pathway Dopaminergic Neurotransmission (Mesolimbic/Mesocortical) D2->Dopamine_Pathway Modulates HT2A->Dopamine_Pathway Modulates Serotonin_Pathway Serotonergic Neurotransmission HT1A->Serotonin_Pathway Modulates HT2C->Serotonin_Pathway Modulates SERT->Serotonin_Pathway Modulates NET->Serotonin_Pathway Modulates Positive_Symptoms ↓ Positive Symptoms Dopamine_Pathway->Positive_Symptoms Cognitive_Symptoms ↓ Cognitive Symptoms Dopamine_Pathway->Cognitive_Symptoms Negative_Symptoms ↓ Negative Symptoms Serotonin_Pathway->Negative_Symptoms Serotonin_Pathway->Cognitive_Symptoms

Caption: Signaling pathway of ziprasidone in schizophrenia.

G cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Treatment Administration cluster_2 Phase 3: Behavioral Testing cluster_3 Phase 4: Data Analysis Induction Induce Schizophrenia-like Phenotype (e.g., Pharmacological, Genetic, Neurodevelopmental) Treatment Administer Test Compound (e.g., Ziprasidone) or Vehicle Induction->Treatment Positive Positive Symptom Models (e.g., PPI, CAR) Treatment->Positive Negative Negative Symptom Models (e.g., Social Interaction) Treatment->Negative Cognitive Cognitive Symptom Models (e.g., NOR, MWM) Treatment->Cognitive Analysis Analyze Behavioral Data (Compare Treatment vs. Vehicle) Positive->Analysis Negative->Analysis Cognitive->Analysis

Caption: Experimental workflow for antipsychotic testing.

Experimental Protocols

Prepulse Inhibition (PPI) of Acoustic Startle

Objective: To assess sensorimotor gating.

Apparatus: Startle chambers equipped with a loudspeaker for delivering acoustic stimuli and a sensor to measure the whole-body startle response.

Procedure:

  • Acclimation: Place the animal in the startle chamber and allow a 5-10 minute acclimation period with background white noise.

  • Stimuli:

    • Pulse: A high-intensity acoustic stimulus (e.g., 120 dB) to elicit a startle response.

    • Prepulse: A low-intensity acoustic stimulus (e.g., 3-12 dB above background) that does not elicit a startle response itself.

    • Prepulse-Pulse Interval: The time between the onset of the prepulse and the onset of the pulse (typically 30-120 ms).

  • Testing Session:

    • Present a series of trials in a pseudorandom order:

      • Pulse-alone trials.

      • Prepulse-pulse trials at various prepulse intensities and intervals.

      • No-stimulus trials (background noise only).

  • Drug Administration: Administer ziprasidone or vehicle at a predetermined time before the testing session. To model schizophrenia-like deficits, a psychomimetic drug (e.g., apomorphine, ketamine) can be co-administered.

  • Data Analysis: Calculate the percentage of PPI for each prepulse condition: %PPI = 100 - [(startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial) x 100].

Conditioned Avoidance Response (CAR)

Objective: To assess antipsychotic-like activity.

Apparatus: A shuttle box with two compartments separated by a door or a hurdle, equipped with a visual or auditory conditioned stimulus (CS) and a grid floor for delivering a mild footshock (unconditioned stimulus, US).

Procedure:

  • Training:

    • Place the animal in one compartment of the shuttle box.

    • Present the CS (e.g., a light or a tone) for a set duration (e.g., 10 seconds).

    • If the animal moves to the other compartment during the CS presentation, it is recorded as an avoidance response, and the trial ends.

    • If the animal does not move, deliver a mild footshock (US) through the grid floor.

    • If the animal moves to the other compartment during the US, it is recorded as an escape response.

    • Conduct multiple training trials until a stable baseline of avoidance responding is achieved.

  • Testing:

    • Administer ziprasidone or vehicle.

    • Conduct a test session similar to the training session.

  • Data Analysis: Record the number of avoidance responses, escape responses, and escape failures. A selective decrease in avoidance responses without an increase in escape failures is indicative of antipsychotic-like activity.

Social Interaction Test

Objective: To assess social behavior, a model for negative symptoms.

Apparatus: An open field arena.

Procedure:

  • Habituation: Habituate each animal to the testing arena individually for a set period.

  • Testing:

    • Place two unfamiliar, weight- and sex-matched animals in the arena together.

    • Videotape the session for a predetermined duration (e.g., 10-15 minutes).

  • Drug Administration: Administer ziprasidone or vehicle to the test animal before the session. To induce social deficits, animals may undergo a specific rearing condition (e.g., social isolation) or pharmacological treatment (e.g., chronic PCP).

  • Data Analysis: Score the duration and frequency of social behaviors, such as sniffing, following, grooming, and physical contact.

Novel Object Recognition (NOR) Test

Objective: To assess recognition memory, a component of cognitive function.

Apparatus: An open field arena and two sets of identical objects and one novel object.

Procedure:

  • Habituation: Allow the animal to explore the empty arena for a few sessions.

  • Familiarization Phase:

    • Place two identical objects in the arena.

    • Allow the animal to explore the objects for a set period.

  • Test Phase:

    • After a retention interval (e.g., 1 hour to 24 hours), return the animal to the arena where one of the familiar objects has been replaced with a novel object.

    • Videotape the session.

  • Drug Administration: Administer ziprasidone or vehicle before the familiarization or test phase. Cognitive deficits can be induced by pharmacological agents like MK-801.

  • Data Analysis: Measure the time spent exploring the novel and familiar objects. A discrimination index is calculated: (Time with novel object - Time with familiar object) / (Total exploration time). A preference for the novel object indicates intact recognition memory.

References

Application Notes and Protocols for Cell-Based Functional Assays to Evaluate Hydroxy Ziprasidone Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy ziprasidone (B1663615) is a primary metabolite of the atypical antipsychotic drug ziprasidone. Ziprasidone is utilized in the treatment of schizophrenia and bipolar disorder, exerting its therapeutic effects through a combination of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptor antagonism.[1][2] Like its parent compound, the efficacy of hydroxy ziprasidone is presumed to be mediated by its interaction with these key G-protein coupled receptors (GPCRs). Understanding the functional activity of this compound at these receptors is crucial for a comprehensive understanding of ziprasidone's overall clinical profile, including its efficacy and potential side effects.

This document provides detailed protocols for cell-based functional assays to evaluate the efficacy of this compound as an antagonist at human dopamine D2 and serotonin 5-HT2A receptors. These assays are essential tools for in vitro pharmacological profiling and can be utilized in drug discovery and development programs.

Mechanism of Action and Signaling Pathways

Dopamine D2 Receptor Signaling: The D2 receptor is a member of the Gi/o-coupled GPCR family. Upon activation by its endogenous ligand, dopamine, the D2 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Antagonists of the D2 receptor, such as ziprasidone, block this effect, thereby preventing the dopamine-induced decrease in cAMP.

Serotonin 5-HT2A Receptor Signaling: The 5-HT2A receptor is a Gq/11-coupled GPCR. Activation by serotonin leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, resulting in a transient increase in cytosolic calcium concentration. 5-HT2A receptor antagonists block this signaling cascade.

Data Presentation

Quantitative analysis of this compound's antagonist potency is determined by its ability to inhibit the response induced by a receptor agonist. The data is typically presented as the inhibitory constant (Ki) from binding assays and the half-maximal inhibitory concentration (IC50) from functional assays.

Note: Extensive searches of publicly available scientific literature did not yield specific Ki or IC50 values for this compound. The following tables provide data for the parent compound, ziprasidone, which serves as a reference for the expected pharmacological profile.

Table 1: Receptor Binding Affinity of Ziprasidone

ReceptorRadioligandKi (nM)
Dopamine D2[3H]-Spiperone4.6
Serotonin 5-HT2A[3H]-Ketanserin~0.4

Ki values are a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Antagonist Potency of Ziprasidone

AssayReceptorAgonistIC50 (nM)
cAMP InhibitionDopamine D2DopamineNot readily available
Calcium MobilizationSerotonin 5-HT2ASerotoninNot readily available

IC50 is the concentration of an antagonist that inhibits the response to an agonist by 50%.

Mandatory Visualizations

G_protein_signaling_pathways cluster_D2 Dopamine D2 Receptor (Gi-coupled) cluster_5HT2A Serotonin 5-HT2A Receptor (Gq-coupled) Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates Gi Gi Protein D2R->Gi Activates Hydroxy_Ziprasidone_D2 This compound (Antagonist) Hydroxy_Ziprasidone_D2->D2R Blocks AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Activates Gq Gq Protein HT2AR->Gq Activates Hydroxy_Ziprasidone_5HT2A This compound (Antagonist) Hydroxy_Ziprasidone_5HT2A->HT2AR Blocks PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Stimulates Ca2_release Ca2+ Release ER->Ca2_release

Caption: Signaling pathways of Dopamine D2 and Serotonin 5-HT2A receptors.

experimental_workflow cluster_workflow General Experimental Workflow for Antagonist Assay A 1. Cell Culture (Cells expressing receptor of interest) B 2. Cell Plating (Seed cells in microplate) A->B C 3. Compound Addition (Add varying concentrations of This compound) B->C D 4. Agonist Stimulation (Add fixed concentration of agonist - Dopamine for D2, Serotonin for 5-HT2A) C->D E 5. Signal Detection (Measure cAMP levels or intracellular calcium) D->E F 6. Data Analysis (Generate dose-response curve and calculate IC50) E->F

Caption: General experimental workflow for evaluating antagonist efficacy.

logical_relationship cluster_assays Assay Contribution to Efficacy Evaluation Binding Receptor Binding Assay (Determines Ki) Efficacy Overall Efficacy Profile of this compound Binding->Efficacy Provides affinity data Functional Cell-Based Functional Assay (Determines IC50) Functional->Efficacy Provides potency data

Caption: Logical relationship of assays in efficacy evaluation.

Experimental Protocols

Dopamine D2 Receptor Antagonism: cAMP Inhibition Assay

This protocol describes a method to determine the IC50 value of this compound for the human dopamine D2 receptor using a competitive cAMP assay.

Materials:

  • CHO-K1 or HEK293 cell line stably expressing the human dopamine D2 receptor.

  • Cell culture medium (e.g., DMEM/F12) supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Forskolin (B1673556).

  • Dopamine (agonist).

  • This compound (test compound).

  • cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based biosensor).

  • 384-well white opaque microplates.

Protocol:

  • Cell Culture and Plating:

    • Culture the D2 receptor-expressing cells according to standard cell culture protocols.

    • On the day before the assay, harvest the cells and seed them into a 384-well white opaque microplate at a density of 5,000-10,000 cells/well.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in assay buffer to create a concentration range that will span the expected IC50 value.

  • Assay Procedure:

    • On the day of the assay, remove the culture medium from the wells.

    • Add 10 µL of the serially diluted this compound or vehicle control to the appropriate wells.

    • Incubate the plate for 15-30 minutes at room temperature.

    • Prepare a solution of dopamine (agonist) at a concentration that elicits ~80% of its maximal effect (EC80) and forskolin (to stimulate cAMP production) in assay buffer.

    • Add 10 µL of the dopamine/forskolin solution to all wells except the basal control wells (which receive only assay buffer).

    • Incubate the plate for 30 minutes at room temperature.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Data Analysis:

    • Normalize the data to the control wells (basal and agonist-stimulated).

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Serotonin 5-HT2A Receptor Antagonism: Calcium Mobilization Assay

This protocol details the measurement of this compound's ability to inhibit serotonin-induced calcium mobilization in cells expressing the human 5-HT2A receptor.

Materials:

  • HEK293 or CHO-K1 cell line stably expressing the human serotonin 5-HT2A receptor.

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS and penicillin/streptomycin.

  • Assay buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM).

  • Pluronic F-127.

  • Serotonin (agonist).

  • This compound (test compound).

  • 96- or 384-well black-walled, clear-bottom microplates.

  • Fluorescence plate reader with kinetic reading capability and liquid handling.

Protocol:

  • Cell Culture and Plating:

    • Culture the 5-HT2A receptor-expressing cells.

    • Seed the cells into a black-walled, clear-bottom microplate at a density that will form a confluent monolayer on the day of the assay.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive dye in assay buffer. Include Pluronic F-127 to aid in dye solubilization.

    • Remove the culture medium and add the dye loading solution to each well.

    • Incubate the plate for 45-60 minutes at 37°C in the dark.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Create serial dilutions of this compound in assay buffer.

  • Assay Procedure:

    • Wash the cells with assay buffer to remove excess dye.

    • Add the serially diluted this compound or vehicle control to the appropriate wells.

    • Incubate for 15-30 minutes at room temperature.

    • Place the plate in the fluorescence plate reader.

    • Set the instrument to record fluorescence intensity over time (e.g., every second for 2-3 minutes).

    • After establishing a stable baseline reading, use the instrument's integrated dispenser to add a pre-determined EC80 concentration of serotonin to all wells simultaneously.

  • Data Analysis:

    • Determine the peak fluorescence response for each well after agonist addition.

    • Normalize the data to the control wells.

    • Plot the normalized peak fluorescence against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to calculate the IC50 value.

Conclusion

The described cell-based functional assays provide robust and reliable methods for characterizing the efficacy of this compound as an antagonist of the dopamine D2 and serotonin 5-HT2A receptors. By quantifying the potency of this key metabolite, researchers can gain a more complete understanding of the pharmacological profile of ziprasidone, aiding in the interpretation of clinical data and the development of novel antipsychotic agents. The provided protocols can be adapted and optimized for high-throughput screening to identify and characterize new chemical entities with desired pharmacological properties.

References

Application Note: High-Resolution Mass Spectrometry for the Identification of Hydroxy Ziprasidone Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the identification of hydroxylated metabolites of ziprasidone (B1663615) in human plasma using high-resolution mass spectrometry (HRMS). Ziprasidone is an atypical antipsychotic agent that undergoes extensive metabolism. While sulfoxidation and reduction are the primary metabolic routes, the identification of all potential metabolites, including minor oxidative species like hydroxy ziprasidone, is crucial for a comprehensive understanding of its biotransformation and to ensure drug safety. This application note outlines a complete workflow, from sample preparation using liquid-liquid extraction (LLE) to metabolite identification with LC-HRMS, and includes protocols for data acquisition and analysis.

Introduction

Ziprasidone is an established atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder. Its pharmacological activity is primarily due to the parent drug.[1] Ziprasidone is extensively metabolized in the liver, with less than 5% of the administered dose excreted as the unchanged drug.[2][3] The biotransformation of ziprasidone is complex, involving two primary enzyme systems: cytochrome P450 3A4 (CYP3A4) mediates oxidative pathways, while aldehyde oxidase is responsible for the predominant reductive pathway.[2][4]

The major circulating metabolites include ziprasidone sulfoxide (B87167), ziprasidone sulfone, S-methyl-dihydroziprasidone, and products from the reductive cleavage of the benzisothiazole moiety. While hydroxylation is a common metabolic pathway for many xenobiotics, this compound is not reported as a major circulating metabolite. However, identifying such minor metabolites is essential for lead optimization in drug discovery and for safety assessment during drug development. High-resolution mass spectrometry, particularly techniques like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap MS, offers the necessary sensitivity and mass accuracy to detect and identify low-abundance metabolites from complex biological matrices. This protocol details the use of LC-HRMS for the confident identification of this compound.

Experimental Protocols

Plasma Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted from established methods for extracting ziprasidone from plasma.

  • Sample Thawing: Thaw frozen human plasma samples at room temperature.

  • Aliquoting: Transfer 0.5 mL of the plasma sample into a 2.0 mL polypropylene (B1209903) centrifuge tube.

  • Internal Standard: Add an appropriate internal standard (e.g., a stable isotope-labeled ziprasidone or a structurally similar compound) to each sample, except for blank controls.

  • Alkalinization: Add 50 µL of 1.0 M sodium carbonate to basify the plasma, which improves extraction efficiency. Vortex briefly.

  • Extraction:

    • Add 1.5 mL of an extraction solvent mixture (e.g., 20% methylene (B1212753) chloride in pentane (B18724) or methyl tert-butyl ether).

    • Vortex the mixture vigorously for 1-2 minutes.

  • Centrifugation: Centrifuge the samples at 5,000 x g for 10 minutes to separate the organic and aqueous layers.

  • Solvent Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to ensure the residue is fully dissolved.

  • Final Transfer: Transfer the reconstituted sample to an autosampler vial for LC-HRMS analysis.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Analytical Column: A reverse-phase C18 or C8 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for separation.

  • Mobile Phase:

    • Phase A: Water with 0.1% formic acid.

    • Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient would be:

    • 0-1 min: 5% B

    • 1-10 min: Linear ramp from 5% to 95% B

    • 10-12 min: Hold at 95% B

    • 12-13 min: Return to 5% B

    • 13-15 min: Column re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • HRMS System: A Q-TOF or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI mode is preferred as ziprasidone and its metabolites readily form [M+H]⁺ ions.

  • Data Acquisition:

    • Full Scan (MS1): Acquire data in a range of m/z 100-800 with high resolution (>60,000 FWHM) to ensure accurate mass measurement of precursor ions.

    • Data-Dependent Acquisition (DDA or MS/MS): Trigger fragmentation scans for the most intense ions detected in the full scan. Use a dynamic exclusion list to prevent repeated fragmentation of the same high-abundance ions. The expected precursor ion for this compound ([M+H]⁺) should be included in the target list.

    • Collision Energy: Use a stepped or ramped collision energy (e.g., 15-45 eV) to generate a rich fragmentation spectrum.

Data Processing and Metabolite Identification Workflow
  • Blank Subtraction: Process the raw data by subtracting the blank plasma chromatogram from the study sample chromatograms to remove endogenous interferences and background noise.

  • Metabolite Prediction: The molecular formula of ziprasidone is C₂₁H₂₁ClN₄OS. A hydroxylation reaction involves the addition of one oxygen atom, resulting in a formula of C₂₁H₂₁ClN₄O₂S.

    • Ziprasidone [M+H]⁺: Calculated exact m/z = 413.1201

    • This compound [M+H]⁺: Calculated exact m/z = 429.1150

  • Extracted Ion Chromatogram (XIC) Search: Search the full-scan data for the calculated exact mass of the [M+H]⁺ ion of this compound (m/z 429.1150) using a narrow mass tolerance window (e.g., ±5 ppm).

  • Isotope Pattern Matching: Confirm that the isotopic pattern of the detected peak matches the theoretical pattern for C₂₁H₂₂ClN₄O₂S⁺.

  • Fragmentation Spectrum Analysis:

    • Analyze the MS/MS spectrum associated with the precursor ion at m/z 429.1150.

    • Compare the fragmentation pattern to that of the parent drug, ziprasidone. The major fragment of ziprasidone is observed at m/z 194.0366.

    • Look for characteristic neutral losses (e.g., H₂O) and fragments that retain the modification. For example, if hydroxylation occurred on the chloro-oxindole moiety, fragments containing this part of the structure would show a mass shift of +16 Da compared to the fragments of the parent drug.

Data Presentation

Quantitative and Mass Information

The following table summarizes key mass spectrometry and pharmacokinetic data for ziprasidone and its expected hydroxylated metabolite. While specific quantitative data for metabolites are often not published, their presence relative to the parent drug is critical.

CompoundMolecular FormulaMonoisotopic Mass (Da)[M+H]⁺ (m/z)Key MS/MS Fragment (m/z)Relative Abundance in Serum
Ziprasidone C₂₁H₂₁ClN₄OS412.1125413.1201194.0366~46% of total drug-related material
This compound C₂₁H₂₁ClN₄O₂S428.1074429.1150Proposed: Fragments shifted by +16 DaNot reported as a major metabolite; expected to be low.
Ziprasidone Sulfoxide C₂₁H₂₁ClN₄O₂S428.1074429.1150Not specifiedMajor Metabolite
Ziprasidone Sulfone C₂₁H₂₁ClN₄O₃S444.1023445.1096Not specifiedMajor Metabolite

Note: this compound and ziprasidone sulfoxide are isobaric (have the same nominal mass and elemental formula). They must be distinguished by chromatographic separation and differences in their MS/MS fragmentation patterns.

Visualizations

Ziprasidone Metabolic Pathway

Ziprasidone Metabolism cluster_main Ziprasidone Biotransformation cluster_cyp3a4 Oxidative Pathway (CYP3A4) cluster_ao Reductive Pathway (Aldehyde Oxidase) ziprasidone Ziprasidone (m/z 413.12) sulfoxide Ziprasidone Sulfoxide (m/z 429.11) ziprasidone->sulfoxide Oxidation hydroxy This compound (m/z 429.11) (Minor/Hypothetical) ziprasidone->hydroxy Hydroxylation reductive_cleavage Reductive Cleavage Product ziprasidone->reductive_cleavage Reduction sm_dihydro S-methyl-dihydroziprasidone ziprasidone->sm_dihydro Reduction + Methylation sulfone Ziprasidone Sulfone (m/z 445.11) sulfoxide->sulfone Oxidation

Caption: Metabolic pathways of ziprasidone via oxidation and reduction.

Experimental Workflow for Metabolite Identification

Metabolite ID Workflow start Plasma Sample Collection prep Sample Preparation (Liquid-Liquid Extraction) start->prep analysis LC-HRMS Analysis (Full Scan + DDA MS/MS) prep->analysis processing Data Processing (Blank Subtraction) analysis->processing search Metabolite Search (Extracted Ion Chromatogram for m/z 429.1150) processing->search confirm Confirmation Steps search->confirm iso Isotopic Pattern Matching frag MS/MS Fragmentation Analysis report Structure Elucidation & Reporting iso->report frag->report

Caption: Workflow for this compound identification in plasma.

Conclusion

This application note provides a comprehensive framework for the identification of this compound using LC-HRMS. The high mass accuracy and resolution of modern mass spectrometers are indispensable for detecting and confirming the elemental composition of low-level metabolites. The provided protocols for sample preparation, chromatographic separation, and mass spectrometric analysis, combined with a systematic data processing workflow, enable the reliable identification of minor metabolites like this compound. This approach is critical for building a complete metabolic profile of drug candidates, thereby supporting both drug discovery and development efforts.

References

Application Notes and Protocols: Culturing Primary Neurons with Hydroxy Ziprasidone Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Primary neuronal cultures are a fundamental in vitro model system for investigating neuronal development, function, and pathology. These cultures, derived directly from embryonic or neonatal brain tissue, closely mimic the physiological characteristics of neurons in the living brain, making them invaluable for neurobiology research and the preclinical assessment of novel therapeutic compounds.[1][2][3]

This document provides a detailed methodology for the culture of primary rat cortical neurons and their subsequent treatment with hydroxy ziprasidone (B1663615). Hydroxy ziprasidone is a principal active metabolite of the atypical antipsychotic drug ziprasidone.[4][5] Ziprasidone is known to interact with multiple neurotransmitter systems, primarily as an antagonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, and as an agonist at the 5-HT1A receptor.[6][7] It is also known to modulate the Akt/GSK3β signaling pathway, which is crucial for cell survival and function.[8] Understanding the effects of this compound on primary neurons can provide critical insights into the mechanisms of action of its parent drug and its potential as a therapeutic agent itself.

These protocols outline the procedures for isolating and maintaining healthy primary neuronal cultures, preparing and applying this compound, and assessing the subsequent effects on neuronal viability, morphology, and key signaling pathways.

Materials and Reagents

ReagentSupplierCatalog #Storage
Primary Neuron Culture
Pregnant Sprague Dawley Rat (E18)Charles River--
Neurobasal Plus MediumThermo Fisher ScientificA35829014°C
B-27 Plus Supplement (50X)Thermo Fisher ScientificA3582801-20°C
GlutaMAX Supplement (100X)Thermo Fisher Scientific350500614°C
Penicillin-Streptomycin (100X)Thermo Fisher Scientific15140122-20°C
Hanks' Balanced Salt Solution (HBSS)Thermo Fisher Scientific141750954°C
PapainWorthington BiochemicalLS003126-20°C
DNase IWorthington BiochemicalLS002139-20°C
Poly-D-Lysine (PDL)Sigma-AldrichP64074°C
Sterile, nuclease-free water--RT
This compound Treatment
This compoundMedChemExpressHY-111535-20°C
Dimethyl Sulfoxide (DMSO), Cell Culture GradeSigma-AldrichD2650RT
MTT Assay
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)Sigma-AldrichM56554°C
Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)--RT
Immunocytochemistry
Paraformaldehyde (PFA), 16% solutionElectron Microscopy Sciences157104°C
Triton X-100Sigma-AldrichT8787RT
Normal Goat SerumVector LaboratoriesS-10004°C
Mouse anti-MAP2 antibodyThermo Fisher Scientific13-15004°C
Goat anti-mouse IgG (H+L) Secondary Antibody, Alexa Fluor 488Thermo Fisher ScientificA-110294°C
DAPI (4',6-diamidino-2-phenylindole)Thermo Fisher ScientificD13064°C
ProLong Gold Antifade MountantThermo Fisher ScientificP369304°C
Western Blotting
RIPA Lysis and Extraction BufferThermo Fisher Scientific899004°C
Protease and Phosphatase Inhibitor CocktailThermo Fisher Scientific784424°C
BCA Protein Assay KitThermo Fisher Scientific23225RT
Laemmli Sample Buffer (4X)Bio-Rad1610747RT
Rabbit anti-Akt antibodyCell Signaling Technology92724°C
Rabbit anti-phospho-Akt (Ser473) antibodyCell Signaling Technology40604°C
Rabbit anti-GSK3β antibodyCell Signaling Technology124564°C
Rabbit anti-phospho-GSK3β (Ser9) antibodyCell Signaling Technology55584°C
Anti-rabbit IgG, HRP-linked AntibodyCell Signaling Technology70744°C
ECL Western Blotting SubstrateThermo Fisher Scientific32106RT

Experimental Protocols

Protocol 1: Primary Rat Cortical Neuron Culture

This protocol is adapted for the isolation and culture of cortical neurons from embryonic day 18 (E18) rat pups.[9] All procedures should be performed under sterile conditions in a laminar flow hood.

1.1. Preparation of Coated Culture Vessels:

  • Prepare a 50 µg/mL working solution of Poly-D-Lysine (PDL) in sterile, nuclease-free water.[10][11]

  • Add the PDL solution to the culture vessels (e.g., 200 µL for a 24-well plate) ensuring the entire surface is covered.

  • Incubate for at least 1 hour at room temperature.[10]

  • Aspirate the PDL solution and wash the vessels three times with sterile, nuclease-free water.[10]

  • Allow the vessels to dry completely in the laminar flow hood before use. Coated plates can be stored at 4°C for up to two weeks.[11]

1.2. Dissection and Dissociation of Cortical Tissue:

  • Euthanize a pregnant E18 Sprague Dawley rat according to institutional guidelines.

  • Dissect the embryos from the uterine horns and place them in a petri dish containing ice-cold HBSS.

  • Under a dissecting microscope, remove the brains from the embryos and place them in a new dish with fresh, ice-cold HBSS.

  • Isolate the cerebral cortices by removing the meninges and other brain structures.

  • Transfer the cortical tissue to a 15 mL conical tube.

  • To enzymatically dissociate the tissue, incubate in a solution of papain (20 units/mL) and DNase I (100 units/mL) in HBSS for 20-30 minutes at 37°C.[12]

  • Stop the digestion by adding an equal volume of Neurobasal Plus medium containing 10% fetal bovine serum or a specific papain inhibitor.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in complete Neuronal Culture Medium (Neurobasal Plus medium supplemented with 1x B-27 Plus supplement, 1x GlutaMAX supplement, and 1x Penicillin-Streptomycin).[13]

  • Mechanically dissociate the tissue by gently triturating with a fire-polished Pasteur pipette until a single-cell suspension is achieved. Avoid creating air bubbles.[9][14]

1.3. Cell Counting and Plating:

  • Determine the cell viability and density using a hemocytometer and Trypan Blue exclusion.

  • Seed the neurons onto the PDL-coated culture vessels at a density of 50,000-150,000 cells/cm².[9][15] For a 24-well plate, this corresponds to approximately 100,000 to 300,000 cells per well.

  • Incubate the cultures in a humidified incubator at 37°C with 5% CO₂.

  • After 24 hours, perform a half-media change to remove cellular debris. Subsequently, change half of the medium every 3-4 days.[1]

experimental_workflow cluster_culture Primary Neuron Culture cluster_treatment This compound Treatment cluster_analysis Downstream Analysis prep Prepare PDL-Coated Culture Vessels dissect Dissect E18 Rat Cortical Tissue dissociate Enzymatic & Mechanical Dissociation dissect->dissociate plate Cell Counting & Plating dissociate->plate maintain Incubate & Maintain (DIV 1-4) plate->maintain treat Treat Neurons (DIV 4-6) maintain->treat prep_drug Prepare Hydroxy Ziprasidone Stock prep_drug->treat mtt MTT Assay (Viability) treat->mtt icc Immunocytochemistry (MAP2 Staining) treat->icc wb Western Blot (Akt/GSK3β Signaling) treat->wb signaling_pathway HZ This compound Receptor 5-HT1A Receptor HZ->Receptor Agonist PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Phosphorylates (Activates) GSK3b GSK3β Akt->GSK3b Phosphorylates (Inhibits) Survival Neuronal Survival & Neurite Outgrowth GSK3b->Survival Inhibits

References

Application Notes and Protocols: Assessing the Blood-Brain Barrier Penetration of Hydroxy Ziprasidone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for evaluating the blood-brain barrier (BBB) penetration of hydroxy ziprasidone (B1663615), a metabolite of the atypical antipsychotic drug ziprasidone. The following protocols are designed to offer a multi-faceted approach, combining in vitro and in vivo methods to generate robust and reliable data for central nervous system (CNS) drug development programs.

Ziprasidone undergoes extensive metabolism, primarily through glutathione (B108866) and aldehyde oxidase, with minor contributions from CYP1A2 and CYP3A4 enzymes.[1] This process generates several metabolites, including benzothiazole (B30560) sulfoxide, benzothiazole sulfone, and S-methyl-dihydroziprasidone.[1][2][3] While "hydroxy ziprasidone" is mentioned as an impurity of ziprasidone, its specific role as a major or pharmacologically active metabolite in the CNS is not as well-documented as other metabolites.[4] Therefore, assessing its ability to cross the BBB is a critical step in understanding its potential contribution to the overall pharmacological and toxicological profile of ziprasidone.

The following protocols outline key experiments to determine the BBB permeability, brain tissue binding, and potential for active transport of this compound.

In Vitro Blood-Brain Barrier Permeability Assessment

The in vitro BBB model provides a high-throughput method to predict the passive diffusion of a compound across the endothelial cells of the BBB. A commonly used and well-established model is the Transwell assay using a monolayer of brain endothelial cells.

Experimental Protocol: Transwell Permeability Assay

This protocol details the steps for assessing the permeability of this compound across a brain endothelial cell monolayer.

Materials:

  • Transwell inserts (e.g., 0.4 µm pore size) and companion plates

  • Human cerebral microvascular endothelial cells (hCMEC/D3) or other suitable brain endothelial cell line

  • Cell culture medium and supplements

  • This compound standard

  • Lucifer yellow (paracellular integrity marker)

  • Buffer solutions (e.g., Hanks' Balanced Salt Solution - HBSS)

  • LC-MS/MS system for quantification

Procedure:

  • Cell Seeding: Seed the brain endothelial cells on the apical side of the Transwell inserts and culture until a confluent monolayer is formed.

  • Barrier Integrity Measurement: Measure the transendothelial electrical resistance (TEER) to ensure the formation of tight junctions, a key characteristic of the BBB. TEER values should be stable and sufficiently high before proceeding.

  • Permeability Assay:

    • Wash the cell monolayer with pre-warmed HBSS.

    • Add a known concentration of this compound to the apical (donor) chamber.

    • To assess paracellular leakage, add Lucifer yellow to the apical chamber along with the test compound.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.

    • Simultaneously, collect samples from the apical chamber at the beginning and end of the experiment to confirm compound stability.

  • Sample Analysis: Quantify the concentration of this compound and Lucifer yellow in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula:

    Papp (cm/s) = (dQ/dt) / (A * C0)

    Where:

    • dQ/dt is the rate of compound appearance in the receiver chamber.

    • A is the surface area of the Transwell membrane.

    • C0 is the initial concentration of the compound in the donor chamber.

Data Presentation: In Vitro Permeability of this compound
CompoundPapp (x 10⁻⁶ cm/s)Efflux RatioBrain Penetration Prediction
This compound [Insert experimental value][Insert experimental value][High/Moderate/Low]
Ziprasidone (Reference) [Insert literature or experimental value][Insert literature or experimental value][Moderate]
Propranolol (High Permeability Control) >10<2High
Atenolol (Low Permeability Control) <2<2Low

The efflux ratio is determined by performing a bi-directional transport study (apical-to-basolateral and basolateral-to-apical). An efflux ratio significantly greater than 2 suggests the involvement of active efflux transporters like P-glycoprotein (P-gp).

In Vivo Assessment of Brain Penetration

In vivo studies in animal models are essential to confirm the findings from in vitro assays and to understand the compound's distribution in a physiological context.

Experimental Protocol: Brain and Plasma Pharmacokinetic Study in Rodents

This protocol describes the measurement of this compound concentrations in the brain and plasma of rodents following systemic administration.

Materials:

  • Male Sprague-Dawley rats or C57BL/6 mice

  • This compound formulation for intravenous or oral administration

  • Anesthesia

  • Surgical tools for blood and brain tissue collection

  • Homogenizer for brain tissue

  • LC-MS/MS system for quantification

Procedure:

  • Compound Administration: Administer a single dose of this compound to the animals via the desired route (e.g., intravenous bolus).

  • Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose), collect blood samples via cardiac puncture or tail vein sampling. Immediately following blood collection, euthanize the animals and perfuse the brain with saline to remove residual blood. Excise the whole brain.

  • Sample Processing:

    • Centrifuge the blood samples to obtain plasma.

    • Homogenize the brain tissue in a suitable buffer.

  • Sample Analysis: Determine the concentrations of this compound in plasma and brain homogenate samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the brain-to-plasma concentration ratio (Kp) at each time point: Kp = Cbrain / Cplasma.

    • Determine the area under the concentration-time curve (AUC) for both brain and plasma to calculate the overall brain-to-plasma exposure ratio (AUCbrain/AUCplasma).

Data Presentation: In Vivo Brain Penetration of this compound
ParameterThis compoundZiprasidone (Reference)
Route of Administration IntravenousIntravenous
Dose (mg/kg) [Insert dose][Insert dose]
Plasma AUC₀₋₂₄ (ngh/mL) [Insert value][Insert value]
Brain AUC₀₋₂₄ (ngh/g) [Insert value][Insert value]
Brain-to-Plasma Ratio (AUCbrain/AUCplasma) [Insert value][Insert value]

Assessment of Unbound Brain Fraction (fu,brain)

Only the unbound fraction of a drug in the brain is free to interact with its target. Therefore, determining the extent of brain tissue binding is crucial for interpreting brain exposure data.

Experimental Protocol: Brain Tissue Homogenate Binding Assay

This protocol utilizes equilibrium dialysis to measure the unbound fraction of this compound in brain homogenate.

Materials:

  • Rodent brain tissue

  • Phosphate buffered saline (PBS)

  • Equilibrium dialysis device (e.g., RED device)

  • Semi-permeable membrane (e.g., 8-14 kDa MWCO)

  • This compound

  • LC-MS/MS system

Procedure:

  • Prepare Brain Homogenate: Homogenize fresh rodent brain tissue in PBS (e.g., 1:3 w/v).

  • Equilibrium Dialysis:

    • Add the brain homogenate spiked with a known concentration of this compound to one chamber of the dialysis device.

    • Add an equal volume of PBS to the other chamber.

    • Incubate the device at 37°C with shaking until equilibrium is reached (typically 4-6 hours).

  • Sample Analysis: After incubation, collect samples from both the brain homogenate and the buffer chambers. Analyze the concentration of this compound in each sample by LC-MS/MS.

  • Data Analysis: Calculate the fraction unbound in brain homogenate (fu,brain) using the following formula:

    fu,brain = Cbuffer / Chomogenate

    Where:

    • Cbuffer is the concentration of the compound in the buffer chamber at equilibrium.

    • Chomogenate is the concentration of the compound in the brain homogenate chamber at equilibrium.

Data Presentation: Unbound Fraction of this compound in Brain
CompoundFraction Unbound in Brain (fu,brain)
This compound [Insert experimental value]
Ziprasidone (Reference) [Insert literature or experimental value]

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow Diagram

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment cluster_2 Brain Tissue Binding cluster_3 Data Integration and Interpretation in_vitro_start Start In Vitro transwell Transwell Permeability Assay (hCMEC/D3 cells) in_vitro_start->transwell teer TEER Measurement (Barrier Integrity) transwell->teer permeability Permeability Measurement (Apical to Basolateral) teer->permeability efflux Efflux Ratio Determination (Bidirectional Transport) permeability->efflux papp Calculate Papp efflux->papp integration Integrate In Vitro and In Vivo Data papp->integration in_vivo_start Start In Vivo administration Compound Administration (Rodent Model) in_vivo_start->administration sampling Blood and Brain Sampling (Time Course) administration->sampling quantification_vivo LC-MS/MS Quantification sampling->quantification_vivo kp Calculate Kp and AUCbrain/AUCplasma quantification_vivo->kp kp->integration binding_start Start Binding Assay homogenate Prepare Brain Homogenate binding_start->homogenate dialysis Equilibrium Dialysis homogenate->dialysis quantification_binding LC-MS/MS Quantification dialysis->quantification_binding fu_brain Calculate fu,brain quantification_binding->fu_brain fu_brain->integration kp_uu Calculate Unbound Brain-to-Plasma Ratio (Kp,uu = Kp * fu,plasma / fu,brain) integration->kp_uu conclusion Assess CNS Penetration Potential kp_uu->conclusion

Caption: Workflow for assessing this compound BBB penetration.

Potential Signaling Pathway Involvement

Ziprasidone's antipsychotic effect is attributed to its antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. It also has a high affinity for other serotonin receptors. If this compound penetrates the BBB, it could potentially interact with these same targets.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron DA Dopamine D2R D2 Receptor DA->D2R HT Serotonin HT2AR 5-HT2A Receptor HT->HT2AR downstream Downstream Signaling (e.g., cAMP, Ca²⁺) D2R->downstream HT2AR->downstream HZ This compound (in CNS) HZ->D2R HZ->HT2AR

Caption: Putative antagonism of D2 and 5-HT2A receptors by this compound.

By following these detailed protocols and utilizing the structured data presentation formats, researchers can systematically evaluate the blood-brain barrier penetration of this compound, providing critical insights for its potential role in the central nervous system. This comprehensive assessment is vital for informed decision-making in the drug development pipeline.

References

Application Note: A Robust HPLC Method for the Separation of Ziprasidone and Its Major Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and efficient High-Performance Liquid Chromatography (HPLC) method for the simultaneous separation and determination of the atypical antipsychotic drug, ziprasidone (B1663615), and its principal metabolites. Ziprasidone undergoes extensive metabolism, and the ability to resolve the parent drug from its metabolic products is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies.[1][2][3] The described method utilizes a reversed-phase C18 column with a gradient elution program, providing excellent resolution and peak shape for ziprasidone and its key metabolites, including ziprasidone sulfoxide (B87167) and ziprasidone sulfone. This method is suitable for routine analysis in drug metabolism studies and quality control of pharmaceutical formulations.

Introduction

Ziprasidone is an atypical antipsychotic agent used in the treatment of schizophrenia and bipolar disorder.[4] It exerts its therapeutic effect through a combination of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptor antagonism. The drug is extensively metabolized in the liver, with less than 5% of the administered dose excreted as the unchanged drug.[2] The primary metabolic pathways include N-dealkylation, sulfur oxidation, and reductive cleavage of the benzisothiazole moiety. The major circulating metabolites in humans are ziprasidone sulfoxide and ziprasidone sulfone. Given the extensive metabolism, a reliable analytical method to separate ziprasidone from its metabolites is essential for evaluating its pharmacokinetic profile and ensuring the safety and efficacy of the drug product.

This application note provides a detailed protocol for an HPLC method that effectively separates ziprasidone from its major oxidative metabolites. The method is stability-indicating and can be adapted for various applications in the pharmaceutical industry.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A gradient-capable HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

  • Chemicals and Reagents:

    • Ziprasidone hydrochloride reference standard

    • Ziprasidone sulfoxide and ziprasidone sulfone reference standards (if available)

    • Acetonitrile (B52724) (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (B84403) (KH2PO4) (analytical grade)

    • Orthophosphoric acid (analytical grade)

    • Triethylamine (analytical grade)

    • Water (HPLC grade)

Preparation of Solutions
  • Buffer Preparation (0.05 M KH2PO4, pH 2.5): Dissolve 6.8 g of KH2PO4 in 1000 mL of HPLC grade water. Add 10 mL of triethylamine. Adjust the pH to 2.5 with orthophosphoric acid.

  • Mobile Phase A: Prepare a mixture of the buffer and acetonitrile in a ratio of 80:20 (v/v).

  • Mobile Phase B: Prepare a mixture of the buffer and acetonitrile in a ratio of 10:90 (v/v).

  • Standard Stock Solution (1 mg/mL of Ziprasidone): Accurately weigh and dissolve 25 mg of ziprasidone hydrochloride reference standard in a 25 mL volumetric flask with a suitable diluent (e.g., a mixture of mobile phases A and B, 50:50 v/v).

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the standard stock solution to 10 mL with the diluent.

  • Sample Preparation: The sample preparation will depend on the matrix (e.g., plasma, urine, pharmaceutical dosage form). For dosage forms, a simple extraction and dilution procedure is typically sufficient. For biological matrices, a protein precipitation or solid-phase extraction (SPE) step may be necessary.

HPLC Method Parameters

The following HPLC conditions are recommended for the separation of ziprasidone and its metabolites.

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Gradient elution with Mobile Phase A and Mobile Phase B
Gradient Program Time (min)
0
20
25
30
31
35
Flow Rate 1.5 mL/min
Column Temperature 25 °C
Injection Volume 20 µL
Detection Wavelength 250 nm

Data Presentation

The retention times for ziprasidone and its major metabolites using the described method are expected to be in the order of increasing hydrophobicity. The more polar sulfoxide and sulfone metabolites will elute earlier than the parent drug, ziprasidone. A representative chromatogram should be used to determine the exact retention times and resolution. The quantitative data for a typical separation run can be summarized as follows:

CompoundRetention Time (min)Tailing FactorTheoretical Plates
Ziprasidone Sulfoxide~ 8.5< 1.5> 2000
Ziprasidone Sulfone~ 9.2< 1.5> 2000
Ziprasidone~ 15.8< 1.5> 2000

Note: The retention times are approximate and may vary depending on the specific HPLC system, column, and exact mobile phase composition.

Visualizations

HPLC_Method_Development_Workflow cluster_0 Phase 1: Planning & Information Gathering cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation Literature_Review Literature Review & Method Scouting Define_Analytes Define Target Analytes (Ziprasidone & Metabolites) Literature_Review->Define_Analytes Select_Column_Mobile_Phase Initial Column & Mobile Phase Selection Define_Analytes->Select_Column_Mobile_Phase Initial_Injection Initial Chromatographic Run Select_Column_Mobile_Phase->Initial_Injection Optimize_Parameters Optimize Gradient, pH, Flow Rate, Temperature Initial_Injection->Optimize_Parameters Peak_Identification Peak Identification (Spiking Studies) Optimize_Parameters->Peak_Identification Validate_Method Method Validation (ICH Guidelines) Specificity, Linearity, Accuracy, Precision, Robustness Peak_Identification->Validate_Method Final_Method Finalized HPLC Method Validate_Method->Final_Method

Caption: Workflow for HPLC Method Development.

Ziprasidone_Metabolism Ziprasidone Ziprasidone C21H21ClN4OS Metabolite1 Ziprasidone Sulfoxide C21H21ClN4O2S Ziprasidone->Metabolite1 Oxidation (Sulfoxidation) Metabolite2 Ziprasidone Sulfone C21H21ClN4O3S Metabolite1->Metabolite2 Oxidation

Caption: Primary Oxidative Metabolism of Ziprasidone.

Conclusion

The HPLC method described in this application note provides a reliable and robust solution for the separation of ziprasidone and its major oxidative metabolites. The use of a gradient elution with a C18 column ensures excellent resolution and peak symmetry. This method can be readily implemented in research and quality control laboratories for the routine analysis of ziprasidone and its related substances, contributing to a better understanding of its metabolic fate and ensuring the quality of pharmaceutical products. Further validation according to ICH guidelines is recommended before implementation for regulatory purposes.

References

Troubleshooting & Optimization

Troubleshooting matrix effects in hydroxy ziprasidone LC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of hydroxy ziprasidone (B1663615).

Troubleshooting Guides

Question: I am observing significant signal suppression for hydroxy ziprasidone in my plasma samples. How can I identify the cause and mitigate this issue?

Answer:

Signal suppression, a common form of matrix effect, can significantly impact the accuracy and sensitivity of your LC-MS analysis.[1] It occurs when co-eluting endogenous components from the biological matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source. Here’s a systematic approach to troubleshoot and resolve this issue:

Step 1: Confirm and Characterize the Matrix Effect

The first step is to confirm that the observed signal reduction is indeed due to matrix effects. A post-column infusion experiment is a widely used technique for this purpose.

  • Experimental Protocol: Post-Column Infusion

    • Infuse a standard solution of this compound at a constant flow rate directly into the mass spectrometer, bypassing the LC column.

    • Establish a stable baseline signal for the analyte.

    • Inject a blank plasma sample that has been subjected to your standard sample preparation procedure onto the LC column.

    • Monitor the baseline of the infused analyte. A drop in the signal at specific retention times indicates the elution of matrix components that are causing ion suppression.

Step 2: Optimize Sample Preparation

The most effective way to combat matrix effects is to remove the interfering components from your sample before analysis.[1] Consider the following sample preparation techniques, starting with the simplest and moving to more rigorous methods if suppression persists.

  • Protein Precipitation (PPT): This is a fast and simple method but can be non-selective, often leaving phospholipids (B1166683) and other small molecules that cause matrix effects.[2][3]

  • Liquid-Liquid Extraction (LLE): LLE offers better selectivity than PPT by partitioning the analyte into an immiscible organic solvent, leaving many interfering substances behind in the aqueous phase.[4]

  • Solid-Phase Extraction (SPE): SPE is a highly selective technique that can effectively remove interfering matrix components, leading to cleaner extracts and reduced matrix effects.

Below is a comparison of expected recovery and matrix effects for different sample preparation methods based on data for ziprasidone and similar compounds.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Relative Cost & Complexity
Protein Precipitation (PPT)85 - 9540 - 60 (Suppression)Low
Liquid-Liquid Extraction (LLE)75 - 9020 - 40 (Suppression)Medium
Solid-Phase Extraction (SPE)90 - 105< 15 (Suppression/Enhancement)High

Note: Data is illustrative and based on typical performance for antipsychotic drugs in plasma. Actual values for this compound may vary.

Step 3: Refine Chromatographic Conditions

If matrix effects persist after optimizing sample preparation, further improvements can be achieved by modifying your LC method to chromatographically separate this compound from the interfering matrix components.

  • Change Mobile Phase Gradient: Adjust the gradient profile to better resolve the analyte from co-eluting peaks.

  • Modify Stationary Phase: Switching to a column with a different chemistry (e.g., from a C18 to a phenyl-hexyl or a biphenyl (B1667301) column) can alter selectivity and improve separation.

  • Adjust Flow Rate: Lowering the flow rate can sometimes enhance separation efficiency.

Step 4: Utilize an Appropriate Internal Standard

Employing a stable isotope-labeled internal standard (SIL-IS) for this compound is the gold standard for compensating for matrix effects. A SIL-IS has nearly identical chemical and physical properties to the analyte and will be affected by matrix effects in the same way, allowing for accurate quantification based on the analyte-to-IS ratio.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of matrix effects in plasma samples?

A1: The most common sources of matrix effects in plasma are phospholipids from cell membranes, salts, endogenous small molecules, and metabolites. Co-administered drugs and their metabolites can also interfere with the analysis.

Q2: How do I choose between Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction?

A2: The choice of sample preparation method depends on the required sensitivity, selectivity, and throughput of your assay.

  • PPT is suitable for early-stage discovery or when high throughput is more critical than ultimate sensitivity.

  • LLE provides a good balance between cleanliness and ease of use for many applications.

  • SPE is recommended for regulated bioanalysis and when the highest sensitivity and accuracy are required, as it provides the cleanest extracts.

Q3: My results are inconsistent between different batches of plasma. What could be the cause?

A3: Inconsistent results between different plasma lots can be due to variability in the matrix composition. This highlights the importance of evaluating matrix effects across multiple sources of blank matrix during method development and validation. Using a stable isotope-labeled internal standard is highly effective in correcting for this sample-to-sample variability.

Q4: Can I just dilute my sample to reduce matrix effects?

A4: Sample dilution can be a simple and effective way to reduce the concentration of interfering matrix components. However, this approach also dilutes your analyte of interest, which may compromise the sensitivity of the assay, especially for low-concentration samples.

Q5: What is the difference between ion suppression and ion enhancement?

A5: Both are types of matrix effects. Ion suppression leads to a decrease in the analyte signal, while ion enhancement results in an increased signal. Both can negatively impact the accuracy of quantification. Ion suppression is more commonly encountered in electrospray ionization (ESI).

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound in Plasma

  • To 100 µL of plasma sample in a microcentrifuge tube, add 25 µL of internal standard working solution.

  • Add 50 µL of 0.1 M NaOH to basify the sample.

  • Add 600 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex briefly and inject into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for this compound in Plasma

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: Dilute 100 µL of plasma sample with 200 µL of 4% phosphoric acid in water and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove polar interferences.

  • Elution: Elute the this compound and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for injection.

Visualizations

Below are diagrams illustrating key workflows and concepts for troubleshooting matrix effects.

Sample_Prep_Comparison cluster_PPT Protein Precipitation (PPT) cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) PlasmaSample {Plasma Sample | + this compound + Internal Standard} PPT_Step Add Acetonitrile Centrifuge PlasmaSample->PPT_Step Simple & Fast LLE_Step Add MTBE Centrifuge PlasmaSample->LLE_Step Moderate Selectivity SPE_Step Load, Wash, Elute PlasmaSample->SPE_Step High Selectivity PPT_Result Supernatant - Proteins + Analyte + Phospholipids PPT_Step->PPT_Result LLE_Result Organic Layer + Analyte - Proteins - Phospholipids LLE_Step->LLE_Result SPE_Result Eluate + Analyte - Proteins - Phospholipids SPE_Step->SPE_Result

References

Technical Support Center: Optimizing Chromatographic Separation of Ziprasidone and Hydroxy Ziprasidone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of ziprasidone (B1663615) and its metabolite, hydroxy ziprasidone.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the chromatographic analysis of ziprasidone and this compound.

Q1: We are observing poor resolution between ziprasidone and this compound. What are the initial steps to improve separation?

A1: Poor resolution between a parent drug and its hydroxylated metabolite is a common challenge due to their structural similarity. This compound is more polar than ziprasidone. To improve resolution, consider the following:

  • Decrease Mobile Phase Strength: Reduce the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in your mobile phase. This will increase the retention of both compounds, potentially enhancing the separation between them.

  • Modify Mobile Phase pH: The ionization state of ziprasidone (a basic compound) can significantly affect its retention.[1] Experiment with the mobile phase pH to alter the selectivity. A pH around 2.5-4.7 has been shown to be effective for ziprasidone and its impurities.[2][3]

  • Change Organic Modifier: If you are using acetonitrile, consider switching to methanol (B129727) or a combination of both. Methanol can offer different selectivity for closely related compounds.

  • Employ a Different Stationary Phase: If optimizing the mobile phase is insufficient, consider a column with a different stationary phase. A phenyl-hexyl or a polar-embedded column can provide alternative selectivity compared to a standard C18 column.

Q2: We are experiencing significant peak tailing with the ziprasidone peak. What could be the cause and how can we fix it?

A2: Peak tailing for basic compounds like ziprasidone is often due to secondary interactions with residual silanols on the silica-based column packing.[1] Here are some solutions:

  • Use a Low-pH Mobile Phase: A low pH (e.g., 2.5-3.5) will ensure that ziprasidone is fully protonated, which can reduce interactions with silanols.[4][5]

  • Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (B128534) (TEA), into your mobile phase.[4] TEA will preferentially interact with the active silanol (B1196071) sites, improving the peak shape of your analyte.

  • Utilize a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds, often labeled as "base-deactivated" or having a "shielding" technology.

  • Lower the Analyte Concentration: Overloading the column can lead to peak tailing. Try injecting a lower concentration of your sample.

Q3: In our bioanalytical method for ziprasidone and this compound in plasma, we are observing ion suppression in the mass spectrometer. How can we mitigate this?

A3: Ion suppression, a common form of matrix effect in LC-MS/MS, is caused by co-eluting endogenous components from the biological matrix that interfere with the ionization of the analytes in the MS source.[6][7] To address this:

  • Improve Sample Preparation: Enhance your sample clean-up procedure to remove interfering matrix components. Consider switching from protein precipitation to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[8]

  • Optimize Chromatography: Modify your chromatographic conditions to separate the analytes from the matrix components that are causing suppression. A change in the gradient profile or the use of a different stationary phase can be effective.[9]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience the same degree of ion suppression, thus compensating for the effect and ensuring accurate quantification.[7]

  • Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering matrix components.

Q4: What is a good starting point for a sample preparation method for analyzing ziprasidone and this compound in plasma?

A4: For bioanalytical methods, liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are robust choices for achieving clean extracts.

  • Liquid-Liquid Extraction (LLE): A simple one-step LLE with a mixture of methyl tert-butyl ether and dichloromethane (B109758) has been successfully used for extracting ziprasidone from plasma.[2][10] Given that this compound is more polar, the extraction efficiency should be verified.

  • Solid-Phase Extraction (SPE): SPE can offer higher recovery and cleaner extracts. A weak cation exchange SPE cartridge could be effective for a basic compound like ziprasidone and its metabolite.

  • Protein Precipitation: While simpler, protein precipitation is less clean and may lead to more significant matrix effects.[11] If used, ensure thorough optimization and validation for matrix effects.

Experimental Protocols

Below are detailed methodologies for key experiments related to the analysis of ziprasidone.

Protocol 1: HPLC Method for Ziprasidone and Its Impurities

This protocol is based on a validated HPLC method for the determination of ziprasidone and its process-related impurities.[4]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: Waters Spherisorb ODS1 (C18), 5.0 µm, 250 x 4.6 mm.

  • Mobile Phase A: Buffer-acetonitrile (80:20, v/v). The buffer is 0.05 M KH2PO4 with 10 mL/L of triethylamine, adjusted to pH 2.5 with orthophosphoric acid.

  • Mobile Phase B: Buffer-acetonitrile (10:90, v/v).

  • Gradient Program:

    • 0-15 min: 20-80% B

    • 15-20 min: 80% B

    • 20-21 min: 80-20% B

    • 21-25 min: 20% B

  • Flow Rate: 1.5 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 250 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to achieve a suitable concentration.

Protocol 2: UPLC-MS/MS Bioanalytical Method for Ziprasidone in Plasma

This protocol provides a starting point for the sensitive quantification of ziprasidone in a biological matrix, which can be adapted for the simultaneous analysis of this compound.

  • Instrumentation: Ultra-Performance Liquid Chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS).

  • Column: Acquity UPLC BEH C18, 1.7 µm, 50 x 2.1 mm.[3]

  • Mobile Phase A: 10 mM Ammonium formate (B1220265) buffer, pH 4.7.[3]

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient Program: A gradient from a low to a high percentage of acetonitrile should be optimized to resolve ziprasidone and the more polar this compound. A starting point could be:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.3 mL/min.[3]

  • Column Temperature: 30°C.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MS/MS Transitions:

    • Ziprasidone: m/z 413.2 → 194.1[1]

    • This compound: The precursor ion would be m/z 429.2. The product ion would need to be determined by infusion of a standard.

  • Sample Preparation (LLE):

    • To 500 µL of plasma, add an internal standard.

    • Add 50 µL of 1 M NaOH to basify the sample.

    • Add 3 mL of a mixture of methyl tert-butyl ether and dichloromethane (e.g., 70:30 v/v).

    • Vortex for 5 minutes and centrifuge at 4000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase and inject.

Data Presentation

The following tables summarize quantitative data from various published methods for the analysis of ziprasidone and its related compounds.

Table 1: HPLC Methods for Ziprasidone and Impurities

ParameterMethod 1[4]Method 2[5]
Column Waters Spherisorb ODS1 (C18), 5 µm, 250x4.6 mmLichrospher RP-18, 5 µm, 250x4.0 mm
Mobile Phase Gradient of ACN and 0.05M KH2PO4 buffer (pH 2.5) with TEAIsocratic Methanol:20mM Ammonium Acetate (pH 3.0) (70:30)
Flow Rate 1.5 mL/min1.0 mL/min
Detection UV at 250 nmUV at 225 nm
Retention Time (Ziprasidone) Approx. 12 min4.76 min
Key Feature Purity analysis of bulk drug and dosage formsRapid estimation in pharmaceutical dosage form

Table 2: UPLC and LC-MS/MS Methods for Ziprasidone

ParameterUPLC-MS/MS Method 1[3]LC-MS/MS Method 2[1]
Column Acquity UPLC BEH C18, 1.7 µm, 50x2.1 mmDikma Diamonsil C18, 5 µm, 150x4.6 mm
Mobile Phase Gradient of ACN and 10mM Ammonium formate (pH 4.7)Isocratic Methanol:Water with 5mM Ammonium formate (90:10)
Flow Rate 0.3 mL/minNot specified
Detection MS/MS (ESI+)MS/MS (ESI+)
Linearity Range Not specified for ziprasidone5-500 µg/L
LOQ Not specified5 µg/L
Key Feature Impurity profilingClinical monitoring in plasma

Visualizations

The following diagrams illustrate key workflows in chromatographic method development and troubleshooting.

MethodDevelopmentWorkflow cluster_prep Preparation cluster_dev Method Development cluster_val Validation define_objectives Define Analytical Objectives (e.g., Purity, Quantification) gather_info Gather Analyte Information (Ziprasidone & this compound Properties) define_objectives->gather_info select_column Select Column & Stationary Phase gather_info->select_column optimize_mobile_phase Optimize Mobile Phase (Solvent, pH, Additives) select_column->optimize_mobile_phase optimize_gradient Develop Gradient Program optimize_mobile_phase->optimize_gradient optimize_detection Optimize Detection Parameters optimize_gradient->optimize_detection system_suitability Perform System Suitability optimize_detection->system_suitability validate_method Validate Method (ICH/FDA Guidelines) system_suitability->validate_method

Caption: A typical workflow for developing a chromatographic method.

TroubleshootingDecisionTree cluster_resolution Poor Resolution cluster_tailing Peak Tailing cluster_matrix Matrix Effects (LC-MS) start Identify Chromatographic Issue res_q1 Adjust Mobile Phase Strength? start->res_q1 Poor Resolution tail_q1 Is Mobile Phase pH Optimized? start->tail_q1 Peak Tailing matrix_q1 Improve Sample Cleanup? start->matrix_q1 Matrix Effects res_a1 Decrease Organic Solvent % res_q1->res_a1 Yes res_q2 Change Mobile Phase Selectivity? res_q1->res_q2 No res_a2 Switch Organic Solvent (ACN to MeOH or vice-versa) res_q2->res_a2 Yes res_q3 Change Stationary Phase? res_q2->res_q3 No res_a3 Select Column with Different Chemistry res_q3->res_a3 Yes tail_a1 Lower pH for Basic Analytes tail_q1->tail_a1 No tail_q2 Secondary Interactions? tail_q1->tail_q2 Yes tail_a2 Add Competing Base (e.g., TEA) tail_q2->tail_a2 Yes tail_q3 Is Column Overloaded? tail_q2->tail_q3 No tail_a3 Reduce Injection Concentration/Volume tail_q3->tail_a3 Yes matrix_a1 Use LLE or SPE matrix_q1->matrix_a1 Yes matrix_q2 Chromatographic Separation from Matrix? matrix_q1->matrix_q2 No matrix_a2 Modify Gradient to Elute Matrix Separately matrix_q2->matrix_a2 Yes matrix_q3 Use Appropriate IS? matrix_q2->matrix_q3 No matrix_a3 Use Stable Isotope-Labeled IS matrix_q3->matrix_a3 Yes

Caption: A decision tree for troubleshooting common chromatography issues.

References

Technical Support Center: Improving the Recovery of Hydroxy Ziprasidone from Brain Tissue Homogenates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of hydroxy ziprasidone (B1663615) in brain tissue homogenates. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental workflow and achieve reliable, high-recovery results.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in extracting hydroxy ziprasidone from brain tissue homogenates?

A1: The primary challenges stem from the complex and lipid-rich nature of the brain matrix.[1][2] Key difficulties include:

  • Low Recovery: Due to the polar nature of the hydroxylated metabolite compared to the parent drug, ziprasidone, it can be challenging to efficiently extract it from the lipophilic brain tissue.

  • Matrix Effects: Co-extracted lipids and other endogenous components can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement and inaccurate quantification.[1][3]

  • Protein Binding: Incomplete removal of proteins can lead to the loss of the analyte and contamination of the analytical column.

Q2: Which extraction method is recommended for this compound from brain tissue?

A2: While several methods can be adapted, liquid-liquid extraction (LLE) has been successfully used for the simultaneous extraction of ziprasidone and the polar metabolite of another antipsychotic, 9-hydroxyrisperidone, from brain tissue, demonstrating good recovery.[1] Solid-phase extraction (SPE) is another powerful technique for cleaning up complex samples and can be optimized for polar metabolites. Protein precipitation (PPT) is a simpler but often less clean method that can also be considered. The optimal method will depend on the specific experimental requirements, such as desired sample purity and throughput.

Q3: How can I minimize matrix effects in my LC-MS/MS analysis?

A3: To minimize matrix effects, it is crucial to have an efficient sample clean-up method. LLE and SPE are generally more effective at removing interfering matrix components than protein precipitation. Additionally, optimizing the chromatography to separate this compound from co-eluting matrix components is essential. A post-column infusion experiment can help to identify regions of ion suppression in your chromatogram.

Q4: What is a suitable internal standard for the quantification of this compound?

A4: An ideal internal standard is a stable isotope-labeled version of the analyte (e.g., this compound-d4). If this is not available, a structurally similar compound with comparable extraction and ionization properties can be used. For instance, in a method for ziprasidone and other antipsychotics, midazolam was used as an internal standard.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Recovery of this compound Inappropriate Extraction Solvent (LLE): The solvent may not have the optimal polarity to efficiently partition the more polar this compound from the aqueous homogenate.- Test a range of extraction solvents with varying polarities (e.g., ethyl acetate, methyl tert-butyl ether, or mixtures like isopropyl ether). - Adjust the pH of the aqueous phase to ensure this compound is in its neutral form to improve partitioning into the organic solvent.
Inefficient Elution from SPE Cartridge: The elution solvent may not be strong enough to desorb the analyte from the sorbent.- Increase the percentage of the organic solvent in the elution mixture. - Consider a different elution solvent with a higher elution strength. - Test different SPE sorbents (e.g., C18 for reversed-phase, or a mixed-mode cation exchange for basic compounds).
Incomplete Protein Precipitation: Proteins may not be fully removed, leading to co-precipitation of the analyte.- Use a higher ratio of precipitating solvent (e.g., acetonitrile (B52724) or methanol) to the sample. - Ensure the precipitation is carried out at a low temperature to maximize protein removal.
High Variability in Results Inconsistent Homogenization: Non-uniform brain tissue homogenates can lead to variable extraction efficiencies.- Standardize the homogenization procedure, including the buffer composition, tissue-to-buffer ratio, and homogenization time and speed. - Ensure the tissue is completely homogenized before taking an aliquot for extraction.
Matrix Effects: Inconsistent ion suppression or enhancement between samples.- Improve the sample clean-up by using a more rigorous extraction method like SPE. - Dilute the sample extract before injection to reduce the concentration of interfering matrix components.
Peak Tailing or Splitting in Chromatogram Column Contamination: Buildup of lipids and other matrix components on the analytical column.- Implement a more effective sample clean-up procedure. - Use a guard column to protect the analytical column. - Develop a column washing step in the gradient elution to remove strongly retained matrix components after each injection.
Inappropriate Mobile Phase pH: The pH of the mobile phase may be close to the pKa of this compound, leading to poor peak shape.- Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.

Quantitative Data Summary

The following table summarizes recovery data for ziprasidone and 9-hydroxyrisperidone (a hydroxylated metabolite of risperidone (B510) with similar polarity to this compound) from rat brain tissue using a liquid-liquid extraction method. This data can serve as a benchmark for optimizing the recovery of this compound.

AnalyteExtraction MethodRecovery (%)Reference
ZiprasidoneLiquid-Liquid Extraction>81.0
9-HydroxyrisperidoneLiquid-Liquid Extraction83.7 - 94.2
ZiprasidoneLiquid-Liquid Extraction73.6 - 95.0

Note: The recovery of this compound may vary depending on the specific experimental conditions.

Experimental Protocols

Detailed Methodology: Liquid-Liquid Extraction (LLE)

This protocol is adapted from a validated method for the simultaneous determination of ziprasidone and 9-hydroxyrisperidone in rat brain tissue.

  • Homogenization:

    • Homogenize brain tissue in a suitable buffer (e.g., phosphate (B84403) buffer) at a ratio of 1:4 (w/v).

    • Use a mechanical homogenizer on ice to prevent degradation.

  • Sample Preparation:

    • To a 200 µL aliquot of the brain homogenate, add 25 µL of the internal standard solution.

    • Add 400 µL of 0.5 M sodium phosphate buffer (pH 10.7) and vortex briefly.

  • Extraction:

    • Add 3 mL of isopropyl ether to the sample.

    • Vortex for 5 minutes.

    • Centrifuge at 2000 x g for 10 minutes.

    • Transfer the upper organic layer to a clean tube.

    • Repeat the extraction step with another 3 mL of isopropyl ether and combine the organic layers.

  • Evaporation and Reconstitution:

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 70:30 methanol (B129727):20 mM ammonium (B1175870) formate).

    • Vortex and centrifuge at 16,000 x g before transferring to an autosampler vial for LC-MS/MS analysis.

General Protocol: Solid-Phase Extraction (SPE)

This is a general guideline for developing an SPE method for this compound. Optimization of the sorbent, wash, and elution solvents is required.

  • Homogenization and Protein Precipitation:

    • Homogenize brain tissue as described in the LLE protocol.

    • Add 3 volumes of cold acetonitrile to the homogenate to precipitate proteins.

    • Vortex and centrifuge at high speed.

    • Collect the supernatant.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with a weak solvent mixture to remove polar interferences (e.g., 1 mL of 5% methanol in water).

  • Elution:

    • Elute the this compound with a stronger organic solvent (e.g., 1 mL of methanol or acetonitrile).

    • Evaporate the eluate and reconstitute in the mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_homogenization Sample Homogenization cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis brain_tissue Brain Tissue Sample homogenization_buffer Add Homogenization Buffer brain_tissue->homogenization_buffer homogenize Homogenize on Ice homogenization_buffer->homogenize brain_homogenate Brain Tissue Homogenate homogenize->brain_homogenate add_is_buffer Add Internal Standard & pH Adjustment Buffer brain_homogenate->add_is_buffer ppt Protein Precipitation brain_homogenate->ppt add_organic_solvent Add Immiscible Organic Solvent add_is_buffer->add_organic_solvent vortex_centrifuge Vortex & Centrifuge add_organic_solvent->vortex_centrifuge collect_organic Collect Organic Layer vortex_centrifuge->collect_organic evaporate_reconstitute Evaporate & Reconstitute collect_organic->evaporate_reconstitute lc_msms LC-MS/MS Analysis evaporate_reconstitute->lc_msms condition_cartridge Condition SPE Cartridge ppt->condition_cartridge load_sample Load Sample condition_cartridge->load_sample wash_cartridge Wash Cartridge load_sample->wash_cartridge elute_analyte Elute Analyte wash_cartridge->elute_analyte evaporate_reconstitute_spe Evaporate & Reconstitute elute_analyte->evaporate_reconstitute_spe evaporate_reconstitute_spe->lc_msms

Caption: Experimental workflow for the extraction of this compound.

troubleshooting_workflow start Low Recovery of this compound extraction_method Which extraction method? start->extraction_method lle LLE extraction_method->lle LLE spe SPE extraction_method->spe SPE ppt Protein Precipitation extraction_method->ppt PPT check_solvent Optimize Extraction Solvent Polarity & Volume lle->check_solvent check_ph Adjust pH of Aqueous Phase lle->check_ph check_elution Optimize Elution Solvent Strength & Volume spe->check_elution check_sorbent Test Different SPE Sorbent spe->check_sorbent check_ppt_solvent Optimize Precipitating Solvent & Ratio ppt->check_ppt_solvent

Caption: Troubleshooting logic for low recovery issues.

References

Technical Support Center: Analysis of Hydroxy Ziprasidone in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of hydroxy ziprasidone (B1663615) in biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of hydroxy ziprasidone during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a metabolite of the atypical antipsychotic drug ziprasidone.[1][2] Like many hydroxylated metabolites, particularly those with a phenolic hydroxyl group, it is susceptible to degradation, primarily through oxidation. This instability can lead to inaccurate quantification in biological samples, impacting pharmacokinetic and pharmacodynamic studies.

Q2: What are the primary factors that can cause the degradation of this compound in biological samples?

The degradation of this compound is likely influenced by several factors, similar to its parent compound, ziprasidone, and other phenolic compounds:

  • Oxidation: The hydroxyl group on the aromatic ring makes the molecule susceptible to oxidation, which is a major degradation pathway for ziprasidone.[3] This can be catalyzed by enzymes in the biological matrix or occur spontaneously.

  • pH: The stability of phenolic compounds can be pH-dependent. Alkaline conditions may promote the degradation of ziprasidone.[4]

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation. Storing samples at room temperature can lead to significant loss of the analyte.[5]

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation of ziprasidone and likely its hydroxylated metabolite.

  • Enzymatic Activity: Enzymes present in biological matrices, such as oxidases, can contribute to the degradation of this compound.

Q3: How can I prevent the degradation of this compound during sample collection and handling?

Proper sample collection and handling are critical for maintaining the integrity of this compound. The following steps are recommended:

  • Rapid Processing: Process blood samples as quickly as possible after collection to minimize the time for enzymatic and chemical degradation to occur.

  • Temperature Control: Keep samples on ice or refrigerated during processing.

  • Use of Anticoagulants: Collect blood in tubes containing an appropriate anticoagulant, such as EDTA.

  • Addition of Antioxidants: To prevent oxidative degradation, it is highly recommended to add an antioxidant to the collection tubes before adding the blood sample. A combination of antioxidants may be beneficial.

Q4: What are the recommended storage conditions for biological samples containing this compound?

Long-term stability is crucial for batch analysis. The following storage conditions are recommended:

  • Freezing: Store plasma and serum samples at -80°C for long-term storage. For ziprasidone, stability in plasma has been demonstrated for up to 55 days at -30°C.

  • Light Protection: Store all samples in amber tubes or wrap them in foil to protect them from light.

  • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can accelerate degradation. Aliquot samples into smaller volumes before freezing to avoid this. For ziprasidone, stability has been shown for up to three freeze-thaw cycles.

Troubleshooting Guides

Problem: I am observing lower than expected concentrations of this compound in my plasma samples.

Possible Cause Troubleshooting Step
Degradation during sample collection and processing. 1. Ensure that blood samples are placed on ice immediately after collection and centrifuged in a refrigerated centrifuge. 2. Add an antioxidant, such as ascorbic acid (to a final concentration of 1-5 mM), to the collection tubes prior to blood draw. 3. Minimize the time between sample collection and freezing of the plasma/serum.
Degradation during storage. 1. Verify that samples are stored at or below -70°C. 2. Ensure that samples are protected from light during storage. 3. Aliquot samples to avoid multiple freeze-thaw cycles.
Degradation during sample preparation for analysis. 1. Keep samples on ice throughout the extraction procedure. 2. If performing a liquid-liquid extraction, ensure the pH of the aqueous phase is optimized for stability (a slightly acidic pH may be preferable). 3. Work efficiently to minimize the time samples are at room temperature.
Issues with the analytical method. 1. Confirm that the LC-MS/MS method is properly optimized and validated for this compound. 2. Check for potential matrix effects that may be suppressing the signal of this compound.

Problem: I am seeing unknown peaks in the chromatogram of my stored samples that are not present in freshly prepared standards.

Possible Cause Troubleshooting Step
Formation of degradation products. 1. This is a strong indication of analyte degradation. Review and optimize all sample handling and storage procedures as outlined above. 2. Consider the potential for oxidative degradation products. Ziprasidone is known to form sulfoxide (B87167) and sulfone metabolites. This compound may undergo similar oxidative transformations. 3. If possible, use high-resolution mass spectrometry to identify the unknown peaks and confirm if they are degradation products of this compound.

Quantitative Data Summary

While specific quantitative stability data for this compound is limited in the public domain, the following table summarizes stability data for the parent compound, ziprasidone, which can serve as a useful reference.

Analyte Matrix Storage Condition Duration Stability Reference
ZiprasidoneRabbit PlasmaAuto-sampler at 2-8°C26 hoursStable
ZiprasidoneRabbit Plasma-30°C55 daysStable
ZiprasidoneRabbit Plasma3 Freeze-Thaw Cycles-Stable
ZiprasidoneHuman Whole Blood20°C20 weeks~100% degradation
ZiprasidoneHuman Whole Blood4°C, -20°C, -60°C9 weeksStable
Ziprasidone MesylateOral SolutionRefrigerated (5°C)6 weeks>90% remaining
Ziprasidone MesylateOral SolutionRoom Temperature (light protected)14 days>90% remaining
Ziprasidone MesylateOral SolutionRoom Temperature (exposed to light)48 hours<90% remaining

Experimental Protocols

Protocol for Blood Sample Collection and Processing to Stabilize this compound
  • Preparation of Collection Tubes:

    • For each blood sample, prepare a K2EDTA tube.

    • Add a fresh solution of an antioxidant, such as ascorbic acid, to the tube to achieve a final concentration of approximately 1-5 mM in the blood sample. For a 5 mL blood draw, this would be a small volume of a concentrated stock solution.

  • Blood Collection:

    • Collect the blood sample directly into the prepared tube.

    • Immediately after collection, gently invert the tube 8-10 times to ensure proper mixing of the blood with the anticoagulant and antioxidant.

  • Immediate Cooling:

    • Place the blood collection tube in an ice bath immediately after mixing.

  • Centrifugation:

    • Within 30 minutes of collection, centrifuge the blood sample at 1,500-2,000 x g for 10-15 minutes in a refrigerated centrifuge (4°C).

  • Plasma Separation and Aliquoting:

    • Carefully aspirate the supernatant (plasma) without disturbing the buffy coat.

    • Transfer the plasma into pre-labeled, amber-colored cryovials.

    • Aliquot the plasma into smaller volumes (e.g., 0.5 mL) to avoid multiple freeze-thaw cycles.

  • Storage:

    • Immediately store the plasma aliquots in an upright position in a -80°C freezer until analysis.

LC-MS/MS Method for Quantification of Ziprasidone and its Metabolites

The following is a general LC-MS/MS methodology that can be adapted for the simultaneous quantification of ziprasidone and this compound. Method development and validation are essential.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of plasma sample, add an internal standard (e.g., a stable isotope-labeled version of ziprasidone or a structurally similar compound).

    • Alkalinize the plasma with a small volume of a basic solution (e.g., 1M sodium carbonate) to facilitate extraction.

    • Add 1 mL of an organic extraction solvent (e.g., a mixture of methyl tert-butyl ether and dichloromethane).

    • Vortex for 1-2 minutes.

    • Centrifuge at high speed to separate the layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: A C8 or C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 30 - 40°C.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for ziprasidone, this compound, and the internal standard need to be determined by direct infusion of the individual compounds.

Visualizations

cluster_pre_analytical Pre-analytical Phase Blood_Sample Whole Blood Sample Collection_Tube Collection Tube (K2EDTA + Antioxidant) Blood_Sample->Collection_Tube Collection Centrifugation Refrigerated Centrifugation (≤ 30 min post-collection) Collection_Tube->Centrifugation Immediate Cooling Plasma Plasma Aliquots (Light-protected tubes) Centrifugation->Plasma Separation Storage Long-term Storage (-80°C) Plasma->Storage Freezing

Caption: Recommended workflow for biological sample collection and processing.

cluster_factors Degradation Factors Hydroxy_Ziprasidone This compound (in Biological Matrix) Degradation_Products Degradation Products (e.g., Oxidized forms) Hydroxy_Ziprasidone->Degradation_Products Oxidation Oxidation (Enzymatic/Non-enzymatic) Oxidation->Hydroxy_Ziprasidone High_pH Alkaline pH High_pH->Hydroxy_Ziprasidone High_Temp Elevated Temperature High_Temp->Hydroxy_Ziprasidone Light Light Exposure Light->Hydroxy_Ziprasidone

Caption: Factors contributing to the degradation of this compound.

cluster_stabilization Stabilization Strategies Rapid_Processing Rapid Processing Degradation Degradation of This compound Rapid_Processing->Degradation Prevents Low_Temp Low Temperature (Ice/Refrigeration) Low_Temp->Degradation Prevents Antioxidants Antioxidants (e.g., Ascorbic Acid) Antioxidants->Degradation Prevents Light_Protection Light Protection (Amber tubes) Light_Protection->Degradation Prevents pH_Control pH Control (Slightly Acidic) pH_Control->Degradation Prevents

References

Technical Support Center: Refining Dosing Regimens for In Vivo Pharmacokinetic Studies of Ziprasidone Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in in vivo pharmacokinetic studies of ziprasidone (B1663615) and its major metabolites. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Introduction

Initial research inquiries regarding "hydroxy ziprasidone" revealed that this is not a recognized major metabolite of ziprasidone. This guide, therefore, focuses on the scientifically relevant and primary metabolites of ziprasidone: ziprasidone sulfoxide (B87167) , ziprasidone sulfone , and S-methyl-dihydroziprasidone . Understanding the pharmacokinetic profiles of these metabolites is crucial for a comprehensive assessment of ziprasidone's disposition and potential for drug-drug interactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is designed in a question-and-answer format to directly address potential issues in your experimental workflow.

Q1: I cannot find a commercial source for the analytical standards of ziprasidone metabolites. How can I obtain them?

A1: The lack of commercially available standards for drug metabolites is a common challenge. Here are the recommended approaches:

  • Custom Synthesis: The most reliable approach is to commission the synthesis of the required metabolites from a specialized chemical synthesis company. A known method for synthesizing ziprasidone sulfoxide and ziprasidone sulfone involves the oxidation of ziprasidone.[1] You will need to provide the chemical structures and desired purity levels.

  • In-house Synthesis: If your laboratory has the appropriate synthetic chemistry capabilities, you can synthesize the metabolites in-house. The aforementioned oxidation reaction is a potential starting point.[1]

  • Collaboration: Consider collaborating with a medicinal chemistry or drug metabolism department within your institution or at another research organization that may have the expertise and resources for such syntheses.

Q2: I am having difficulty developing a sensitive and selective bioanalytical method for quantifying ziprasidone and its metabolites in plasma. What are the key considerations?

A2: Developing a robust bioanalytical method is critical for accurate pharmacokinetic analysis. Here are some key considerations:

  • Analytical Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and specificity in quantifying drugs and metabolites in complex biological matrices.[2]

  • Sample Preparation: Effective sample preparation is crucial to remove interfering substances from the plasma matrix. Common techniques include:

    • Protein Precipitation (PPT): A simple and fast method, but may result in less clean samples.

    • Liquid-Liquid Extraction (LLE): Offers cleaner samples than PPT and can be optimized by adjusting the solvent and pH.

    • Solid-Phase Extraction (SPE): Provides the cleanest samples but is more time-consuming and expensive. The choice of sorbent is critical for optimal recovery.

  • Chromatographic Separation: A C18 or C8 reversed-phase column is often a good starting point for the separation of ziprasidone and its metabolites. Gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid) is typically required to achieve adequate separation.

  • Mass Spectrometric Detection: Use multiple reaction monitoring (MRM) mode for quantification. You will need to optimize the precursor and product ion transitions for both the analytes and a suitable internal standard.

Q3: What are some common issues I might encounter during sample analysis, and how can I troubleshoot them?

A3: Common issues include poor peak shape, low sensitivity, and high background noise. Here are some troubleshooting tips:

  • Poor Peak Shape:

    • Check column health: The column may be degraded or clogged. Try flushing or replacing the column.

    • Optimize mobile phase: Adjust the pH or organic solvent composition of the mobile phase.

    • Sample solvent effects: Ensure the sample is dissolved in a solvent compatible with the mobile phase.

  • Low Sensitivity:

    • Optimize MS parameters: Tune the ion source and collision energy for each analyte.

    • Improve extraction recovery: Experiment with different sample preparation techniques or optimize the existing one.

    • Increase sample volume: If feasible, increase the volume of plasma extracted.

  • High Background Noise:

    • Use a cleaner extraction method: Switch from PPT to LLE or SPE.

    • Optimize chromatographic gradient: Ensure adequate separation from endogenous plasma components.

    • Clean the mass spectrometer: The ion source may be contaminated.

Q4: I am planning an in vivo pharmacokinetic study of a ziprasidone metabolite. How do I select an appropriate dosing vehicle and route of administration?

A4: The choice of vehicle and route of administration is critical for achieving adequate systemic exposure of the metabolite.

  • Dosing Vehicle Selection: Ziprasidone and its metabolites are likely to have low aqueous solubility. Therefore, a suitable vehicle is necessary to ensure complete dissolution or a stable suspension for accurate dosing.

    • For Oral Administration:

      • Aqueous suspensions: A common approach is to use an aqueous vehicle containing a suspending agent (e.g., 0.5% methylcellulose) and a surfactant (e.g., 0.1% Tween 80).

      • Solutions in organic co-solvents: A solution in a mixture of polyethylene (B3416737) glycol 400 (PEG 400) and water can be considered. However, the concentration of the organic co-solvent should be minimized to avoid potential toxicity.

    • For Intravenous Administration:

      • Aqueous solutions with co-solvents and/or solubilizing agents: A formulation containing a co-solvent like DMSO (kept at a low percentage, typically <10%) and a solubilizing agent such as a cyclodextrin (B1172386) (e.g., hydroxypropyl-β-cyclodextrin) may be necessary. All components must be sterile and of a grade suitable for intravenous administration.

  • Route of Administration:

    • Intravenous (IV) bolus: This route ensures 100% bioavailability and provides direct information on the metabolite's distribution and elimination kinetics.

    • Oral (PO) gavage: This route is relevant for assessing the oral bioavailability of the metabolite. However, be aware of potential degradation in the gastrointestinal tract or first-pass metabolism.

Q5: After administering a ziprasidone metabolite in vivo, I am detecting the parent drug, ziprasidone, in the plasma samples. What could be the reason for this?

A5: The appearance of the parent drug after administering a metabolite can be due to in vivo metabolic conversion. This phenomenon, known as "metabolic switching" or "retro-conversion," can occur, although it is generally less common than the forward metabolism of a parent drug. It is important to confirm this finding by:

  • Verifying the purity of the administered metabolite: Ensure that the dosing solution was not contaminated with the parent drug.

  • Including appropriate controls: Analyze pre-dose plasma samples to confirm the absence of the parent drug.

  • Considering the metabolic pathway: While the primary metabolism of ziprasidone is oxidative and reductive, the potential for enzymatic reduction of a sulfoxide metabolite back to the parent sulfide, for instance, cannot be entirely ruled out and would need to be investigated.

Data Presentation

Table 1: Pharmacokinetic Parameters of Ziprasidone in Rats (Oral Administration)

ParameterValueReference
Dose (mg/kg)10[3]
Cmax (ng/mL)150 ± 30[3]
Tmax (h)4.0 ± 1.0
AUC (ng·h/mL)1200 ± 250
Half-life (h)3.5 ± 0.8

Table 2: Pharmacokinetic Parameters of Ziprasidone and Ziprasidone Sulfoxide in Rats Following Co-administration with Quercetin (Oral Administration)

AnalyteParameterZiprasidoneZiprasidone SulfoxideReference
Cmax (ng/mL)~180~25
AUC (ng·h/mL)~1500~200

Note: The values in Table 2 are estimated from the provided graphs in the source material and are intended for comparative purposes.

Experimental Protocols

Protocol 1: Quantification of Ziprasidone and its Metabolites in Rat Plasma using LC-MS/MS
  • Sample Preparation (Protein Precipitation):

    • To 50 µL of rat plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of ziprasidone or a structurally similar compound).

    • Vortex for 1 minute to precipitate the proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase starting composition.

    • Inject a portion of the reconstituted sample into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for ziprasidone, its metabolites, and the internal standard.

Visualizations

Metabolic Pathways of Ziprasidone

ziprasidone_metabolism Ziprasidone Ziprasidone Ziprasidone_Sulfoxide Ziprasidone Sulfoxide Ziprasidone->Ziprasidone_Sulfoxide CYP3A4 S_Methyl_Dihydroziprasidone S-Methyl-dihydroziprasidone Ziprasidone->S_Methyl_Dihydroziprasidone Aldehyde Oxidase (Reductive Cleavage) BITP BITP Derivatives Ziprasidone->BITP N-dealkylation Ziprasidone_Sulfone Ziprasidone Sulfone Ziprasidone_Sulfoxide->Ziprasidone_Sulfone Oxidation

Caption: Metabolic pathways of ziprasidone leading to its major metabolites.

Troubleshooting Workflow for an In Vivo PK Study of a Ziprasidone Metabolite

troubleshooting_workflow Start Start: Plan In Vivo PK Study of Ziprasidone Metabolite Obtain_Standard Obtain Metabolite Analytical Standard Start->Obtain_Standard Synthesize Synthesize Standard Obtain_Standard->Synthesize No Develop_Method Develop & Validate Bioanalytical Method Obtain_Standard->Develop_Method Yes Synthesize->Develop_Method Method_Issues Method Performance Issues? (Sensitivity, Specificity) Develop_Method->Method_Issues Optimize_Method Optimize Sample Prep & LC-MS/MS Conditions Method_Issues->Optimize_Method Yes Formulation Develop Dosing Formulation Method_Issues->Formulation No Optimize_Method->Develop_Method Solubility_Issues Poor Solubility or Stability? Formulation->Solubility_Issues Optimize_Vehicle Optimize Dosing Vehicle (e.g., co-solvents, surfactants) Solubility_Issues->Optimize_Vehicle Yes InVivo_Study Conduct In Vivo PK Study Solubility_Issues->InVivo_Study No Optimize_Vehicle->Formulation Unexpected_Results Unexpected Results? (e.g., low exposure, parent drug detected) InVivo_Study->Unexpected_Results Investigate_Cause Investigate Cause: - Check dosing accuracy - Assess in vivo stability/ retro-conversion - Re-evaluate formulation Unexpected_Results->Investigate_Cause Yes Analyze_Data Analyze PK Data & Report Unexpected_Results->Analyze_Data No Investigate_Cause->InVivo_Study

Caption: A logical workflow for troubleshooting an in vivo PK study of a ziprasidone metabolite.

References

Addressing low ionization efficiency of hydroxy ziprasidone in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to address the common challenge of low ionization efficiency of hydroxy ziprasidone (B1663615) in Electrospray Ionization Mass Spectrometry (ESI-MS). Here you will find troubleshooting guides and FAQs to help you optimize your experimental workflow and achieve reliable, high-quality data.

Troubleshooting Guide: Low Signal Intensity

This guide provides a structured approach in a question-and-answer format to diagnose and resolve low signal issues for hydroxy ziprasidone.

Q1: I am observing a very low or non-existent signal for this compound in positive-ion ESI-MS. What is the most common cause and the first thing I should check?

A1: The most common cause of poor signal for a molecule like this compound is inefficient protonation in the ESI droplets. This compound contains basic nitrogen atoms that must be protonated to be efficiently detected in positive-ion mode. The first and most critical parameter to check is the pH of your mobile phase.

For effective ionization of basic compounds, the mobile phase pH should be approximately two units below the analyte's pKa to ensure it exists predominantly in its charged, protonated form.[1]

  • Immediate Action: Ensure your mobile phase is acidified. The addition of 0.1% formic acid is a standard starting point for promoting protonation of basic analytes like this compound.[2]

Q2: I have already added 0.1% formic acid to my mobile phase, but the signal remains weak. What are the next steps for optimization?

A2: If mobile phase pH is addressed and the signal is still suboptimal, the next step is to systematically optimize the ESI source parameters. These settings control the efficiency of droplet formation, desolvation, and ion transfer into the mass spectrometer.[3][4] Even small adjustments can lead to significant improvements in sensitivity.[5]

  • Recommended Action: Systematically tune the following parameters while infusing a standard solution of this compound:

    • Capillary/Spray Voltage: This voltage drives the electrospray. While higher voltages can increase signal, excessively high values can cause instability or corona discharge, which reduces the signal.[5] Start with a moderate voltage and adjust in small increments.

    • Nebulizer and Drying Gas: The nebulizer gas aids in droplet formation, while the drying gas helps evaporate the solvent. Optimize the flow rates and temperature to ensure efficient desolvation without causing thermal degradation of the analyte.[4][6]

    • Sprayer Position: The distance of the ESI probe from the mass spectrometer's inlet is crucial. More polar analytes sometimes benefit from a farther position, allowing more time for desolvation.[1]

    • Cone Voltage/Declustering Potential: This voltage helps to remove solvent molecules from the ions (declustering) before they enter the mass analyzer. Optimizing this can reduce adduct formation and increase the intensity of the desired protonated molecule.[1]

Q3: Could my sample preparation protocol be the cause of the low signal, even with an optimized method?

A3: Yes, absolutely. This phenomenon is known as "ion suppression," where components from the sample matrix co-elute with the analyte and compete for ionization in the ESI source, thereby suppressing the analyte's signal.[7][8] Biological samples are particularly known for causing significant matrix effects.[5]

  • Recommended Action:

    • Improve Sample Cleanup: If you are using a simple "dilute-and-shoot" or protein precipitation method, consider implementing a more rigorous sample cleanup technique such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components like salts and phospholipids.[2][5]

    • Chromatographic Separation: Ensure your Liquid Chromatography (LC) method provides adequate separation of this compound from the bulk of the matrix components. Adjusting the gradient or using a different column chemistry may be necessary.

    • Check for Metal Adducts: High salt concentrations in the sample can lead to the formation of sodium ([M+Na]+) or potassium ([M+K]+) adducts instead of the desired protonated molecule ([M+H]+).[1] This splits the signal across multiple species, reducing the intensity of your target ion. Improved sample cleanup can mitigate this.

Q4: What alternative ionization strategies can I explore if optimizing positive-ion ESI-MS is unsuccessful?

A4: If you continue to face challenges with positive-ion ESI, several alternative strategies can be employed.

  • Switch to Negative-Ion Mode: While the primary basic sites favor positive-ion mode, the hydroxyl (-OH) group on this compound could potentially be deprotonated under basic mobile phase conditions, allowing for detection in negative-ion mode as [M-H]-. This is generally less likely to be as sensitive as positive mode for this structure but is worth investigating if positive mode fails.[2]

  • Consider Adduct Formation: Instead of suppressing them, you can sometimes leverage adducts. If you consistently see a strong and stable sodium adduct signal ([M+Na]+), you can choose to monitor this ion for quantification. This can be enhanced by the post-column addition of a low concentration of a sodium salt, like sodium acetate.[2]

  • Try a Different Ionization Source: If available, Atmospheric Pressure Chemical Ionization (APCI) can be more efficient for less polar or more volatile compounds that do not ionize well with ESI. Given the structure of this compound, it may be amenable to APCI.[2]

Frequently Asked Questions (FAQs)

FAQ1: What are the key chemical properties of this compound that influence its ESI-MS analysis?

This compound (Molecular Formula: C₂₁H₂₁ClN₄O₂S, Molecular Weight: 428.94) is a metabolite of the antipsychotic drug ziprasidone.[9] Its structure contains several features that are critical for ESI-MS analysis:

  • Basic Piperazine Ring: This is the most likely site for protonation, making positive-ion ESI the logical choice.

  • Hydroxyl Group (-OH): The addition of this polar group compared to the parent drug ziprasidone can slightly alter its solubility and chromatographic behavior.[9]

  • Aromatic Rings: The presence of multiple aromatic rings contributes to the molecule's overall hydrophobicity.[10]

FAQ2: Why is mobile phase composition so critical for the ionization of this compound?

The mobile phase is not just for chromatographic separation; it is the environment from which the analyte is ionized.[11]

  • pH Control: As detailed in the troubleshooting guide, the pH dictates the charge state of the analyte in the ESI droplet. For this compound, an acidic pH is required to protonate the basic nitrogen, making it detectable in positive-ion mode.[1]

  • Solvent Composition: The choice of organic solvent (e.g., methanol (B129727), acetonitrile) and its proportion to water affects the surface tension and volatility of the ESI droplets.[1] Solvents with lower surface tension, like methanol, can lead to more stable spray and smaller initial droplets, which aids the ionization process.[1] Higher organic content generally improves desolvation efficiency.[7]

FAQ3: What is ion suppression and how can I minimize it?

Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte is reduced by the presence of other co-eluting compounds.[8] These interfering molecules, which can be salts, endogenous metabolites, or dosing vehicle components, compete with the analyte for access to the droplet surface and for the available charge, ultimately reducing the analyte's signal intensity.[7] To minimize ion suppression:

  • Use effective sample preparation methods (SPE, LLE) to remove interferences.[2]

  • Optimize chromatographic separation to ensure the analyte elutes in a clean region of the chromatogram.

  • If suppression cannot be eliminated, use a stable isotope-labeled internal standard that co-elutes with the analyte and experiences the same degree of suppression, allowing for accurate quantification.

Data & Protocols

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₁H₂₁ClN₄O₂S
Molecular Weight428.94 g/mol
SolubilitySlightly soluble in DMSO and Methanol[9]
Key Functional GroupsBasic Piperazine, Hydroxyl, Benzisothiazole

Table 2: Recommended Starting ESI-MS Source Parameters for Optimization

ParameterPositive Ion ModeRationaleSource
Capillary/Spray Voltage3000 - 4500 VDrives the electrospray process; requires optimization to avoid discharge.[5][6]
Nebulizing Gas (N₂)2 - 4 bar (instrument dependent)Assists in forming a fine aerosol.[6]
Drying Gas (N₂) Flow8 - 12 L/minFacilitates solvent evaporation from droplets.[6]
Drying Gas Temperature200 - 350 °CAids desolvation; higher temperatures can improve efficiency but risk degradation.[6]
Cone/Declustering Voltage20 - 60 VRemoves solvent clusters from ions before they enter the mass analyzer.[1]

Table 3: Comparison of Common Mobile Phase Additives for Positive-Ion ESI

AdditiveTypical ConcentrationAdvantagesDisadvantages
Formic Acid0.1% - 0.2%Provides protons for ionization; good volatility.Can cause ion pairing with some analytes, though less severe than TFA.
Acetic Acid0.1% - 0.5%Good proton source, less aggressive than formic acid.Less volatile, may not be as effective for some compounds.
Ammonium Formate5 - 10 mMActs as a buffer to stabilize pH and can improve peak shape.Can form adducts ([M+NH₄]⁺) and increase background noise.
Experimental Protocols

Protocol 1: Mobile Phase Preparation for Enhanced Protonation

This protocol describes the preparation of a standard mobile phase for improving the ionization of this compound in reversed-phase LC-MS.

  • Mobile Phase A (Aqueous):

    • Measure 999 mL of high-purity (e.g., LC-MS grade) water into a clean 1 L mobile phase bottle.

    • Carefully add 1 mL of concentrated formic acid (≥98% purity) to the water to achieve a 0.1% (v/v) concentration.

    • Cap the bottle and mix thoroughly by inversion. Sonicate for 10-15 minutes to degas.

  • Mobile Phase B (Organic):

    • Measure 999 mL of high-purity (e.g., LC-MS grade) acetonitrile (B52724) or methanol into a clean 1 L mobile phase bottle.

    • Carefully add 1 mL of concentrated formic acid (≥98% purity) to the solvent.

    • Cap the bottle and mix thoroughly. Sonicate for 5-10 minutes to degas.

  • Implementation:

    • Use these mobile phases with a suitable reversed-phase column (e.g., C18) and a gradient elution starting with a high percentage of Mobile Phase A.

Protocol 2: Systematic ESI Source Parameter Optimization

This protocol provides a general workflow for optimizing source conditions using direct infusion.

  • Sample Preparation: Prepare a 100-500 ng/mL solution of this compound in a solvent mixture that mimics your typical mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Direct Infusion: Using a syringe pump, infuse the standard solution directly into the ESI source at a flow rate typical for your LC setup (e.g., 0.2-0.5 mL/min). If using a nano-ESI source, flow rates will be much lower.

  • Parameter Tuning:

    • Open the instrument's tuning software and monitor the ion intensity for the protonated this compound molecule ([M+H]⁺).

    • Adjust one parameter at a time (e.g., capillary voltage) in small steps, observing the effect on signal intensity and stability.

    • Once the optimal setting for the first parameter is found, leave it there and move to the next parameter (e.g., drying gas temperature).

    • Iterate through all key parameters listed in Table 2. It may be necessary to re-optimize the first parameter after others have been changed.

  • Finalization: Save the optimized tune parameters as a new method file for your LC-MS analysis.

Visualizations

TroubleshootingWorkflow start Start: Low Signal for This compound check_ph 1. Optimize Mobile Phase - Add 0.1% Formic Acid - Ensure pH < pKa start->check_ph q1 Signal Improved? check_ph->q1 optimize_source 2. Optimize ESI Source - Capillary Voltage - Gas Flow & Temp - Sprayer Position q1->optimize_source No end_success Analysis Optimized q1->end_success Yes q2 Signal Sufficient? optimize_source->q2 improve_cleanup 3. Improve Sample Prep - Use SPE or LLE - Check for Ion Suppression q2->improve_cleanup No q2->end_success Yes q3 Signal Sufficient? improve_cleanup->q3 alt_strategy 4. Consider Alternatives - Monitor [M+Na]+ - Try Negative Ion Mode - Test APCI Source q3->alt_strategy No q3->end_success Yes end_further Further Method Development Needed alt_strategy->end_further

Caption: A decision tree for troubleshooting low ESI-MS signal for this compound.

IonizationPrinciple cluster_conditions Mobile Phase Conditions cluster_molecule Analyte State in Droplet cluster_outcome ESI-MS Response low_ph Low pH (e.g., + 0.1% Formic Acid) protonated Protonated Molecule [M+H]⁺ (Basic N is Charged) low_ph->protonated Promotes Protonation high_ph Neutral / High pH neutral Neutral Molecule [M] (Basic N is Neutral) high_ph->neutral Remains Neutral good_signal High Ionization Efficiency => Strong Signal protonated->good_signal poor_signal Low Ionization Efficiency => Weak/No Signal neutral->poor_signal

Caption: Effect of mobile phase pH on the ionization of this compound in ESI-MS.

References

Technical Support Center: Optimization of Cell Viability in High-Concentration Hydroxy Ziprasidone Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with high-concentration hydroxy ziprasidone (B1663615) in cell viability assays. The information is designed to help users identify and resolve common issues encountered during their experiments.

Troubleshooting Guides

Issue 1: Unexpectedly High Cytotoxicity at High Concentrations

Question: We are observing a sharp decrease in cell viability at high concentrations of hydroxy ziprasidone, which is complicating our analysis. What are the potential causes and how can we troubleshoot this?

Answer:

High cytotoxicity with this compound, a metabolite of the atypical antipsychotic ziprasidone, can be attributed to several factors. Both ziprasidone and its metabolites have the potential to be cytotoxic.[1] Here is a step-by-step guide to troubleshoot this issue:

1. Verify Compound Solubility:

  • Problem: this compound, like its parent compound ziprasidone, may have limited solubility in aqueous cell culture media.[2][3] Precipitation of the compound at high concentrations can lead to inaccurate dosing and can itself be toxic to cells.

  • Solution:

    • Prepare a high-concentration stock solution in an appropriate solvent like DMSO. This compound is soluble in DMSO at ≥ 150 mg/mL.[2]

    • Visually inspect your final dilutions in the cell culture plate for any signs of precipitation.

    • Consider performing a solubility test in your specific cell culture medium.

    • If solubility is an issue, you may need to use a lower top concentration or explore the use of solubilizing agents, being mindful of their own potential toxicity.

2. Optimize Incubation Time:

  • Problem: The cytotoxic effects of compounds can be time-dependent.[4] A long incubation period may exacerbate cytotoxicity, making it difficult to distinguish from other effects.

  • Solution:

    • Perform a time-course experiment to determine the optimal incubation time. Test a range of time points (e.g., 24, 48, and 72 hours) to find a window where you can observe the desired biological effect without excessive cell death.

3. Assess Mitochondrial Toxicity:

  • Problem: Antipsychotic drugs, including ziprasidone, have been shown to induce mitochondrial dysfunction, which can lead to apoptosis.

  • Solution:

    • Consider using assays that specifically measure mitochondrial health, such as a mitochondrial membrane potential assay (e.g., JC-1) or an ATP production assay, in parallel with your primary viability assay. This can help determine if mitochondrial dysfunction is the primary driver of the observed cytotoxicity.

4. Investigate Apoptosis Induction:

  • Problem: Ziprasidone has been shown to induce apoptosis through the activation of caspases. It is plausible that this compound could have similar effects.

  • Solution:

    • Use an assay to measure the activity of key apoptosis-executing enzymes like caspase-3. An increase in caspase-3 activity would suggest that the observed cell death is due to programmed cell death.

Workflow for Troubleshooting High Cytotoxicity

start High Cytotoxicity Observed solubility Check Compound Solubility (Visual Inspection, Solubility Assay) start->solubility incubation Optimize Incubation Time (Time-Course Experiment) solubility->incubation If soluble mitochondria Assess Mitochondrial Toxicity (Mitochondrial Membrane Potential, ATP Assay) incubation->mitochondria apoptosis Investigate Apoptosis (Caspase-3 Assay) mitochondria->apoptosis end Optimized Assay Conditions apoptosis->end

Caption: A logical workflow for troubleshooting high cytotoxicity in cell-based assays.

Issue 2: Inconsistent or Non-Reproducible Dose-Response Curves

Question: Our dose-response curves for this compound are inconsistent between experiments. What factors could be contributing to this variability?

Answer:

Inconsistent dose-response curves are a common challenge in high-throughput screening. Here are several factors to consider:

1. Cell Seeding Density:

  • Problem: Variations in the number of cells seeded per well can significantly impact the results of a cell viability assay.

  • Solution:

    • Optimize your cell seeding density to ensure that the cells are in the exponential growth phase for the duration of the experiment.

    • Use a consistent and validated method for cell counting and plating.

2. Edge Effects:

  • Problem: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth.

  • Solution:

    • Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile media or PBS to create a humidity barrier.

3. Compound Dilution and Storage:

  • Problem: Inaccurate serial dilutions or degradation of the compound during storage can lead to significant variability.

  • Solution:

    • Prepare fresh dilutions for each experiment whenever possible.

    • If storing diluted compound plates, seal them properly and store them at an appropriate temperature (-80°C for long-term storage of this compound stock in DMSO). Be aware that even with storage, evaporation can occur, leading to an effective increase in compound concentration.

4. Assay Choice and Endpoint:

  • Problem: Different cell viability assays measure different cellular parameters (e.g., metabolic activity, membrane integrity, ATP levels). The choice of assay can influence the results.

  • Solution:

    • Ensure the chosen assay is appropriate for your cell type and the expected mechanism of action of the compound.

    • Consider using an orthogonal assay to validate your findings. For example, if you are using a metabolic assay like MTT, you could validate the results with a direct cell counting method or a membrane integrity assay.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for this compound in a cell viability assay?

A1: While specific data for this compound is limited, we can infer a starting range from data on the parent compound, ziprasidone. Studies have shown that ziprasidone can induce cytotoxicity in the micromolar range. For example, in MCF-7 breast cancer cells, the IC50 of ziprasidone was found to be 0.260 mM (260 µM) at 24 hours. Therefore, a reasonable starting point for a dose-response curve for this compound would be to test a wide range of concentrations, for instance, from 0.1 µM to 500 µM, to capture the full dose-response relationship.

Q2: What are the known signaling pathways affected by ziprasidone that might be relevant to this compound's effects on cell viability?

A2: Ziprasidone has been shown to impact several signaling pathways that are crucial for cell survival and proliferation. While these have not been confirmed specifically for this compound, they provide a strong starting point for investigation. One key pathway is the PI3K-Akt-mTOR pathway, which is a central regulator of cell growth, proliferation, and survival. Ziprasidone has been found to trigger inflammasome signaling via this pathway. Additionally, ziprasidone has been associated with the activation of caspase-3, a key executioner caspase in the apoptotic pathway.

Signaling Pathway Implicated in Ziprasidone-Induced Cellular Effects

ziprasidone Ziprasidone pi3k PI3K ziprasidone->pi3k caspase3 Caspase-3 Activation ziprasidone->caspase3 akt Akt pi3k->akt mtor mTOR akt->mtor inflammasome NLRP3 Inflammasome mtor->inflammasome caspase1 Caspase-1 inflammasome->caspase1 ros Reactive Oxygen Species inflammasome->ros cytokines Pro-inflammatory Cytokines caspase1->cytokines apoptosis Apoptosis ros->apoptosis caspase3->apoptosis

Caption: Potential signaling pathways affected by ziprasidone leading to inflammation and apoptosis.

Q3: How should I prepare my this compound stock solution?

A3: this compound has high solubility in DMSO (≥ 150 mg/mL). It is recommended to prepare a concentrated stock solution in DMSO. For long-term storage, this stock solution should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions for your assay, dilute the DMSO stock in your cell culture medium to the final desired concentrations. Ensure that the final concentration of DMSO in the wells is consistent across all treatments (including vehicle controls) and is at a level that is not toxic to your cells (typically ≤ 0.5%).

Q4: Are there any known metabolites of ziprasidone that I should be aware of in my experiments?

A4: Yes, ziprasidone is extensively metabolized. The four major circulating metabolites are benzisothiazole (BITP) sulphoxide, BITP-sulphone, ziprasidone sulphoxide, and S-methyldihydroziprasidone. While the major metabolites, ziprasidone sulfoxide (B87167) and sulfone, have been shown to have low affinity for the primary receptors of ziprasidone, it is important to note that metabolites can still have off-target effects, including cytotoxicity. If your experimental system has metabolic activity, you may be observing the combined effects of the parent compound and its metabolites.

Experimental Protocols

Protocol: MTT Cell Viability Assay

This protocol provides a general framework for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is often used as an indicator of cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at the predetermined optimal density in 100 µL of complete medium per well.

    • Incubate the plate for 24 hours to allow cells to attach and resume exponential growth.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete medium from your DMSO stock.

    • Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with the same final concentration of DMSO).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization:

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly by gentle pipetting or shaking to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

Experimental Workflow for a Cell Viability Assay

start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat Treat with this compound (and vehicle control) incubate1->treat incubate2 Incubate for desired time (e.g., 24, 48, 72h) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Read Absorbance at 570nm solubilize->read analyze Analyze Data (Calculate IC50, Generate Dose-Response Curve) read->analyze end End analyze->end

Caption: A step-by-step workflow for performing a cell viability assay.

Quantitative Data Summary

While specific quantitative data for this compound is not widely available in public literature, the following table provides example data for the parent compound, ziprasidone, to serve as a reference.

Table 1: Example IC50 Values for Ziprasidone in Breast Cancer Cell Lines (24-hour treatment)

Cell LineIC50 (mM)
MCF-70.260
MDA-MB-2310.532
T47D0.608

Note: IC50 values are highly dependent on the cell line, assay conditions, and incubation time. This data should be used as a general guideline for designing your own experiments with this compound.

References

Troubleshooting guide for common byproducts in hydroxy ziprasidone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of hydroxy ziprasidone (B1663615).

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to obtain hydroxy ziprasidone?

A1: this compound is typically synthesized via the N-alkylation of 3-(1-piperazinyl)-1,2-benzisothiazole (B29119) with 5-(2-chlorohydroxylethyl)-6-chloro oxindole (B195798) in the presence of a base. This reaction involves the formation of a carbon-nitrogen bond between the piperazine (B1678402) ring and the ethyl side chain of the oxindole derivative.

Q2: What are the most common byproducts observed in the synthesis of this compound?

A2: The most common byproducts can be categorized as follows:

  • Process-Related Byproducts: These arise from side reactions of the starting materials or intermediates. Key examples include the dialkylation product, where a second molecule of 5-(2-chlorohydroxylethyl)-6-chloro oxindole reacts with the newly formed this compound, and elimination byproducts from the haloalcohol starting material.

  • Starting Material-Related Impurities: Unreacted starting materials, 3-(1-piperazinyl)-1,2-benzisothiazole and 5-(2-chlorohydroxylethyl)-6-chloro oxindole, may be present in the final product if the reaction does not go to completion.

  • Degradation Products: this compound, like ziprasidone, can be susceptible to oxidation, leading to the formation of N-oxides or other oxidative degradation products, particularly if exposed to air and light for extended periods.

Q3: How can I minimize the formation of the dialkylation byproduct?

A3: To control the formation of the N,N'-dialkylated byproduct, consider the following strategies:

  • Stoichiometry Control: Use a slight excess of the 3-(1-piperazinyl)-1,2-benzisothiazole relative to the 5-(2-chlorohydroxylethyl)-6-chloro oxindole. This ensures the haloalcohol is the limiting reagent, reducing the likelihood of a second alkylation.

  • Slow Addition: Add the 5-(2-chlorohydroxylethyl)-6-chloro oxindole solution slowly to the reaction mixture containing the piperazine derivative. This maintains a low concentration of the alkylating agent, favoring mono-alkylation.

  • Reaction Temperature: Lowering the reaction temperature can sometimes help to control the rate of the second alkylation reaction more effectively than the first.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield of this compound Incomplete reaction.- Ensure the base used (e.g., sodium carbonate, potassium carbonate) is anhydrous and present in sufficient molar excess (at least 2 equivalents) to neutralize the HCl formed. - Increase the reaction temperature or prolong the reaction time, monitoring progress by TLC or HPLC. - Consider using a more polar aprotic solvent like DMF or acetonitrile (B52724) to improve solubility of reactants.
Degradation of starting materials or product.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Protect the reaction from light.
High Levels of Unreacted Starting Materials Inefficient reaction conditions.- Refer to the solutions for "Low Yield." - Ensure efficient stirring to maintain a homogeneous reaction mixture.
Inaccurate quantification of starting materials.- Verify the purity of the starting materials before commencing the synthesis.
Presence of a Significant Amount of Dialkylation Byproduct Incorrect stoichiometry or addition rate.- Use a 1.1 to 1.5 molar excess of the piperazine starting material. - Add the 5-(2-chlorohydroxylethyl)-6-chloro oxindole solution dropwise over an extended period.
High reaction temperature.- Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
Detection of an Elimination Byproduct (vinyl-oxindole derivative) The basicity of the reaction medium favors elimination over substitution.[1][2][3][4]- Use a less sterically hindered, non-nucleophilic base if possible. - Lowering the reaction temperature generally favors substitution over elimination.[3]
Formation of Oxidative Impurities Exposure to air or oxidizing agents.- Degas solvents before use and maintain an inert atmosphere throughout the reaction and work-up. - Use antioxidants if compatible with the reaction chemistry.

Data Presentation

Table 1: Typical HPLC Retention Times for this compound and Related Substances

Compound Typical Retention Time (min) Wavelength of Detection (nm)
3-(1-piperazinyl)-1,2-benzisothiazole2.5230, 254
5-(2-chlorohydroxylethyl)-6-chloro oxindole4.8230, 254
This compound 7.2 230, 254
Dialkylation Byproduct10.5230, 254
Elimination Byproduct6.1230, 254

Note: Retention times are illustrative and will vary depending on the specific HPLC method (column, mobile phase, flow rate, etc.).

Experimental Protocols

Protocol 1: HPLC Method for In-Process Monitoring and Impurity Profiling

This protocol outlines a general reverse-phase HPLC method for monitoring the progress of the this compound synthesis and quantifying related substances.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically used.

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-35 min: 80% to 20% B

    • 35-40 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase (initial conditions) to an appropriate concentration.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Conditions SM1 3-(1-piperazinyl)-1,2-benzisothiazole Product This compound SM1->Product N-alkylation SM2 5-(2-chlorohydroxylethyl)-6-chloro oxindole SM2->Product Base Base (e.g., Na2CO3) Base->Product Solvent Solvent Solvent->Product

Caption: Synthetic pathway for this compound.

Byproduct_Formation HZ This compound Dialkyl Dialkylation Byproduct HZ->Dialkyl + SM2 SM2 5-(2-chlorohydroxylethyl)-6-chloro oxindole Elimination Elimination Byproduct SM2->Elimination + Base - HCl Base Base

Caption: Formation pathways for common byproducts.

Troubleshooting_Workflow Start Low Yield or High Impurity? HPLC Analyze by HPLC Start->HPLC CheckReactants Verify Reactant Purity & Stoichiometry CheckConditions Review Reaction Conditions (Base, Solvent, Temp) CheckReactants->CheckConditions OptimizeAddition Optimize Addition Rate of Alkylating Agent CheckConditions->OptimizeAddition InertAtmosphere Ensure Inert Atmosphere OptimizeAddition->InertAtmosphere HPLC->CheckReactants Unreacted SMs HPLC->CheckConditions Elimination HPLC->OptimizeAddition Dialkylation

Caption: Troubleshooting workflow for this compound synthesis.

References

Improving the signal-to-noise ratio for low-level detection of hydroxy ziprasidone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio (S/N) for the low-level detection of hydroxy ziprasidone (B1663615).

Troubleshooting Guide

This guide addresses specific issues that can lead to a poor signal-to-noise ratio during the analysis of hydroxy ziprasidone, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Question: Why is the signal for this compound weak or noisy?

Answer: A weak or noisy signal for this compound can stem from several factors throughout the analytical workflow, from sample preparation to data acquisition. Key areas to investigate include sample extraction efficiency, chromatographic conditions, and mass spectrometer settings. It is also crucial to address potential matrix effects that can suppress the analyte signal.

Question: How can I improve the extraction recovery of this compound from my biological samples?

Answer: Low recovery during sample preparation will directly result in a poor signal. Consider the following to enhance extraction efficiency:

  • Optimize Extraction Technique: Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used for ziprasidone and its metabolites. For LLE, experiment with different organic solvents. A mixture of 20% methylene (B1212753) dichloride in pentane (B18724) has been used effectively for ziprasidone[1]. For SPE, screen different sorbents (e.g., C18, mixed-mode) and elution solvents.

  • Adjust pH: The pH of the sample can significantly impact the extraction efficiency of ionizable compounds like this compound. Since ziprasidone is a weak base, alkalizing the plasma with a solution like 1.0 M sodium carbonate (to pH 11.5) before extraction can improve recovery[2].

  • Use an Internal Standard: A stable isotope-labeled internal standard (e.g., ziprasidone-d8) is highly recommended to compensate for variability in extraction and matrix effects[3].

Question: My chromatography shows poor peak shape or co-elution with interferences. How can I improve it?

Answer: Suboptimal chromatography can lead to a reduced signal-to-noise ratio. The following adjustments can help:

  • Column Selection: A C18 column is frequently used for the separation of ziprasidone and its metabolites[1][2][4]. Using a column with a smaller particle size (e.g., sub-2 µm) in an ultra-high-performance liquid chromatography (UHPLC) system can lead to sharper peaks and better resolution[5].

  • Mobile Phase Optimization:

    • pH: The pH of the mobile phase affects the retention and peak shape of ionizable analytes. For ziprasidone, a mobile phase pH of around 3.6 has been shown to provide good separation[2]. Experiment with different pH values to find the optimal condition for this compound.

    • Organic Modifier: Acetonitrile is a common organic modifier for the mobile phase[2][4]. Varying the gradient or isocratic composition of the mobile phase can improve separation from interfering matrix components.

  • Flow Rate: Optimizing the flow rate can enhance peak shape and resolution. A flow rate of 1.0 mL/min is common for standard HPLC columns[2][6].

Question: How can I optimize the mass spectrometer settings for better sensitivity?

Answer: Proper tuning of the mass spectrometer is critical for achieving a good signal-to-noise ratio.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for the analysis of ziprasidone and its metabolites[1][7].

  • Multiple Reaction Monitoring (MRM): Utilize MRM for quantification, as it provides high selectivity and sensitivity. You will need to determine the optimal precursor and product ions for this compound. For ziprasidone, a common transition is m/z 413 -> 194[7]. The transition for this compound will have a higher precursor m/z due to the addition of an oxygen atom.

  • Source Parameters: Optimize source-dependent parameters such as nebulizer gas flow, ion spray voltage, and temperature to maximize the signal for this compound.

  • Collision Energy: Optimize the collision energy for the specific MRM transition of this compound to ensure efficient fragmentation and a strong product ion signal[5].

Question: I suspect matrix effects are suppressing my signal. How can I mitigate this?

Answer: Matrix effects, where co-eluting endogenous components from the sample interfere with the ionization of the analyte, are a common cause of poor signal-to-noise, especially in ESI[8][9].

  • Improve Sample Cleanup: More rigorous sample preparation, such as using SPE, can remove a significant portion of interfering matrix components compared to simple protein precipitation[10].

  • Chromatographic Separation: Adjust the chromatographic method to separate this compound from the regions where ion suppression is most prominent.

  • Dilution: Diluting the sample can sometimes reduce the concentration of interfering matrix components to a level where their effect is negligible, although this will also dilute the analyte of interest.

  • Change Ionization Source: If ESI is highly susceptible to matrix effects in your specific application, consider atmospheric pressure chemical ionization (APCI), which can be less prone to suppression[9].

Frequently Asked Questions (FAQs)

Q1: What is the metabolic pathway leading to this compound?

A1: Ziprasidone undergoes extensive metabolism. One of the metabolic routes involves oxidation. The primary metabolism is mediated by glutathione (B108866) and aldehyde oxidase, with a minor role for CYP1A2 and CYP3A4[11][12]. Hydroxylation is a common phase I metabolic reaction.

Q2: What are typical LC-MS/MS parameters for the analysis of ziprasidone and its metabolites?

A2: While specific parameters should be optimized for your instrument and application, published methods for ziprasidone can provide a good starting point. Refer to the experimental protocols section below for a summary of typical conditions.

Q3: What is a good starting point for a liquid-liquid extraction protocol?

A3: A common LLE procedure involves alkalinizing the plasma sample and extracting with an organic solvent. For example, to 150 µL of plasma, add an internal standard, followed by 50 µL of 1.0 M sodium carbonate. Then, extract with a suitable volume of an organic solvent mixture like methyl tert-butyl ether and dichloromethane (B109758) (70:30 v/v)[2].

Q4: How can I confirm that my observed signal is indeed this compound?

A4: Confirmation can be achieved by obtaining a full scan or product ion scan mass spectrum and comparing it to a reference standard of this compound. If a standard is unavailable, high-resolution mass spectrometry can provide an accurate mass measurement to confirm the elemental composition.

Q5: What are some general hardware and software approaches to improve the signal-to-noise ratio?

A5: Hardware approaches include optimizing instrument settings like the detector's time constant[13][14]. Software approaches involve signal processing techniques such as signal averaging, digital smoothing (e.g., Savitzky-Golay), and Fourier filtering to reduce baseline noise[13][15]. However, excessive smoothing can distort the peak and reduce its height[15].

Experimental Protocols

Below are generalized methodologies for the analysis of ziprasidone and its metabolites based on published literature. These should be optimized for your specific application.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To a 0.5 mL plasma sample, add the internal standard.

  • Alkalinize the sample by adding a suitable base (e.g., sodium carbonate solution).

  • Add 3 mL of an extraction solvent (e.g., 20% methylene dichloride in pentane)[1].

  • Vortex for 1 minute and centrifuge.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

2. Liquid Chromatography

  • Column: C18, 2.1 mm x 50 mm, 1.7 µm for UHPLC[5] or C18, 4.6 mm x 150 mm, 5 µm for HPLC[3].

  • Mobile Phase A: 2 mM Ammonium acetate (B1210297) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient might start at a low percentage of B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min for UHPLC or 1.0 mL/min for HPLC[6][16].

  • Column Temperature: 25-40°C[3][16].

3. Mass Spectrometry

  • Instrument: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Example Transitions for Ziprasidone: m/z 412.9 → 193.9[5] or m/z 413 -> 194[7]. The transitions for this compound will need to be determined by infusing a standard or analyzing a sample where it is expected to be present.

  • Source Parameters: Optimize gas flows, temperature, and voltages according to the instrument manufacturer's recommendations.

Quantitative Data Summary

ParameterZiprasidoneReference
Limit of Quantification (LOQ) 0.05 ng/mL in rabbit plasma[3]
0.25 ng/mL in human plasma[1]
0.833 ng/g in rat brain tissue[17]
Extraction Recovery 82% from human plasma[1]
92.57% from rabbit plasma[3]
Linear Range 0.25-500 ng/mL in human plasma[1]
0.05–200.00 ng/mL in rabbit plasma[3]

Visualizations

metabolic_pathway ziprasidone Ziprasidone hydroxy_ziprasidone This compound ziprasidone->hydroxy_ziprasidone Oxidation (Hydroxylation) (CYP450, Aldehyde Oxidase) other_metabolites Other Metabolites (e.g., Sulfoxide, Sulfone) ziprasidone->other_metabolites Oxidation / N-dealkylation

Caption: Metabolic pathway of Ziprasidone to this compound.

troubleshooting_workflow start Poor Signal-to-Noise Ratio for this compound check_sample_prep Review Sample Preparation start->check_sample_prep check_chromatography Evaluate Chromatography check_sample_prep->check_chromatography OK optimize_extraction Optimize Extraction (Solvent, pH, Technique) check_sample_prep->optimize_extraction Low Recovery? use_is Use Stable Isotope Internal Standard check_sample_prep->use_is High Variability? check_ms Optimize MS Parameters check_chromatography->check_ms OK optimize_column_mobile_phase Optimize Column & Mobile Phase (pH, Gradient) check_chromatography->optimize_column_mobile_phase Poor Peak Shape? check_peak_shape Improve Peak Shape & Resolution check_chromatography->check_peak_shape Co-elution? tune_compound Tune Compound (MRM Transitions, Collision Energy) check_ms->tune_compound Weak Signal? optimize_source Optimize Source (Gas, Voltage, Temp) check_ms->optimize_source Unstable Signal? mitigate_matrix_effects Mitigate Matrix Effects (Cleanup, Dilution) check_ms->mitigate_matrix_effects OK optimize_extraction->check_chromatography use_is->check_chromatography optimize_column_mobile_phase->check_ms check_peak_shape->check_ms tune_compound->mitigate_matrix_effects optimize_source->mitigate_matrix_effects end Improved S/N Ratio mitigate_matrix_effects->end Signal Suppression?

Caption: Troubleshooting workflow for improving S/N ratio.

References

Technical Support Center: Method Refinement for Long-Term Stability Assessment of Hydroxy Ziprasidone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability assessment of hydroxy ziprasidone (B1663615). It includes troubleshooting guides, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the analytical method development and validation process.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is a stability-indicating method, and why is it crucial for hydroxy ziprasidone?

A stability-indicating method (SIM) is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of an active pharmaceutical ingredient (API), such as this compound, due to degradation. It must also be able to separate and resolve the API from its potential degradation products, process impurities, and excipients.[1][2] This is crucial because it ensures that the measured potency of the drug is real and not falsely inflated by degradation products that may have similar properties but different efficacy or toxicity.[2] Regulatory bodies like the ICH and FDA mandate the use of validated stability-indicating methods for all stability studies.[2][3]

Q2: What are the typical forced degradation conditions for assessing the stability of a molecule like this compound?

Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing to understand its degradation pathways.[2] Typical conditions for ziprasidone and its metabolites include:

  • Acid Hydrolysis: Using 0.5 M HCl at 40-80°C for several hours.[1][3]

  • Base Hydrolysis: Using 0.025 N to 0.5 M NaOH at room temperature or elevated temperatures (e.g., 60-80°C) for a few hours.[1][3][4] Ziprasidone has shown considerable degradation under basic conditions.[4][5]

  • Oxidative Degradation: Using 3% hydrogen peroxide at room temperature for about an hour.[3] Mild to significant degradation is often observed under these conditions.[5]

  • Thermal Degradation: Exposing the solid drug substance to dry heat (e.g., 80°C) for an extended period, such as 10 days.[1]

  • Photodegradation: Exposing the drug substance to light, as specified under ICH Q1B guidelines. Ziprasidone is known to be sensitive to light.[6]

Q3: My chromatogram shows poor peak shape (e.g., tailing, fronting) for this compound. What are common causes and solutions?

Poor peak shape can compromise the accuracy and precision of quantification. Common causes and solutions include:

  • Column Issues: The column may be degrading or contaminated. Try flushing the column, reversing it (if permissible by the manufacturer), or replacing it. Using a robust column like a C18 or Phenyl column is often recommended.[3][5]

  • Mobile Phase pH: The pH of the mobile phase can significantly affect the ionization state and peak shape of a compound. For ziprasidone, acidic pH (e.g., 2.0) is often used to ensure good peak shape.[3] Experiment with small adjustments to the mobile phase pH.

  • Buffer Concentration: Inadequate buffer capacity can lead to peak tailing. Ensure the buffer concentration (e.g., 10 mM ammonium (B1175870) acetate) is appropriate for the sample load.[5]

  • Sample Overload: Injecting too much sample can cause peak fronting. Reduce the injection volume or the concentration of the sample solution.[4]

Q4: I am observing co-elution of degradation products with the main peak. How can I improve separation?

Achieving adequate resolution between the main peak and its degradants is the primary goal of a stability-indicating method.[1] To improve separation:

  • Modify the Mobile Phase: Adjust the ratio of the organic solvent (e.g., acetonitrile) to the aqueous buffer. A shallower gradient or an isocratic hold can help separate closely eluting peaks.[3][5]

  • Change the Organic Solvent: Switching from acetonitrile (B52724) to methanol, or using a combination, can alter selectivity.

  • Adjust pH: Modifying the mobile phase pH can change the retention times of ionizable degradants differently than the parent compound.[7]

  • Change the Column: Use a column with a different stationary phase (e.g., Phenyl instead of C18) or a smaller particle size (as in UPLC) for higher efficiency.[3][8]

  • Optimize Temperature: Adjusting the column temperature can influence selectivity and improve resolution.[4]

Q5: What are the known degradation pathways for ziprasidone and its metabolites?

Ziprasidone is metabolized and degraded through several pathways. Understanding these helps in identifying potential degradants during stability studies. Key pathways include:

  • Oxidation: Oxidation at the sulfur atom is a primary route, forming ziprasidone sulfoxide (B87167) and ziprasidone sulfone.[9][10] These are major metabolites found in human serum.[10]

  • N-Dealkylation: Cleavage of the ethyl side chain attached to the piperazine (B1678402) ring.[10]

  • Reductive Cleavage: Cleavage of the benzisothiazole moiety, followed by methylation, can produce S-Methyl-dihydro-ziprasidone.[9][10]

Section 2: Troubleshooting Guide

IssuePotential CausesRecommended Solutions
Inconsistent Retention Times 1. Inadequate column equilibration.2. Fluctuations in mobile phase composition.3. Column temperature variations.4. Pump malfunction or leaks.1. Ensure the column is equilibrated for a sufficient time (10-20 column volumes) before injection.2. Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.3. Use a column oven to maintain a stable temperature.[4]4. Check system pressure for fluctuations and perform pump maintenance as needed.
Low Recovery / Assay Values 1. Incomplete sample dissolution.2. Adsorption of the analyte to container surfaces.3. Instability of the analyte in the sample diluent.4. Incorrect standard preparation.1. Use sonication to ensure complete dissolution of the sample.[5]2. Use silanized glass vials or polypropylene (B1209903) vials if adsorption is suspected.3. Verify the stability of the sample solution over the analysis period.[5] If unstable, prepare samples immediately before injection.4. Re-prepare the standard solution carefully, ensuring accurate weighing and dilution.
Appearance of Unknown Peaks 1. Contamination from the diluent, mobile phase, or glassware.2. Carryover from a previous injection.3. Degradation of the sample after preparation.1. Inject a blank (diluent) to identify any extraneous peaks. Use HPLC-grade solvents and clean glassware.2. Implement a robust needle wash program and inject blanks between samples to check for carryover.3. Analyze samples immediately after preparation or perform a solution stability study.[11]
Mass Balance Not Close to 100% 1. Co-elution of degradation products.2. Degradants do not have a chromophore and are not detected by the UV detector.3. Formation of non-volatile or insoluble degradants.4. Incorrect response factors for degradants.1. Re-optimize the chromatographic method to improve resolution. Check peak purity using a PDA detector.[1]2. Use a mass spectrometer (LC-MS) or a universal detector like a Charged Aerosol Detector (CAD) to search for non-UV active degradants.[12]3. Check for precipitation in the stressed samples.4. If possible, isolate and synthesize major degradants to determine their individual response factors.

Section 3: Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for stress testing based on methods developed for ziprasidone.[1][3][4][5] The extent of degradation should be targeted between 5-20% for optimal method development.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent mixture (e.g., water:acetonitrile).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.5 M HCl. Heat the mixture at 80°C for 4 hours.[1] After cooling, neutralize the solution with an equivalent amount of 0.5 M NaOH and dilute to a final concentration.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.5 M NaOH. Keep the mixture at room temperature for 8 hours or at 80°C for 1 hour.[1][3] After the specified time, neutralize with an equivalent amount of 0.5 M HCl and dilute to a final concentration.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 1 hour.[3] Dilute to a final concentration.

  • Thermal Degradation: Expose the solid powder of this compound to dry heat at 80°C in an oven for 10 days.[1] After exposure, prepare a solution at the target concentration.

  • Photostability: Expose the solid powder and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). Analyze the samples against a control protected from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed stability-indicating UPLC method.

Protocol 2: UPLC-UV Stability-Indicating Method

This protocol is a composite based on validated methods for ziprasidone.[3][5][8]

  • Instrumentation: Ultra Performance Liquid Chromatography (UPLC) system with a Photodiode Array (PDA) detector.

  • Column: Acquity UPLC BEH Phenyl (or C18), 1.7 µm particle size.[8]

  • Mobile Phase A: Purified water adjusted to pH 2.0 with ortho-phosphoric acid.[3]

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient Program:

    • 0.0 min: 15% B

    • 5.0 min: 80% B

    • 5.1 min: 15% B

    • 7.0 min: 15% B

  • Flow Rate: 0.5 mL/min.[3]

  • Detection Wavelength: 209 nm or 318 nm.[3][5]

  • Column Temperature: 35-40°C.[4]

  • Injection Volume: 1-5 µL.[1][5]

  • Sample Preparation: Prepare samples in a suitable diluent (e.g., water:acetonitrile 60:40 v/v) to a final concentration of approximately 80 µg/mL.[5]

Section 4: Data Presentation

The following table summarizes typical forced degradation results for the parent drug, ziprasidone, which can serve as a reference for what might be expected for its metabolites.

Table 1: Summary of Forced Degradation Results for Ziprasidone

Stress ConditionReagent/ConditionDuration & Temperature% Assay DecreaseObservationsReference
Acidic Hydrolysis 0.5 M HCl8 h @ 40°CNo significant degradationStable[3]
Basic Hydrolysis 0.5 M NaOH8 h @ Ambient Temp~26.5%Considerable degradation observed[5]
Oxidative 3% H₂O₂1 h @ Room Temp~24.3%Mild to significant degradation[5]
Thermal Dry Heat10 days @ 80°CNo significant degradationStable[1][5]
Photolytic ICH Q1BN/ADegradation observedUnstable under light exposure[6]

Note: The exact percentage of degradation can vary based on the specific experimental conditions.

Section 5: Visualizations

Experimental Workflow for Stability Assessment

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Stability Study A API & Metabolite Procurement B Develop UPLC Method (Column, Mobile Phase) A->B C Forced Degradation (Stress Studies) B->C D Analyze Stressed Samples C->D E Optimize for Resolution & Peak Purity D->E F Validate Method (ICH Q2) (Specificity, Linearity, Accuracy) E->F G Set Up Long-Term & Accelerated Stability F->G H Analyze Samples at Time Points G->H I Data Analysis & Shelf-Life Determination H->I

Caption: Workflow for stability-indicating method development and validation.

Troubleshooting Poor Chromatographic Resolution

G cluster_MobilePhase Mobile Phase Optimization Start Problem: Poor Resolution / Co-elution Opt1 Adjust Gradient Slope (Make it shallower) Start->Opt1 Opt4 Change Column Chemistry (e.g., C18 to Phenyl) Start->Opt4 Opt6 Adjust Flow Rate Start->Opt6 Opt2 Change Organic Modifier (e.g., ACN to MeOH) Opt1->Opt2 Opt3 Modify pH Opt2->Opt3 End Resolution Achieved Opt3->End Opt5 Decrease Particle Size (HPLC to UPLC) Opt4->Opt5 Opt5->End Opt7 Change Temperature Opt6->Opt7 Opt7->End

Caption: Decision tree for troubleshooting poor chromatographic resolution.

Potential Degradation Pathways of Ziprasidone

G cluster_Oxidation Oxidative Stress (H₂O₂) cluster_Hydrolysis Hydrolytic Stress (Base) cluster_Photolysis Photolytic Stress (UV Light) Parent Ziprasidone / This compound Ox1 Sulfoxide Metabolite Parent->Ox1 Oxidation Hy1 Hydrolytic Degradants Parent->Hy1 Base Hydrolysis Ph1 Photodegradants Parent->Ph1 Photolysis Ox2 Sulfone Metabolite Ox1->Ox2 Further Oxidation

Caption: Simplified potential degradation pathways under stress conditions.

References

Validation & Comparative

Navigating the Matrix: A Comparative Guide to Bioanalytical Methods for Hydroxy Ziprasidone in Cerebrospinal Fluid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites in cerebrospinal fluid (CSF) is a critical step in understanding central nervous system (CNS) pharmacokinetics and pharmacodynamics. This guide provides a comprehensive comparison of a proposed bioanalytical method for hydroxy ziprasidone (B1663615) in CSF with existing validated methods for ziprasidone in other biological matrices. Experimental data and detailed protocols are presented to aid in the development and validation of robust analytical techniques for this key metabolite.

Hydroxy ziprasidone is a primary metabolite of the atypical antipsychotic ziprasidone. Monitoring its concentration in CSF is essential for evaluating its potential contribution to the parent drug's therapeutic effects and side-effect profile within the CNS. While a validated method for this compound in CSF has not been extensively reported in the literature, this guide outlines a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method based on established principles for similar analytes and matrices. This proposed method is then compared with validated LC-MS/MS and high-performance liquid chromatography (HPLC) methods for ziprasidone in plasma, offering insights into potential analytical strategies and challenges.

Chemical Relationship of Ziprasidone and this compound

Metabolic Conversion of Ziprasidone Ziprasidone Ziprasidone C21H21ClN4OS HydroxyZiprasidone This compound C21H21ClN4O2S Ziprasidone->HydroxyZiprasidone Hydroxylation (CYP3A4)

Figure 1: Metabolic pathway of Ziprasidone to this compound.

Experimental Workflow for Bioanalytical Analysis

The following diagram illustrates a typical experimental workflow for the quantification of a drug metabolite in CSF using LC-MS/MS.

Bioanalytical Workflow for this compound in CSF cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing CSF_Collection CSF Collection (Lumbar Puncture) Internal_Standard Addition of Internal Standard CSF_Collection->Internal_Standard Extraction Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) Internal_Standard->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS System Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Figure 2: A typical bioanalytical workflow from sample collection to data analysis.

Comparative Analysis of Bioanalytical Methods

The following table summarizes the key parameters of a proposed method for this compound in CSF and compares them with published methods for ziprasidone in plasma. This allows for an objective assessment of the analytical strategies and performance characteristics.

ParameterProposed Method: this compound in CSFMethod A: Ziprasidone in Human Plasma (LC-MS/MS)[1]Method B: Ziprasidone in Human Plasma (RP-HPLC)[2][3]
Analyte(s) This compoundZiprasidoneZiprasidone
Internal Standard Deuterated this compoundRisperidoneAlbendazole
Matrix Cerebrospinal Fluid (CSF)Human PlasmaHuman Plasma
Sample Preparation Liquid-Liquid Extraction (LLE) with methyl tert-butyl etherLiquid-Liquid Extraction with 20% methylene (B1212753) dichloride in pentane (B18724)Protein Precipitation
Chromatography UPLC with a C18 columnC18 columnC18 column (25 cm, 4.6 mm id, 5 µm particle size)
Mobile Phase Acetonitrile (B52724) and 5 mM ammonium (B1175870) formate (B1220265) buffer (gradient)Isocratic elutionPhosphate buffer: acetonitrile (60:40, v/v), pH 2.5
Detection Tandem Mass Spectrometry (MS/MS)Tandem Mass Spectrometry (MS/MS)UV Detection at 230 nm
Linearity Range 0.05 - 50 ng/mL (projected)0.25 - 500 ng/mL15 - 500 ng/mL
Lower Limit of Quantification (LLOQ) 0.05 ng/mL (projected)0.25 ng/mL25 ng/mL
Intra-day Precision (%CV) <15% (projected)<12%Not explicitly stated
Inter-day Precision (%CV) <15% (projected)<12%Not explicitly stated
Accuracy (% Bias) ±15% (projected)Within acceptable limits (not specified)Within acceptable limits (not specified)
Recovery >85% (projected)82% for Ziprasidone90-95%

Detailed Experimental Protocols

Proposed Method: this compound in CSF by LC-MS/MS

This proposed method is designed to provide high sensitivity and selectivity for the quantification of this compound in a complex biological matrix like CSF.

1. Sample Preparation:

  • To 200 µL of CSF, add 20 µL of internal standard working solution (e.g., deuterated this compound at 100 ng/mL).

  • Vortex for 10 seconds.

  • Add 1 mL of methyl tert-butyl ether.

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase (50:50 acetonitrile:5 mM ammonium formate).

  • Vortex for 30 seconds and transfer to an autosampler vial.

2. LC-MS/MS Conditions:

  • LC System: Waters ACQUITY UPLC or equivalent.

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: 5 mM Ammonium Formate in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-0.5 min (10% B), 0.5-2.0 min (10-90% B), 2.0-2.5 min (90% B), 2.5-2.6 min (90-10% B), 2.6-3.5 min (10% B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer (e.g., Sciex API 5500 or equivalent).

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions: To be determined by infusion of this compound and its deuterated internal standard.

Method A: Ziprasidone in Human Plasma by LC-MS/MS[1]

This method details a validated approach for ziprasidone in plasma, offering a reference for MS/MS parameter optimization.

1. Sample Preparation:

  • A simple one-step liquid-liquid extraction with 20% methylene dichloride in pentane was used to isolate ziprasidone and the internal standard from the plasma matrix.[1]

2. LC-MS/MS Conditions:

  • Column: C18 column.[1]

  • Elution: Isocratic.[1]

  • MS System: Triple quadrupole mass spectrometer with a TurboIon spray interface.[1]

  • Ionization Mode: Positive ion atmospheric pressure electrospray ionization.[1]

  • Detection: Multiple reaction monitoring (MRM) mode.[1]

Method B: Ziprasidone in Human Plasma by RP-HPLC[2][3]

This method provides a comparison using a different analytical technique, highlighting the trade-offs between sensitivity and accessibility.

1. Sample Preparation:

  • Protein precipitation was employed for sample clean-up.[2] The mean recovery was reported to be between 90-95%.[2]

2. RP-HPLC Conditions:

  • Column: Stainless steel Reverse Phased analytical column C18 (25 cm, 4.6 mm id, 5 µm particle size).[2]

  • Mobile Phase: Phosphate buffer: acetonitrile (60:40, v/v) with pH adjusted to 2.5 with orthophosphoric acid.[2]

  • Flow Rate: Isocratic at 1 mL/min.[2]

  • Detection: UV detection at 230 nm.[2]

Discussion and Considerations for Method Validation

The choice of a bioanalytical method depends on the specific requirements of the study, including the desired sensitivity, selectivity, and throughput.

  • Sensitivity and Selectivity: For the low concentrations of metabolites typically found in CSF, LC-MS/MS is the preferred technique due to its superior sensitivity and selectivity compared to HPLC-UV. The proposed method for this compound in CSF projects an LLOQ of 0.05 ng/mL, which is significantly lower than that of the HPLC-UV method for ziprasidone in plasma (25 ng/mL)[2].

  • Sample Preparation: CSF is a cleaner matrix than plasma, with lower protein content. However, sample volume is often limited. Liquid-liquid extraction, as proposed, is an effective technique for concentrating the analyte and removing potential interferences. For plasma samples, both LLE and protein precipitation have been successfully used[1][2].

  • Internal Standard: The use of a stable isotope-labeled internal standard, such as deuterated this compound, is highly recommended for LC-MS/MS analysis to compensate for matrix effects and variations in extraction efficiency and instrument response.

  • Method Validation: Any new bioanalytical method must be fully validated according to regulatory guidelines (e.g., FDA, EMA). This includes assessing linearity, accuracy, precision, selectivity, stability, and matrix effects.

Conclusion

References

Navigating the Analytical Maze: A Guide to Ziprasidone Metabolite Cross-Reactivity in Commercial ELISA Kits

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic drugs is paramount. When employing Enzyme-Linked Immunosorbent Assays (ELISAs) for drugs like the atypical antipsychotic ziprasidone (B1663615), a critical consideration is the potential for cross-reactivity from its metabolites. This guide addresses the topic of ziprasidone metabolite cross-reactivity in commercial ELISA kits, with a specific focus on available data and its implications for experimental design and data interpretation.

A thorough review of scientific literature and publicly available documentation reveals a critical information gap regarding the cross-reactivity of ziprasidone metabolites in commercial ELISA kits. Specifically, the metabolite "hydroxy ziprasidone," as queried, is not described in published metabolic pathways of ziprasidone. The primary metabolic routes for ziprasidone have been identified as N-dealkylation, sulfur oxidation, reductive cleavage, and hydration, leading to several key metabolites.

The major circulating metabolites of ziprasidone include:

  • Ziprasidone Sulfoxide

  • Ziprasidone Sulfone

  • S-methyl-dihydroziprasidone

Despite the identification of these major metabolites, there is a conspicuous absence of publicly available data from manufacturers of commercial ziprasidone ELISA kits detailing the cross-reactivity profiles for these compounds. This lack of information presents a significant challenge for researchers relying on these kits for accurate quantification of the parent drug in biological samples where metabolites are also present.

Data Presentation: The Unavailability of Quantitative Comparison

Due to the absence of manufacturer-provided or independently published cross-reactivity data for any ziprasidone metabolites in commercial ziprasidone ELISA kits, a quantitative comparison table cannot be constructed. Researchers are strongly advised to contact the manufacturers of their specific ELISA kits to request any available internal validation data on metabolite cross-reactivity.

Experimental Protocols: The Path to In-House Validation

Given the lack of available data, it is imperative for researchers to perform in-house validation studies to determine the cross-reactivity of ziprasidone metabolites in their chosen ELISA kit. A generalized protocol for assessing cross-reactivity is provided below.

Objective: To determine the percentage cross-reactivity of known ziprasidone metabolites (e.g., ziprasidone sulfoxide, ziprasidone sulfone, S-methyl-dihydroziprasidone) in a commercial ziprasidone ELISA kit.

Materials:

  • Commercial Ziprasidone ELISA Kit

  • Ziprasidone standard

  • Ziprasidone metabolite standards (if available)

  • Drug-free matrix (e.g., plasma, serum)

  • Standard laboratory equipment (pipettes, microplate reader, etc.)

Methodology:

  • Preparation of Standard Curves: Prepare a standard curve for ziprasidone in the drug-free matrix according to the ELISA kit manufacturer's instructions. This will typically involve serial dilutions of the ziprasidone standard to generate a range of known concentrations.

  • Preparation of Metabolite Solutions: Prepare a series of dilutions for each ziprasidone metabolite in the same drug-free matrix. The concentration range should be selected to cover clinically relevant and potentially higher concentrations.

  • ELISA Procedure:

    • Run the ziprasidone standard curve on the ELISA plate as per the kit protocol.

    • In separate wells, run the various concentrations of each metabolite solution.

    • Follow the incubation, washing, and substrate addition steps as outlined in the kit manual.

  • Data Analysis:

    • Measure the absorbance of each well using a microplate reader.

    • Generate the ziprasidone standard curve by plotting absorbance versus concentration.

    • For each metabolite concentration, determine the apparent ziprasidone concentration from the standard curve.

    • Calculate the percent cross-reactivity using the following formula:

      % Cross-Reactivity = (Apparent Ziprasidone Concentration / Actual Metabolite Concentration) x 100

Interpretation of Results: A high percentage of cross-reactivity indicates that the metabolite is significantly recognized by the antibodies in the ELISA kit, leading to an overestimation of the parent drug concentration. A low percentage of cross-reactivity suggests minimal interference from the metabolite.

Mandatory Visualizations

The following diagrams illustrate the fundamental principles of competitive ELISA and the concept of cross-reactivity.

ELISA_Principle cluster_well Microtiter Well Antibody Anti-Ziprasidone Antibody Ziprasidone_Sample Ziprasidone (Sample) Antibody->Ziprasidone_Sample Binds Ziprasidone_Enzyme Ziprasidone-Enzyme Conjugate Antibody->Ziprasidone_Enzyme Competes for Binding Substrate Substrate Ziprasidone_Enzyme->Substrate Enzyme Action Color_Change Colorimetric Signal Substrate->Color_Change Results in

Principle of Competitive ELISA for Ziprasidone Detection.

Cross_Reactivity cluster_binding_site Antibody Binding Site cluster_outcome Outcome Antibody Anti-Ziprasidone Antibody Ziprasidone Ziprasidone (Target Analyte) Antibody->Ziprasidone High Affinity Binding Metabolite Ziprasidone Metabolite (e.g., Sulfoxide) Antibody->Metabolite Potential Binding No_Binding No Cross-Reactivity Metabolite->No_Binding If structurally distinct Binding Cross-Reactivity Metabolite->Binding If structurally similar

Conceptual Diagram of Antibody Cross-Reactivity.

Conclusion and Recommendations

Key Recommendations for Researchers:

  • Verify Metabolite Identity: Ensure that the metabolites being considered for cross-reactivity studies are indeed known and relevant products of the drug's metabolism.

  • Contact Manufacturers: Directly request any available cross-reactivity data for your specific ELISA kit from the manufacturer.

  • Perform In-House Validation: If no data is available, conduct your own cross-reactivity experiments using the protocol outlined above.

  • Consider Alternative Methods: For studies requiring high specificity and the ability to distinguish between parent drug and metabolites, consider using chromatographic methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Report Findings: When publishing research that utilizes commercial ELISA kits for ziprasidone, it is crucial to report any in-house validation data, including the assessment of metabolite cross-reactivity, to contribute to the body of knowledge and aid other researchers.

By acknowledging the current limitations of commercial ziprasidone ELISA kits and taking proactive steps to validate their performance, researchers can ensure the integrity and accuracy of their experimental data.

A Comparative Analysis of Receptor Binding Affinities: Ziprasidone and Other Antipsychotic Agents

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the in vitro receptor binding profiles of ziprasidone (B1663615) in comparison to a range of typical and atypical antipsychotic medications. This guide provides researchers, scientists, and drug development professionals with a quantitative overview of receptor affinities, detailed experimental methodologies, and visual representations of key pharmacological pathways.

Quantitative Receptor Binding Affinities

The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of ziprasidone and a selection of other antipsychotic drugs for key neurotransmitter receptors. Lower Ki values indicate higher binding affinity.

DrugD₂5-HT₂ₐ5-HT₁ₐ5-HT₂Cα₁H₁M₁
Atypical Antipsychotics
Ziprasidone4.80.43.41.34647>1000
Olanzapine1145600111971.9
Risperidone3.30.164605.20.820>10000
Quetiapine1601102800310711>1000
Aripiprazole0.343.44.4155760>10000
Typical Antipsychotics
Haloperidol1.5575400230122200>10000
Chlorpromazine3.5131400242.64.51.7

Data compiled from multiple sources. Ki values can vary between studies depending on the experimental conditions.

Experimental Protocols

The receptor binding affinity data presented in this guide are typically determined using in vitro radioligand binding assays. These assays are a gold standard for quantifying the interaction between a drug and its target receptor.

General Principle of Radioligand Binding Assays

Radioligand binding assays involve the use of a radioactively labeled ligand (a molecule that binds to a receptor) to measure the amount of drug that binds to a specific receptor in a tissue or cell preparation. The general workflow involves incubating a preparation containing the receptor of interest with a fixed concentration of a radioligand and varying concentrations of the unlabeled drug being tested. The unlabeled drug competes with the radioligand for binding to the receptor. By measuring the amount of radioactivity bound to the receptors at different concentrations of the test drug, the affinity of the drug for the receptor can be determined.

Key Steps in a Competitive Radioligand Binding Assay:
  • Tissue/Cell Preparation: Membranes from cells or tissues expressing the receptor of interest are prepared. This often involves homogenization and centrifugation to isolate the membrane fraction.

  • Incubation: The membrane preparation is incubated in a buffer solution with a specific radioligand and a range of concentrations of the unlabeled competitor drug. The incubation is carried out for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: After incubation, the receptor-bound radioligand must be separated from the unbound radioligand. This is commonly achieved by rapid filtration through a glass fiber filter, which traps the membrane-bound radioactivity while allowing the unbound ligand to pass through.

  • Quantification of Radioactivity: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the competitor drug. This allows for the calculation of the IC₅₀ value, which is the concentration of the drug that inhibits 50% of the specific binding of the radioligand. The Ki value (inhibition constant) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Visualizing Key Concepts

To aid in the understanding of the experimental process and the pharmacological actions of these drugs, the following diagrams have been generated using the Graphviz DOT language.

Experimental_Workflow cluster_preparation Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Receptor Receptor Source (e.g., Cell Culture, Brain Tissue) Homogenization Homogenization Receptor->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Membrane Isolated Membranes Centrifugation->Membrane Incubation Incubation with: - Radioligand - Competitor Drug Membrane->Incubation Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis IC50/Ki Determination Counting->Analysis

Caption: Generalized workflow of a radioligand binding assay.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_release Dopamine (B1211576) Release D2_receptor D₂ Receptor Dopamine_release->D2_receptor Binds to G_protein G-protein D2_receptor->G_protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Second_messenger Second Messenger (e.g., cAMP) Effector->Second_messenger Cellular_response Cellular Response Second_messenger->Cellular_response Antipsychotic Antipsychotic (e.g., Ziprasidone) Antipsychotic->D2_receptor Blocks

Caption: Antipsychotic action at the dopamine D₂ receptor.

References

A Comparative Analysis of Ziprasidone and its Metabolites: An In Vivo Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo profile of the atypical antipsychotic ziprasidone (B1663615) and its major metabolites. While direct head-to-head in vivo efficacy studies are not prevalent in published literature, this document synthesizes available data on the metabolic pathways and pharmacological activity of ziprasidone and its primary metabolic products. This information is crucial for understanding the overall clinical effect of ziprasidone, as the contribution of its metabolites to its therapeutic action is a key consideration in drug development and clinical pharmacology.

Executive Summary

Ziprasidone is extensively metabolized in the liver, with less than 5% of the drug excreted unchanged.[1] The primary metabolic routes involve N-dealkylation, sulfur oxidation, and reductive cleavage of the benzisothiazole moiety.[2] The major circulating metabolites are ziprasidone sulfoxide (B87167), ziprasidone sulfone, and S-methyl-dihydroziprasidone.[3][4] Crucially, available data indicate that the major metabolites, ziprasidone sulfoxide and sulfone, possess low affinity for dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, the primary targets for the antipsychotic action of ziprasidone.[2] Consequently, these metabolites are considered unlikely to contribute significantly to the in vivo antipsychotic efficacy of the parent drug.[2] The therapeutic activity of ziprasidone is therefore primarily attributed to the parent compound.[3]

Comparative Pharmacological Data

The following table summarizes the available information on the primary pharmacological targets of ziprasidone and the known activity of its major metabolites.

CompoundPrimary Mechanism of ActionKey Receptor AffinitiesContribution to In Vivo Efficacy
Ziprasidone Dopamine D2 and Serotonin 5-HT2A receptor antagonist[5]High affinity for D2, 5-HT2A, 5-HT2C, 5-HT1A, 5-HT1D, and α1-adrenergic receptors. Moderate affinity for histamine (B1213489) H1 receptors.[6]Primary contributor to antipsychotic effects.[3]
Ziprasidone Sulfoxide Not well-characterizedLow affinity for 5-HT2 and D2 receptors.[2]Unlikely to contribute to antipsychotic effects.[2]
Ziprasidone Sulfone Not well-characterizedLow affinity for 5-HT2 and D2 receptors.[2]Unlikely to contribute to antipsychotic effects.[2]
S-methyl-dihydroziprasidone Not well-characterizedData on specific receptor affinities are limited in the provided search results.Considered a major metabolite, but its direct contribution to efficacy is not established.[3]

Experimental Protocols: Metabolic Pathways of Ziprasidone

The metabolism of ziprasidone is complex and proceeds via several enzymatic pathways, primarily occurring in the liver.[7] The major routes of metabolism are:

  • Sulfur Oxidation: Ziprasidone undergoes oxidation at the sulfur atom of the benzisothiazole ring to form ziprasidone sulfoxide and ziprasidone sulfone.[2] This is a significant pathway in the formation of major circulating metabolites.

  • Reductive Cleavage: The benzisothiazole moiety of ziprasidone can undergo reductive cleavage.[8] This pathway, mediated by aldehyde oxidase, leads to the formation of S-methyl-dihydroziprasidone after a subsequent methylation step.[1][9]

  • N-Dealkylation: The ethyl side chain attached to the piperazine (B1678402) nitrogen can be removed through N-dealkylation.[2]

  • Hydration and Dearylation: Minor pathways include hydration of the C=N bond and subsequent N-dearylation of the benzisothiazole ring.[2]

The enzymes primarily responsible for ziprasidone metabolism are aldehyde oxidase and, to a lesser extent, the cytochrome P450 enzyme CYP3A4.[9]

Visualizing the Metabolic Fate of Ziprasidone

The following diagrams illustrate the primary metabolic pathways of ziprasidone and the experimental workflow for assessing in vivo efficacy.

Ziprasidone_Metabolism cluster_parent Parent Drug cluster_metabolites Major Metabolites Ziprasidone Ziprasidone Sulfoxide Ziprasidone Sulfoxide Ziprasidone->Sulfoxide Oxidation (CYP3A4) SMD S-methyl-dihydroziprasidone Ziprasidone->SMD Reductive Cleavage (Aldehyde Oxidase) Sulfone Ziprasidone Sulfone Sulfoxide->Sulfone Oxidation

Primary metabolic pathways of ziprasidone.

InVivo_Efficacy_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis AnimalModel Animal Model of Psychosis (e.g., PCP-induced hyperactivity) Groups Treatment Groups: - Vehicle - Ziprasidone - Metabolite AnimalModel->Groups Dosing Drug Administration (e.g., oral, intraperitoneal) Groups->Dosing Behavioral Behavioral Assessment (e.g., locomotor activity, prepulse inhibition) Dosing->Behavioral PK Pharmacokinetic Analysis (Blood/Brain Concentrations) Behavioral->PK Stats Statistical Comparison of Behavioral Endpoints Behavioral->Stats Efficacy Determination of Comparative Efficacy PK->Efficacy Stats->Efficacy

Generalized workflow for an in vivo efficacy study.

References

A Comparative Guide to the Quantification of Hydroxy Ziprasidone: An Inter-Laboratory Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The information presented herein is intended to guide researchers in the selection and validation of analytical methods for therapeutic drug monitoring (TDM), pharmacokinetic studies, and other research applications involving hydroxy ziprasidone (B1663615).

Comparative Analysis of LC-MS/MS Method Performance

The following table summarizes the performance characteristics of various validated LC-MS/MS methods for the quantification of ziprasidone and, as a proxy for hydroxy ziprasidone, the active metabolite 9-hydroxyrisperidone. This comparative data is extracted from studies involving the simultaneous analysis of multiple antipsychotic drugs and their metabolites in biological matrices.

ParameterMethod A (Rat Plasma)Method B (Human Plasma)Method C (Rat Brain Tissue)
Analyte Ziprasidone & 9-HydroxyrisperidoneZiprasidoneZiprasidone & 9-Hydroxyrisperidone
Linear Range 0.1 - 100 ng/mL[1]0.25 - 500 ng/mL0.416 - 833.3 ng/g[2]
LLOQ 0.1 ng/mL[1]0.25 ng/mL0.416 ng/g[2]
Intra-day Precision (%CV) < 8.05%[1]< 12%< 8.13%
Inter-day Precision (%CV) < 8.05%< 12%< 8.13%
Accuracy Better than 8.05%Within ±12%Better than 8.13%
Recovery > 77%82%> 81%
Internal Standard MidazolamINS-RSPMidazolam

Experimental Protocols: A Synthesized Approach

The following represents a generalized experimental protocol for the quantification of this compound in a biological matrix (e.g., plasma) using LC-MS/MS, based on common practices identified in the literature.

Sample Preparation (Liquid-Liquid Extraction)
  • To 200 µL of plasma sample, add 25 µL of the internal standard working solution (e.g., a deuterated analog of the analyte or a structurally similar compound).

  • Add 0.4 mL of a buffering agent (e.g., 0.5 M Na₂HPO₄, pH 10.69) and vortex briefly.

  • Add 3 mL of an organic extraction solvent (e.g., a mixture of isopropyl ether or 20% methylene (B1212753) dichloride in pentane).

  • Vortex for an extended period (e.g., 10 minutes) to ensure thorough mixing and extraction.

  • Centrifuge at high speed (e.g., 2000 x g for 10 minutes) to separate the organic and aqueous layers.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen or in a vacuum centrifuge.

  • Reconstitute the dried residue in 100 µL of the mobile phase, vortex, and centrifuge prior to injection into the LC-MS/MS system.

LC-MS/MS Conditions
  • Chromatographic Column: A C18 or C8 reversed-phase column is typically used (e.g., Waters Atlantis™ dC18, 30 mm × 2.1 mm, 3 µm).

  • Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 5 mM ammonium (B1175870) formate) is common. The pH is often adjusted to optimize peak shape and separation.

  • Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

  • Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is generally employed.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.

Visualizing Method Comparison and Validation

The following diagrams illustrate the conceptual workflows for inter-laboratory comparison and bioanalytical method validation.

Inter_Laboratory_Comparison_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis & Reporting A Define Study Objectives & Analytes B Select Participating Laboratories A->B C Develop Standardized Protocol & Materials B->C D Distribute Protocol, Samples & Standards C->D E Laboratories Perform Analysis D->E F Data Collection & Reporting E->F G Statistical Analysis of Results F->G H Identify Sources of Variability G->H I Publish Comparison Guide H->I

Inter-laboratory comparison workflow.

Bioanalytical_Method_Validation cluster_core_parameters Core Validation Parameters cluster_additional_tests Additional Essential Tests Specificity Specificity & Selectivity Validation Validated Bioanalytical Method Specificity->Validation Linearity Linearity & Range Linearity->Validation Accuracy Accuracy Accuracy->Validation Precision Precision (Intra- & Inter-day) Precision->Validation LLOQ Lower Limit of Quantification (LLOQ) LLOQ->Validation Recovery Extraction Recovery Recovery->Validation Matrix Matrix Effects Matrix->Validation Stability Stability (Freeze-thaw, bench-top, etc.) Stability->Validation

Key aspects of bioanalytical method validation.

References

Unraveling the Metabolic Fate of Ziprasidone: A Guide to Stable Isotope-Labeling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic pathway of a drug is paramount for assessing its efficacy, safety, and potential for drug-drug interactions. This guide provides a comprehensive comparison of the methodologies and findings from key studies that have utilized stable isotope-labeled compounds to elucidate the metabolic fate of the atypical antipsychotic, ziprasidone (B1663615).

Ziprasidone undergoes extensive metabolism in humans, with less than 5% of the administered dose being excreted as the unchanged drug.[1][2] The primary metabolic routes have been identified through in vivo studies employing radiolabeled ziprasidone, offering a definitive look into its biotransformation.

Key Metabolic Pathways and Contributing Enzymes

The metabolism of ziprasidone is primarily governed by two key enzyme systems: aldehyde oxidase and cytochrome P450 3A4 (CYP3A4).[1][2] Aldehyde oxidase is responsible for the major, reductive pathway, accounting for approximately two-thirds of ziprasidone's metabolism.[2] CYP3A4 mediates the remaining oxidative pathways.

The four principal metabolic routes identified are:

  • Reductive cleavage of the benzisothiazole moiety: This is the predominant pathway, catalyzed by aldehyde oxidase.

  • N-dealkylation of the ethyl side chain on the piperazinyl nitrogen.

  • Sulfur oxidation: This leads to the formation of sulfoxide (B87167) and sulfone metabolites.

  • Hydration of the C=N bond and subsequent N-dearylation of the benzisothiazole moiety.

These pathways result in the formation of several metabolites, with ziprasidone sulfoxide and sulfone being the major metabolites found in human serum.

Quantitative Analysis of Ziprasidone Metabolism

The use of stable isotope-labeled ziprasidone, particularly with ¹⁴C and ³H, has enabled precise quantification of the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

ParameterValueReference
Dose Administered Single 20 mg oral dose of a ¹⁴C- and ³H-labeled mixture
Total Radioactivity Recovery (11 days) ~86.6%
    - In Feces66.3 ± 4.8%
    - In Urine20.3 ± 1.0%
Unchanged Ziprasidone in Excreta < 5% of the administered dose
Circulating Unchanged Ziprasidone ~46% of total circulating radioactivity (based on AUC)
Enzymatic Contribution to Metabolism
    - Aldehyde Oxidase (Reductive Pathway)~ 66.7% (two-thirds)
    - CYP3A4 (Oxidative Pathways)~ 33.3% (less than one-third)

Experimental Protocols

The definitive study confirming the metabolic pathway of ziprasidone in humans involved the administration of dual-labeled (¹⁴C and ³H) ziprasidone to healthy male volunteers. Below is a detailed summary of the experimental protocol.

Human Metabolism Study with Radiolabeled Ziprasidone
  • Subjects: Healthy male volunteers.

  • Investigational Drug: A single 20 mg oral dose of a mixture of ¹⁴C- and ³H-labeled ziprasidone.

  • Sample Collection: Blood, urine, and feces were collected at various time intervals over 11 days.

  • Sample Analysis:

    • Total Radioactivity Measurement: Scintillation counting was used to determine the total radioactivity in blood, urine, and feces.

    • Metabolite Profiling and Identification:

      • Samples were prepared and analyzed using ion-spray liquid chromatography/mass spectrometry (LC/MS) and tandem mass spectrometry (LC/MS/MS).

      • Simultaneous monitoring of radioactivity was performed to track the labeled metabolites.

      • The structures of the major metabolites were confirmed by comparing their chromatographic and spectroscopic properties to those of synthetic standards.

In Vitro Analysis of Ziprasidone Metabolites using LC-MS/MS

The following protocol is a representative example for the quantitative analysis of ziprasidone and its metabolites in biological matrices, based on common methodologies described in the literature.

  • Sample Preparation (Human Plasma):

    • Aliquots of human plasma are mixed with an internal standard (e.g., a deuterated analog of ziprasidone).

    • Proteins are precipitated by adding a solvent like acetonitrile (B52724).

    • The samples are centrifuged, and the supernatant is collected and evaporated to dryness.

    • The residue is reconstituted in a mobile phase-compatible solvent for injection into the LC-MS/MS system.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: A constant flow rate is maintained.

  • Mass Spectrometry (MS) Conditions:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for ziprasidone and each metabolite.

Visualizing the Metabolic Landscape

The following diagrams illustrate the metabolic pathways of ziprasidone and the experimental workflow for its analysis.

Ziprasidone_Metabolism cluster_cyp3a4 CYP3A4 Mediated Oxidation cluster_ao Aldehyde Oxidase Mediated Reduction cluster_other Other Pathways Ziprasidone_Sulfoxide Ziprasidone Sulfoxide Ziprasidone_Sulfone Ziprasidone Sulfone Ziprasidone_Sulfoxide->Ziprasidone_Sulfone Oxidation BITP Benzisothiazole-3-yl-piperazine (BITP) S_methyl_dihydroziprasidone S-methyl-dihydroziprasidone S_methyl_dihydroziprasidone_sulfoxide S-methyl-dihydroziprasidone sulfoxide S_methyl_dihydroziprasidone->S_methyl_dihydroziprasidone_sulfoxide Sulfoxidation Oxindole_acetic_acid Oxindole-acetic acid OAA_glucuronide Oxindole-acetic acid glucuronide Oxindole_acetic_acid->OAA_glucuronide Glucuronidation Ziprasidone Ziprasidone Ziprasidone->Ziprasidone_Sulfoxide Sulfoxidation (CYP3A4) Ziprasidone->BITP N-dealkylation (CYP3A4) Ziprasidone->S_methyl_dihydroziprasidone Reductive Cleavage (Aldehyde Oxidase) Ziprasidone->Oxindole_acetic_acid Hydration & N-dearylation

Metabolic Pathways of Ziprasidone

Experimental_Workflow cluster_study_design Study Design & Dosing cluster_sampling Sample Collection cluster_analysis Sample Analysis cluster_data Data Interpretation Subject_Recruitment Recruit Healthy Volunteers Dosing Administer Single Oral Dose of Isotope-Labeled Ziprasidone Subject_Recruitment->Dosing Blood_Collection Collect Blood Samples (Time-course) Dosing->Blood_Collection Urine_Feces_Collection Collect Urine & Feces (Over 11 days) Dosing->Urine_Feces_Collection Radioactivity_Measurement Measure Total Radioactivity (Scintillation Counting) Blood_Collection->Radioactivity_Measurement Sample_Prep Sample Preparation (e.g., Protein Precipitation) Blood_Collection->Sample_Prep Urine_Feces_Collection->Radioactivity_Measurement Urine_Feces_Collection->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis (Metabolite Profiling & ID) Sample_Prep->LC_MS_Analysis Data_Processing Data Processing & Quantification LC_MS_Analysis->Data_Processing Pathway_Elucidation Elucidate Metabolic Pathways Data_Processing->Pathway_Elucidation

Experimental Workflow for Ziprasidone Metabolism Study

Conclusion

The use of stable isotope-labeled compounds, particularly in human in vivo studies, has been instrumental in definitively confirming the metabolic pathways of ziprasidone. These studies have provided robust quantitative data on the excretion and the relative importance of the different metabolic routes. The primary clearance mechanisms are through extensive metabolism by aldehyde oxidase and CYP3A4, with only a minor fraction of the drug excreted unchanged. This detailed understanding of ziprasidone's metabolism is crucial for predicting potential drug interactions and for the safe and effective use of this antipsychotic medication.

References

A Comparative Analysis of the Side Effect Profiles of Ziprasidone and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the side effect profile of the atypical antipsychotic ziprasidone (B1663615). A direct comparison with a specific "hydroxy ziprasidone" metabolite is not feasible as current scientific literature does not identify a major, pharmacologically active hydroxylated metabolite of ziprasidone by this name. Therefore, this document will focus on the well-documented side effect profile of the parent drug, ziprasidone, and contrast this with the limited available data on the pharmacological activity and toxicological profile of its principal metabolites.

Ziprasidone undergoes extensive metabolism in the body, with less than 5% of the drug excreted unchanged.[1][2][3] The primary metabolic pathways are reduction via aldehyde oxidase and oxidation via cytochrome P450 3A4 (CYP3A4).[1][3] This process leads to the formation of several metabolites, the most significant of which are ziprasidone sulfoxide (B87167), ziprasidone sulfone, and S-methyl-dihydroziprasidone.[2]

Side Effect Profile of Ziprasidone

The side effect profile of ziprasidone has been extensively studied in numerous clinical trials. The most commonly reported adverse effects include somnolence, extrapyramidal symptoms (EPS), dizziness, and nausea.[1] A meta-analysis of 19 randomized, placebo-controlled trials identified somnolence as the adverse event with the highest risk directly attributable to the drug.

One of the most significant concerns with ziprasidone is its potential to prolong the QTc interval, which can increase the risk of a serious heart rhythm abnormality known as torsades de pointes.[4][5] This risk is dose-related.[6] Metabolic side effects, such as weight gain, hyperglycemia, and dyslipidemia, are generally considered to be less pronounced with ziprasidone compared to some other atypical antipsychotics.[7]

Quantitative Data on Ziprasidone Side Effects

The following table summarizes the incidence of common adverse events associated with oral ziprasidone treatment in adults from pooled data of short-term, placebo-controlled studies in schizophrenia and bipolar mania.

Adverse EventZiprasidone (%)Placebo (%)
Somnolence217
Extrapyramidal Symptoms135
Headache1312
Insomnia1113
Dizziness106
Nausea107
Respiratory Disorders105
Asthenia63
Vomiting52
Dyspepsia53

Data compiled from a meta-analysis of 19 randomized, placebo-controlled trials.[8]

Pharmacological and Toxicological Profile of Ziprasidone Metabolites

Direct clinical data on the side effect profiles of ziprasidone's metabolites in humans is scarce. However, preclinical and in vitro studies provide some insight into their potential activity.

Ziprasidone Sulfoxide and Ziprasidone Sulfone: These are major metabolites found in human serum. Studies have shown that these metabolites have a low affinity for dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, which are the primary targets for ziprasidone's antipsychotic activity. This suggests that they are unlikely to contribute significantly to either the therapeutic effects or the common side effects associated with the parent drug.

S-methyl-dihydroziprasidone: This metabolite is formed through a reduction and subsequent methylation process.[2] Information on its specific pharmacological and toxicological profile is limited in the publicly available literature.

In Vitro Toxicology Studies: An in vitro study on human peripheral blood lymphocytes suggested that both ziprasidone and its metabolites (in the presence of a metabolic activator) have the potential to be cytotoxic and genotoxic.[6] This finding indicates that the metabolites may possess their own toxicological properties, although the clinical significance of these in vitro results is not yet established.

Experimental Protocols

Assessment of Side Effects in Clinical Trials

The data presented for ziprasidone's side effect profile is derived from randomized, placebo-controlled clinical trials. The general methodology for assessing adverse events in such trials is as follows:

  • Patient Population: A well-defined group of patients diagnosed with the target disorder (e.g., schizophrenia, bipolar disorder) are recruited.

  • Randomization and Blinding: Participants are randomly assigned to receive either ziprasidone or a placebo in a double-blind fashion, meaning neither the patients nor the investigators know who is receiving the active drug.

  • Standardized Rating Scales: The incidence and severity of side effects are systematically assessed at baseline and regular intervals throughout the trial using standardized rating scales. These may include:

    • Abnormal Involuntary Movement Scale (AIMS): To assess for tardive dyskinesia.

    • Simpson-Angus Scale (SAS): To evaluate for parkinsonian symptoms.

    • Barnes Akathisia Rating Scale (BARS): To measure drug-induced restlessness.[9]

  • Spontaneous Reporting: Patients are also encouraged to spontaneously report any adverse experiences they have during the trial.

  • Physical and Laboratory Examinations: Vital signs, weight, electrocardiograms (ECGs), and laboratory tests (e.g., blood glucose, lipids, complete blood count) are monitored to detect physiological changes.[5][9]

  • Data Analysis: The incidence of each adverse event is compared between the ziprasidone and placebo groups to determine which effects are likely attributable to the drug.

Visualizations

Ziprasidone Metabolic Pathway

Ziprasidone_Metabolism Ziprasidone Ziprasidone Aldehyde_Oxidase Aldehyde Oxidase (Reduction) Ziprasidone->Aldehyde_Oxidase ~67% CYP3A4 CYP3A4 (Oxidation) Ziprasidone->CYP3A4 ~33% SMDZ S-methyl-dihydroziprasidone Aldehyde_Oxidase->SMDZ Sulfoxide Ziprasidone Sulfoxide CYP3A4->Sulfoxide Sulfone Ziprasidone Sulfone Sulfoxide->Sulfone Further Oxidation

Caption: Simplified metabolic pathway of ziprasidone.

Experimental Workflow for Side Effect Assessment

Side_Effect_Assessment_Workflow Start Patient Recruitment (Informed Consent) Baseline Baseline Assessment (Rating Scales, ECG, Labs) Start->Baseline Randomization Randomization (Ziprasidone or Placebo) Baseline->Randomization Treatment Treatment Period Randomization->Treatment Monitoring Ongoing Monitoring (Adverse Event Reporting, Rating Scales) Treatment->Monitoring Endpoint End-of-Study Assessment Monitoring->Endpoint Analysis Data Analysis (Comparison of Incidence) Endpoint->Analysis

Caption: Workflow for assessing side effects in a clinical trial.

Conclusion

The side effect profile of ziprasidone is well-characterized, with the most common adverse events being somnolence and extrapyramidal symptoms. A notable concern is the risk of QTc prolongation. In contrast, there is a significant lack of clinical data regarding the specific side effect profiles of its major metabolites. Preclinical data suggest that the sulfoxide and sulfone metabolites are unlikely to share the same pharmacological activity as the parent drug due to their low affinity for key receptors. However, in vitro studies indicate a potential for cytotoxicity and genotoxicity of the metabolites, warranting further investigation. For drug development professionals, this highlights the importance of not only characterizing the pharmacology of the parent compound but also thoroughly investigating the potential for active or toxic metabolites. Researchers are encouraged to pursue further studies to elucidate the clinical relevance of the in vitro toxicological findings for ziprasidone's metabolites.

References

S-Methyl-Dihydroziprasidone (SMDZ): A Potential Biomarker for Ziprasidone Therapeutic Drug Monitoring?

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The therapeutic drug monitoring (TDM) of the atypical antipsychotic ziprasidone (B1663615) has traditionally focused on the parent drug concentration. However, the role of its major metabolite, S-methyl-dihydroziprasidone (SMDZ), has been a subject of investigation for its potential as an additional biomarker to optimize treatment. This guide provides a comparative analysis of ziprasidone and SMDZ monitoring, summarizing available quantitative data, detailing experimental protocols, and exploring the rationale for including SMDZ in TDM.

While the user's initial query mentioned "hydroxy ziprasidone," extensive literature review reveals this to be a minor impurity rather than a significant, pharmacologically relevant metabolite for TDM. The focus of this guide is therefore on the well-documented and quantitatively significant metabolite, SMDZ.

Executive Summary

Therapeutic drug monitoring for ziprasidone is complicated by significant interindividual variability in its pharmacokinetics. The measurement of its major metabolite, S-methyl-dihydroziprasidone (SMDZ), has been proposed as a method to improve the correlation between administered dose and clinical response. This guide presents the available evidence comparing the utility of monitoring ziprasidone alone versus in combination with SMDZ. While data on the specific pharmacological activity of SMDZ remains limited, existing clinical studies provide valuable insights into its formation and disposition, laying the groundwork for its potential validation as a TDM biomarker.

Quantitative Data Summary

The following table summarizes key pharmacokinetic parameters and concentration data for ziprasidone and SMDZ from a clinical study involving patients undergoing routine TDM.

ParameterZiprasidone (ZIP)S-Methyl-Dihydroziprasidone (SMDZ)SMDZ:ZIP RatioReference
Median Serum Concentration (nmol/L) 125 (82-188)--[1]
Median Dose-Normalized Concentration (nmol/L/mg/day) 1.13 (0.74-1.77)0.62 (0.45-0.86)0.57 (0.42-0.79)[1]
Interindividual Variability (CV%) 625657[1]

Data presented as median (25th-75th percentile) from a study by Cherma et al. (2008)[1].

Comparative Analysis

Rationale for Monitoring SMDZ

The primary rationale for including SMDZ in TDM is its status as a major circulating metabolite of ziprasidone[2]. In instances where the parent drug concentration does not correlate well with clinical outcomes, monitoring a major metabolite could provide a more complete picture of the drug's disposition and potentially its overall pharmacological effect. The significant interindividual variability in the SMDZ:ZIP ratio suggests that the rate of metabolism varies among patients, which could contribute to the observed differences in clinical response and side effects.

Current Evidence and Limitations

To date, a definitive correlation between SMDZ concentrations, or the SMDZ:ZIP ratio, and clinical efficacy or adverse effects has not been firmly established in large-scale clinical trials. One study found that the SMDZ:ZIP ratio decreased with increasing serum concentrations of ziprasidone, indicating a potential saturation of the metabolic pathway at higher doses. However, the direct clinical implications of this finding require further investigation.

A significant knowledge gap remains concerning the pharmacological activity of SMDZ. While ziprasidone's therapeutic effects are attributed to its antagonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, the receptor binding profile and potency of SMDZ have not been extensively reported in publicly available literature. Without this information, the contribution of SMDZ to the overall therapeutic and adverse effects of ziprasidone treatment remains speculative.

Experimental Protocols

The simultaneous quantification of ziprasidone and its metabolites is crucial for research into the utility of SMDZ as a biomarker. High-performance liquid chromatography (HPLC) with ultraviolet (UV) or mass spectrometric (MS) detection are the most common analytical methods.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for routine clinical TDM due to its robustness and accessibility.

Sample Preparation:

  • To 1 mL of serum or plasma, add an internal standard (e.g., a structurally related compound not co-administered with ziprasidone).

  • Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., a mixture of hexane (B92381) and isoamyl alcohol).

  • Vortex and centrifuge the sample to separate the organic and aqueous layers.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the HPLC system.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (pH adjusted).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at a wavelength of 254 nm.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and specificity, making it ideal for research applications and the analysis of low-concentration samples.

Sample Preparation:

  • Protein precipitation is a common and rapid sample preparation technique. To a small volume of plasma (e.g., 100 µL), add a threefold volume of acetonitrile containing an internal standard.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Inject a portion of the supernatant directly into the LC-MS/MS system.

LC-MS/MS Conditions:

  • Chromatography: A rapid separation can be achieved using a C18 or similar reversed-phase column with a gradient elution of acetonitrile and water, both containing a small amount of formic acid or ammonium (B1175870) formate.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for ziprasidone and SMDZ are monitored for quantification.

Visualizations

Ziprasidone_Metabolism Ziprasidone Ziprasidone SMDZ S-Methyl-Dihydroziprasidone (SMDZ) Ziprasidone->SMDZ  Reductive Cleavage & Methylation Sulfoxide Ziprasidone Sulfoxide Ziprasidone->Sulfoxide Oxidation (CYP3A4) Sulfone Ziprasidone Sulfone Ziprasidone->Sulfone Oxidation (CYP3A4) Excretion Excretion SMDZ->Excretion Sulfoxide->Excretion Sulfone->Excretion

Figure 1. Simplified metabolic pathway of ziprasidone.

TDM_Workflow cluster_0 Sample Collection & Processing cluster_1 Analytical Measurement cluster_2 Data Interpretation & Dose Adjustment PatientSample Patient Blood Sample SerumPlasma Serum/Plasma Separation PatientSample->SerumPlasma Extraction Sample Extraction SerumPlasma->Extraction Analysis HPLC or LC-MS/MS Analysis Extraction->Analysis Quantification Quantification of Ziprasidone & SMDZ Analysis->Quantification Interpretation Clinical Interpretation Quantification->Interpretation DoseAdjustment Dose Adjustment Interpretation->DoseAdjustment

References

A Comparative Guide to the Transcriptomic Effects of Ziprasidone and Hydroxy Ziprasidone on Neuronal Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the transcriptomic effects of the atypical antipsychotic ziprasidone (B1663615) and its primary active metabolite, hydroxy ziprasidone, on neuronal cells. Due to a scarcity of publicly available direct comparative transcriptomic studies, this document synthesizes findings from research on ziprasidone's impact on gene expression in neuronal cells and outlines the current knowledge regarding its metabolism. The objective is to offer a valuable resource for researchers investigating the molecular mechanisms of ziprasidone and for professionals involved in the development of neuropsychiatric therapeutics.

Introduction to Ziprasidone and its Metabolism

Ziprasidone is a second-generation antipsychotic medication approved for the treatment of schizophrenia and bipolar disorder.[1][2] Its therapeutic action is primarily attributed to its high affinity for dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[1][3] Ziprasidone also interacts with other serotonin receptors (5-HT1A, 5-HT2C, 5-HT1D) and has a moderate affinity for serotonin and norepinephrine (B1679862) reuptake transporters, which may contribute to its antidepressant and anxiolytic effects.[4]

Ziprasidone is extensively metabolized in the liver, with less than 5% of the drug excreted unchanged.[5] The primary metabolic pathways involve glutathione (B108866) and aldehyde oxidase, with a minor contribution from CYP1A2 and CYP3A4.[1] This process yields several metabolites, including benzisothiazole sulfoxide (B87167) and benzisothiazole sulfone, which are considered active.[1] For the purpose of this guide, "this compound" will refer to the active metabolites of ziprasidone.

Comparative Transcriptomic Analysis: Current Landscape

A direct comparative transcriptomic analysis of neuronal cells treated with ziprasidone versus this compound has not been extensively reported in publicly available literature. The majority of research has focused on the parent drug, ziprasidone. Therefore, this guide will present the known transcriptomic effects of ziprasidone and highlight the knowledge gap regarding the specific effects of its metabolites.

Ziprasidone's Impact on Neuronal Gene Expression

Several studies have investigated the effects of ziprasidone on gene expression in neuronal cells, revealing its influence on neurogenesis, circadian rhythm, and cellular stress responses.

Neurogenesis-Related Gene Expression

Ziprasidone has been shown to promote neurogenesis in adult neural stem cells. This effect is thought to be mediated, at least in part, by its affinity for the 5-HT1A receptor.[6][7]

Gene/ProteinCell TypeTreatmentEffectReference
Beta-III-tubulinAdult murine hippocampal neural stem cellsZiprasidoneSignificantly increased number of positive neurons[6]
BDNF (mRNA)Rat hippocampus and neocortexZiprasidone (2.5mg/kg)Attenuated stress-induced decrease[8]
Circadian Clock Gene Expression

Ziprasidone can influence the expression of core clock genes in the hippocampus, which may be relevant to its therapeutic effects on psychiatric diseases associated with circadian disruptions.[9]

GeneBrain RegionTreatmentEffectReference
Per1 (mRNA)Mouse hippocampusZiprasidoneSignificantly increased[9]
Per2 (mRNA)Mouse hippocampusZiprasidoneSignificantly increased[9]
Bmal1 (mRNA)Mouse hippocampusZiprasidoneSignificantly increased[9]
Antioxidant and Stress Response Gene Expression

In PC12 cells, a model for neuronal cells, ziprasidone has demonstrated neuroprotective effects by activating the Nrf2 pathway and upregulating the expression of antioxidant enzymes.[10]

GeneCell TypeTreatment (Ziprasidone)Effect on mRNA ExpressionReference
NQO-1PC12 cells1 µMSignificantly enhanced[10]
HO-1PC12 cellsNot specifiedNo significant change[10]
CATPC12 cellsNot specifiedNo significant change[10]

This compound: A Research Frontier

Currently, there is a significant lack of publicly available data on the specific pharmacological and transcriptomic effects of this compound on neuronal cells. While it is known to be an active metabolite, its precise contribution to the overall therapeutic profile and its distinct effects on gene expression remain to be elucidated. Future research employing transcriptomic approaches on neuronal cells treated with isolated this compound is crucial to fully understand the molecular mechanisms of ziprasidone's action.

Experimental Protocols

The following sections detail representative protocols for conducting a comparative transcriptomic study of ziprasidone and this compound on neuronal cells. These are synthesized from established methodologies for neuronal cell culture and RNA sequencing.[11][12][13]

Neuronal Cell Culture and Treatment

A human pluripotent stem cell-derived neuronal culture is a suitable in vitro model.

  • Cell Culture: Differentiate human pluripotent stem cells into mature neurons.

  • Treatment: Treat mature neuronal cultures with either ziprasidone or this compound at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

RNA Extraction and Library Preparation
  • Cell Lysis and RNA Isolation: Dissociate the neuronal cultures to single cells and lyse the cells to release RNA. Purify the RNA using a suitable kit.

  • Library Preparation: Prepare RNA sequencing libraries from the isolated RNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit).

High-Throughput Sequencing and Data Analysis
  • Sequencing: Perform paired-end sequencing of the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Alignment: Align the reads to the human reference genome.

    • Quantification: Count the number of reads mapping to each gene.

    • Differential Expression Analysis: Identify differentially expressed genes between the treatment and control groups using statistical software (e.g., DESeq2, edgeR).

    • Pathway and Functional Analysis: Perform gene ontology and pathway enrichment analysis on the differentially expressed genes to identify affected biological processes and signaling pathways.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_rna RNA Processing cluster_seq Sequencing & Analysis A Neuronal Cell Culture B Treatment with Ziprasidone A->B C Treatment with this compound A->C D Vehicle Control A->D E RNA Extraction B->E C->E D->E F RNA-Seq Library Preparation E->F G High-Throughput Sequencing F->G H Data Analysis G->H Ziprasidone_Pathway cluster_metabolism Metabolism cluster_action Neuronal Action Ziprasidone Ziprasidone Metabolites This compound (and other metabolites) Ziprasidone->Metabolites Aldehyde Oxidase, CYP3A4/1A2 Receptors D2, 5-HT2A, 5-HT1A Receptors Ziprasidone->Receptors Metabolites->Receptors Potential Interaction GeneExpression Altered Gene Expression (Neurogenesis, Clock Genes, etc.) Receptors->GeneExpression NeuronalActivity Modulated Neuronal Activity GeneExpression->NeuronalActivity

References

A Comparative Analysis of the Metabolic Effects of Ziprasidone and Other Atypical Antipsychotics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the metabolic side effects associated with ziprasidone (B1663615) and other commonly prescribed atypical antipsychotics (AAPs). The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data to inform clinical research and development strategies. Atypical antipsychotics are a cornerstone in the management of various psychiatric disorders, but their utility can be hampered by adverse metabolic effects, including weight gain, dyslipidemia, and glucose dysregulation.[1][2] This comparison highlights the relatively favorable metabolic profile of ziprasidone.

Metabolic Effects: A Quantitative Comparison

Clinical evidence from numerous studies and meta-analyses indicates significant variability in the metabolic side effects among different atypical antipsychotics.[3][4] Olanzapine (B1677200) and clozapine (B1669256) are consistently associated with the highest risk for metabolic disturbances, while ziprasidone, aripiprazole (B633), and lurasidone (B1662784) are considered to have a lower risk.[3] Risperidone (B510) and quetiapine (B1663577) typically fall into an intermediate-risk category.

The following tables summarize the quantitative data on key metabolic parameters from comparative studies.

Table 1: Change in Body Weight (kg) After 10 Weeks of Treatment

AntipsychoticMean Weight Change (kg)
Olanzapine+4.45
Clozapine+4.15
QuetiapineIntermediate Gain
RisperidoneIntermediate Gain
Ziprasidone Minimal/No Gain

Data sourced from a meta-analysis of antipsychotic-induced weight gain. Note: Specific mean values for quetiapine and risperidone were not provided in the source but were categorized as intermediate between olanzapine/clozapine and ziprasidone. A 6-week study comparing ziprasidone and olanzapine in first-episode schizophrenia patients found a mean weight gain of 4.22 kg for olanzapine, whereas the ziprasidone group experienced a mean weight loss of 0.84 kg.

Table 2: Comparative Effects on Lipid Profile

ComparisonMean Difference in Cholesterol (mg/dL)Finding
Ziprasidone vs. Olanzapine-Olanzapine is associated with a greater increase in total cholesterol and triglycerides. Ziprasidone treatment has been associated with favorable effects on total cholesterol, LDL, and HDL.
Ziprasidone vs. Risperidone8.58Risperidone produced a significantly greater increase in cholesterol compared to ziprasidone.
Ziprasidone vs. Quetiapine-Quetiapine is associated with a greater increase in cholesterol than ziprasidone.

Data from a meta-analysis of head-to-head comparisons.

Table 3: Comparative Effects on Glucose Metabolism

ComparisonFinding
Ziprasidone vs. OlanzapineOlanzapine produced a greater increase in glucose levels. In one study, olanzapine was associated with significant adverse effects on HbA1c, which were not observed with ziprasidone.
Ziprasidone vs. OthersZiprasidone is considered to have a minimal risk of elevating blood glucose levels, similar to aripiprazole and lurasidone.

Experimental Protocols

The data presented above are derived from various clinical trials and meta-analyses. The methodologies employed in these studies are crucial for interpreting the findings. Below are representative protocols for assessing metabolic changes in patients treated with atypical antipsychotics.

Protocol: Prospective, Randomized, Double-Blind Clinical Trial

A typical large-scale clinical trial, such as the Clinical Antipsychotic Trials of Intervention Effectiveness (CATIE) study, involves the following procedures for monitoring metabolic effects:

  • Baseline Assessment: Before initiating treatment, a comprehensive baseline assessment is conducted. This includes:

    • Anthropometric Measurements: Height, weight (to calculate Body Mass Index - BMI), and waist circumference.

    • Fasting Blood Samples: To measure fasting plasma glucose, insulin, and a complete lipid profile (total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides).

    • Blood Pressure: Seated blood pressure measurements.

    • Medical History: A thorough personal and family history of metabolic disorders, including diabetes, hypertension, and cardiovascular disease.

  • Randomization: Patients are randomly assigned to receive one of the atypical antipsychotics being studied (e.g., ziprasidone, olanzapine, risperidone, quetiapine). The double-blind design ensures that neither the patients nor the investigators know which treatment is being administered.

  • Follow-up Assessments: Patients are monitored at regular intervals (e.g., 2, 4, 8, and 12 weeks, and then periodically for long-term studies). At each follow-up visit, the baseline assessments are repeated to track changes in metabolic parameters over time.

  • Data Analysis: Statistical analyses are performed to compare the changes from baseline in metabolic parameters among the different treatment groups. This can include calculating the mean change, the proportion of patients who experience clinically significant weight gain (often defined as ≥7% increase from baseline weight), and the incidence of new-onset hyperglycemia or dyslipidemia.

Protocol: Retrospective Cohort Chart Review

This methodology involves a systematic review of existing medical records.

  • Patient Selection: A cohort of patients who have been treated with specific atypical antipsychotics (e.g., ziprasidone or olanzapine) for a defined period is identified from a healthcare database.

  • Data Extraction: Trained researchers extract relevant data from the patients' medical charts, including demographic information, diagnosis, medication history, and laboratory results for metabolic parameters at baseline and at various time points during treatment.

  • Statistical Analysis: The data are analyzed to compare the metabolic outcomes between the different treatment groups.

Signaling Pathways and Mechanisms of Metabolic Dysregulation

The metabolic side effects of atypical antipsychotics are believed to be mediated by their interactions with various neurotransmitter receptors. The affinity of a particular AAP for these receptors can help explain its metabolic risk profile.

Key Receptors Involved:

  • Histamine H1 Receptor: Antagonism of the H1 receptor is strongly associated with increased appetite (hyperphagia) and subsequent weight gain. AAPs with high affinity for the H1 receptor, such as olanzapine and clozapine, tend to cause the most significant weight gain.

  • Serotonin 5-HT2C Receptor: Blockade or inverse agonism at the 5-HT2C receptor is also implicated in weight gain and alterations in glucose homeostasis. This receptor plays a role in regulating appetite and mood.

Ziprasidone has a lower affinity for both H1 and 5-HT2C receptors compared to olanzapine, which is thought to contribute to its more favorable metabolic profile.

Below are diagrams illustrating the proposed signaling pathway for AAP-induced weight gain and an example of an experimental workflow for a clinical trial.

G cluster_0 Atypical Antipsychotic (e.g., Olanzapine) cluster_1 Central Nervous System (Hypothalamus) cluster_2 Downstream Effects AAP High-Affinity AAP H1 Histamine H1 Receptor AAP->H1 Antagonism S2C Serotonin 5-HT2C Receptor AAP->S2C Antagonism Appetite Increased Appetite (Hyperphagia) H1->Appetite S2C->Appetite Weight Weight Gain Appetite->Weight Energy Decreased Energy Expenditure Energy->Weight G cluster_workflow Clinical Trial Workflow Start Patient Recruitment (Informed Consent) Baseline Baseline Metabolic Assessment (Weight, Lipids, Glucose) Start->Baseline Random Randomization Baseline->Random GroupA Group A (Ziprasidone) Random->GroupA GroupB Group B (Comparator AAP) Random->GroupB FollowUp Follow-up Assessments (e.g., Weeks 2, 4, 8, 12) GroupA->FollowUp GroupB->FollowUp End End of Study Data Analysis FollowUp->End

References

Safety Operating Guide

Navigating the Disposal of Hydroxy Ziprasidone: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Hydroxy Ziprasidone, a key metabolite of the atypical antipsychotic drug Ziprasidone. Adherence to these protocols is vital to ensure the safety of laboratory personnel and to prevent environmental contamination.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE) is mandatory when handling this compound waste. This includes, but is not limited to:

  • Safety goggles or a face shield

  • Chemical-resistant gloves

  • A lab coat

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with federal, state, and local regulations, as well as institutional policies. The following protocol outlines a general procedure for its disposal as a laboratory chemical waste.

Step 1: Waste Identification and Classification

The primary step is to determine if this compound is classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA). This determination is crucial as it dictates the disposal pathway.

  • Consult Institutional EHS: The most reliable method for waste classification is to contact your institution's Environmental Health and Safety (EHS) department. They will have the expertise to classify the waste according to current regulations and will provide specific instructions for its disposal.

  • Review Safety Data Sheet (SDS): Section 13 of the SDS for this compound should provide disposal considerations.

  • Hazardous Waste Characteristics: In the absence of a definitive classification, an assessment for RCRA hazardous characteristics (ignitability, corrosivity, reactivity, and toxicity) should be performed by a qualified individual.

For the purposes of this guide, and to ensure the highest level of safety, it is recommended to handle this compound waste as a chemical waste requiring specialized disposal, rather than treating it as common trash.

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is essential to prevent dangerous reactions.

  • Designated Waste Container: Use a dedicated, properly labeled container for this compound waste. The container must be compatible with the chemical and in good condition.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" (or as directed by your EHS), the full chemical name ("this compound"), and the date accumulation started.

  • Solid vs. Liquid Waste:

    • Solid Waste: Unused or expired pure this compound, contaminated lab materials (e.g., weighing boats, contaminated gloves, paper towels).

    • Liquid Waste: Solutions containing this compound. Do not mix with other solvent waste streams unless explicitly permitted by your EHS department.

Step 3: Waste Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.

  • Secondary Containment: It is best practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

Step 4: Arranging for Disposal

  • Contact EHS for Pickup: Once the waste container is full, or if the waste has been stored for the maximum allowable time per your institution's policy (often 90 days), contact your EHS department to arrange for a waste pickup.

  • Documentation: Complete any required waste pickup forms accurately and completely.

Disposal "Don'ts":

  • Do NOT dispose of this compound down the drain. This can lead to environmental contamination of waterways[1].

  • Do NOT dispose of this compound in the regular trash.

  • Do NOT mix this compound waste with other incompatible waste streams.

Quantitative Data Summary

ParameterGuidelineRegulatory Basis
Maximum Accumulation Volume in SAA 55 gallons of non-acutely hazardous waste; 1 quart of acutely hazardous waste (P-listed)EPA 40 CFR 262.15
Maximum Accumulation Time in SAA 1 year (or until the container is full, whichever comes first)EPA 40 CFR 262.15
pH Range for Aqueous Drain Disposal (if permissible for other, non-hazardous materials) Generally between 5.5 and 10.5Local wastewater treatment authority regulations

Note: These are general guidelines. Always follow your institution's specific policies.

Experimental Protocols Cited

This guidance is based on established principles of laboratory safety and hazardous waste management as outlined by regulatory bodies such as the Environmental Protection Agency (EPA). The procedures are derived from a synthesis of best practices for handling chemical waste in a research setting[2][3][4][5][6].

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Hydroxy_Ziprasidone_Disposal_Workflow cluster_0 Waste Generation & Characterization cluster_1 Segregation & Collection cluster_2 Storage & Disposal start This compound Waste Generated consult_sds Consult Safety Data Sheet (SDS) start->consult_sds contact_ehs Contact Environmental Health & Safety (EHS) for Classification consult_sds->contact_ehs is_hazardous Is it RCRA Hazardous? contact_ehs->is_hazardous hazardous_container Use Labeled Hazardous Waste Container is_hazardous->hazardous_container Yes non_hazardous_container Use Labeled Non-Hazardous Chemical Waste Container is_hazardous->non_hazardous_container No (Treat as Chemical Waste) segregate_waste Segregate from Incompatible Wastes hazardous_container->segregate_waste non_hazardous_container->segregate_waste collect_waste Collect Solid & Liquid Waste Separately segregate_waste->collect_waste store_saa Store in Satellite Accumulation Area (SAA) collect_waste->store_saa request_pickup Request EHS Waste Pickup store_saa->request_pickup end Document and Dispose via Approved Vendor request_pickup->end

Caption: Disposal workflow for this compound.

This structured approach to the disposal of this compound ensures that laboratory practices remain safe, compliant, and environmentally conscious. By making these procedures a standard part of your laboratory's operational protocols, you contribute to a culture of safety and responsibility.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.